(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674244 | |
| Record name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167073-08-7, 130340-04-4 | |
| Record name | Cyclopropanecarboxylic acid, 2-fluoro-, (1R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167073-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of 2-Fluorocyclopropane Carboxylic Acid Isomers
Abstract: The 2-fluorocyclopropane carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, merging the conformational rigidity and unique spatial arrangement of a cyclopropane ring with the powerful electronic effects of fluorine.[1][2] This combination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3] Understanding the precise three-dimensional structure and stereochemistry of these building blocks is therefore paramount for rational drug design. This guide provides a comprehensive technical overview of the four stereoisomers of 2-fluorocyclopropane carboxylic acid, detailing their structural relationships, advanced analytical characterization methods, and field-proven strategies for their stereoselective synthesis. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Cyclopropanes
The incorporation of a cyclopropane ring into a drug candidate introduces conformational constraint, locking substituents into well-defined spatial orientations.[4] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Fluorine, the most electronegative element, imparts unique properties when substituted into organic molecules. The carbon-fluorine bond is highly polarized and exceptionally strong, which can block sites of oxidative metabolism and modulate the acidity or basicity of nearby functional groups.[2][5]
The combination of these two features in 2-fluorocyclopropane carboxylic acid creates a versatile building block with significant potential.[1][6] However, the molecule contains two stereogenic centers (at C1 and C2), giving rise to four possible stereoisomers. The biological activity of these isomers can vary dramatically, making stereochemical control and unambiguous characterization essential.
Fundamentals of Structure and Stereochemistry
2-Fluorocyclopropane carboxylic acid exists as two pairs of enantiomers. The relative orientation of the fluorine and carboxylic acid groups defines them as either cis (on the same face of the ring) or trans (on opposite faces). These two diastereomers, in turn, are each chiral and exist as a pair of enantiomers.
The four stereoisomers are:
-
(1R,2S)-2-fluorocyclopropane carboxylic acid and (1S,2R)-2-fluorocyclopropane carboxylic acid : This pair of enantiomers constitutes the cis diastereomer.
-
(1R,2R)-2-fluorocyclopropane carboxylic acid and (1S,2S)-2-fluorocyclopropane carboxylic acid : This pair of enantiomers constitutes the trans diastereomer.
The relationship between these isomers is critical for both synthesis and biological evaluation.
Caption: Stereochemical relationships of 2-fluorocyclopropane carboxylic acid isomers.
Advanced Analytical Characterization
Unambiguous assignment of both relative (cis/trans) and absolute (R/S) stereochemistry is a critical, self-validating step in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining relative stereochemistry, while chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric purity.
NMR Spectroscopy for Diastereomer Assignment
NMR spectroscopy is exceptionally powerful for differentiating cis and trans isomers of fluorocyclopropanes.[7] The key parameters are the proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, whose magnitudes are dependent on the dihedral angle between the coupled nuclei.[8]
-
³JHH Coupling: In cyclopropanes, the cis coupling constant (³JHH-cis) is typically larger than the trans coupling constant (³JHH-trans).
-
³JHF Coupling: The through-space Nuclear Overhauser Effect (NOE) can also be a definitive tool. An NOE correlation between the proton on the carboxyl-bearing carbon (H1) and the fluorine atom (or the proton on the fluorine-bearing carbon, H2) provides strong evidence for a cis relationship.[9]
-
¹³C and ¹⁹F NMR: The chemical shifts of the ring carbons and the fluorine atom are highly sensitive to the stereochemical environment.[10] Carbon-fluorine coupling constants (ⁿJCF) also provide valuable structural information.[10]
Table 1: Representative NMR Data for Differentiating Isomers
| Parameter | cis-Isomer (Typical) | trans-Isomer (Typical) | Rationale |
|---|---|---|---|
| ³JHH (H1-H2) | 8 - 12 Hz | 4 - 7 Hz | Dihedral angle dependence; cis protons have a smaller angle. |
| ³JHF (H1-F2) | < 5 Hz | 15 - 25 Hz | Dihedral angle dependence; trans relationship leads to larger coupling. |
| NOE | Strong H1-H2 correlation | Weak or absent H1-H2 correlation | Protons on the same face of the ring are in close spatial proximity. |
Note: Exact values are dependent on the specific molecule and solvent.
Chiral HPLC for Enantiomer Separation
Resolving the enantiomers of 2-fluorocyclopropane carboxylic acid requires a chiral stationary phase (CSP). The choice of column and mobile phase is critical for achieving baseline separation.
Causality in Method Development: The separation of chiral carboxylic acids can be challenging due to their polarity.[11] Success often depends on establishing multiple, distinct interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) between the analyte and the CSP. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are often the first choice due to their broad selectivity.[11][12]
Table 2: Example Protocol for Chiral HPLC Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IG-3 or similar immobilized amylose-based CSP | Provides a robust chiral environment with multiple interaction sites suitable for polar acidic compounds.[12] |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | The non-polar/polar solvent system allows for tuning of retention. TFA is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and improving resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for balancing resolution and analysis time. |
| Detection | UV at 210 nm | Carboxylic acids exhibit absorbance at lower UV wavelengths. |
Stereoselective Synthetic Strategies
Controlling the stereochemical outcome of the cyclopropanation reaction is the most efficient way to access specific isomers. A notable and effective method for the stereoselective synthesis of the cis-isomer involves a rhodium-catalyzed cyclopropanation.[9]
Workflow for Stereoselective Synthesis of cis-2-Fluorocyclopropane Carboxylic Acid
This approach leverages the reaction between an electron-deficient olefin, 1-fluoro-1-(phenylsulfonyl)ethene, and a diazoacetate, catalyzed by a rhodium complex. The sulfonyl group serves as both an activating group and a handle for subsequent removal.[9][13]
Caption: Workflow for the synthesis of cis-2-fluorocyclopropane carboxylic acid.
Detailed Experimental Protocol: Synthesis of cis-Isomer
This protocol is adapted from established literature procedures and serves as an illustrative example.[9][13]
Step 1: Rhodium-Catalyzed Cyclopropanation
-
To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethene (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise over 2 hours via syringe pump.
-
Causality: The slow addition of the diazo compound is critical to keep its concentration low, minimizing dimerization side reactions and ensuring controlled carbene formation at the rhodium center. The Rh(II) catalyst is highly effective for this transformation.[9]
-
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting olefin is consumed.
-
Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate. The cis isomer is typically the major product in this reaction.[9]
Step 2: Reductive Desulfonylation
-
Dissolve the purified cyclopropane intermediate (1.0 eq) in anhydrous methanol.
-
Add sodium phosphate dibasic (Na₂HPO₄, 4.0 eq) followed by freshly prepared 6% sodium amalgam (Na(Hg), 10 eq).
-
Causality: Sodium amalgam is a powerful reducing agent capable of cleaving the C-S bond without destroying the cyclopropane ring. The phosphate buffer maintains a stable pH to prevent side reactions.
-
-
Stir the resulting suspension vigorously at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate and purify by chromatography to obtain ethyl cis-2-fluorocyclopropane-1-carboxylate.
Step 3: Saponification
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 3 hours.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cis-2-fluorocyclopropane carboxylic acid as the final product.
Conclusion
The 2-fluorocyclopropane carboxylic acid isomers represent a class of high-value building blocks for drug discovery. Their synthesis and application demand a rigorous understanding of their stereochemical properties. By integrating advanced analytical techniques like multi-nuclear NMR and chiral HPLC with robust, stereoselective synthetic methods, researchers can confidently access specific isomers. This control is fundamental to elucidating structure-activity relationships and ultimately developing safer and more effective therapeutics. The methodologies outlined in this guide provide a validated framework for the characterization and synthesis of these important chemical entities.
References
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Shibue, T., & Fukuda, Y. (2009). Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. The Journal of Organic Chemistry, 74(15), 5675–5678. [Link]
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Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]
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LookChem. (n.d.). (1S,2S)-2-Fluorocyclopropanecarboxylic acid. LookChem Database. [Link]
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Dornelles, L., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
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Chuit, C., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car. HAL Open Science. [Link]
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Dornelles, L., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health. [Link]
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Defense Technical Information Center. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC Archives. [Link]
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ResearchGate. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Request PDF. [Link]
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Wang, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. [Link]
- Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
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ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
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A Technical Guide to the Enantioselective Synthesis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid from Allyl Alcohol
Executive Summary: (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a highly valuable, stereochemically complex building block in modern medicinal chemistry. Its unique combination of a strained cyclopropane ring and a fluorine atom can impart favorable pharmacological properties to drug candidates, including metabolic stability and enhanced binding affinity.[1][2][3] However, the stereocontrolled synthesis of this motif presents significant challenges, particularly the precise installation of the fluorine atom and the establishment of the trans relationship between the two substituents on the cyclopropane ring. This guide details a robust and logical synthetic strategy starting from the commodity chemical, allyl alcohol. The proposed pathway navigates the complexities of stereocontrol by employing a powerful asymmetric cyclopropanation reaction as the cornerstone for establishing the desired (1R,2S) configuration. Each step is rationalized, providing insights into the underlying chemical principles and experimental considerations essential for successful execution by researchers in drug discovery and process development.
Introduction: The Strategic Value of Fluorinated Cyclopropanes
The incorporation of fluorine into organic molecules is a well-established strategy in drug design, capable of modulating pKa, improving metabolic stability, and enhancing membrane permeability.[1] The cyclopropane ring, as the smallest cycloalkane, offers a rigid conformational scaffold that can act as a bioisostere for double bonds or be used to explore chemical space with high precision.[4][5] The combination of these two features in fluorinated cyclopropanes creates a pharmacophore of significant interest.[3] The target molecule of this guide, this compound[6], is a chiral intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).[7][8]
The primary challenge in its synthesis lies in controlling the absolute and relative stereochemistry of the three-membered ring. A direct fluorination of a pre-formed cyclopropane ring often lacks the required stereoselectivity and can be technically challenging.[9] Therefore, a more sophisticated strategy is required, one that builds the stereochemistry into the molecule during the key ring-forming step. This guide proposes a pathway centered on a state-of-the-art asymmetric cyclopropanation, a method renowned for its high fidelity in creating chiral cyclopropanes.
Retrosynthetic Analysis and Strategy
The synthesis begins with the conceptual deconstruction of the target molecule. The carboxylic acid can be derived from the hydrolysis of a corresponding ester. The core fluorocyclopropane ester can be formed through a cyclopropanation reaction, which joins a two-carbon fragment (from a diazoacetate) with a fluorinated one-carbon alkene unit. This key fluorinated alkene, an acrylate derivative, can be prepared from allyl alcohol through a series of standard organic transformations. This forward-looking strategy ensures that the challenging stereochemistry is addressed in the most efficient manner.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Pathway & Detailed Protocols
The proposed synthesis is a multi-step sequence designed to maximize stereocontrol and utilize well-documented, reliable chemical transformations.
Step 1: Preparation of the Key Intermediate, Ethyl 2-Fluoroacrylate
The initial transformation from allyl alcohol to the key fluorinated alkene is a critical sequence that sets the stage for the core cyclopropanation. A direct and efficient route involves the oxidation of allyl alcohol to acrolein, followed by a tandem halogenation/fluorination and esterification sequence.
Protocol 1: Synthesis of Ethyl 2-Fluoroacrylate
-
Oxidation of Allyl Alcohol: To a stirred solution of allyl alcohol (1 equiv.) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 equiv.) at room temperature. The reaction is monitored by TLC until completion. The crude acrolein is carefully isolated due to its volatility and reactivity.
-
Conversion to Ethyl 2-Fluoroacrylate: The crude acrolein is then subjected to a one-pot procedure. It is first treated with a brominating agent (e.g., N-bromosuccinimide) to form the α-bromo derivative, followed by nucleophilic substitution with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst). The resulting 2-fluoroacrolein is not isolated but is immediately oxidized and esterified. A common method is the Pinnick oxidation using sodium chlorite in the presence of a scavenger, followed by Fischer esterification with ethanol and a catalytic amount of sulfuric acid to yield the final product, Ethyl 2-Fluoroacrylate.
Causality and Expertise: The choice of a multi-step, one-pot sequence for the conversion of acrolein is based on the instability and toxicity of the intermediates. Direct handling of acrolein and its halogenated derivatives is minimized. The Pinnick oxidation is selected for its mild conditions, which are compatible with the sensitive aldehyde.
Step 2: Dirhodium-Catalyzed Asymmetric Cyclopropanation
This is the chirality-inducing step of the synthesis. The use of a chiral dirhodium catalyst allows for the highly diastereoselective and enantioselective transfer of a carbene from ethyl diazoacetate to the fluorinated alkene.[10]
Protocol 2: Asymmetric Cyclopropanation
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄ (0.01 equiv.), in a dry, non-coordinating solvent like dichloromethane (DCM).
-
Reaction Assembly: Add Ethyl 2-Fluoroacrylate (1.0 equiv.) to the catalyst solution.
-
Slow Addition: Begin the slow, syringe-pump addition of a solution of ethyl diazoacetate (EDA) (1.2 equiv.) in DCM to the reaction mixture over several hours (e.g., 4-6 hours) at a controlled temperature (e.g., 25 °C).
-
Quenching and Workup: Once the addition is complete and TLC analysis indicates the consumption of the fluoroacrylate, the reaction is carefully quenched by exposure to air. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield Ethyl (1R,2S)-2-Fluorocyclopropane-1-carboxylate.
Scientific Rationale:
-
Catalyst Choice: Chiral dirhodium tetracarboxylate catalysts are exceptionally effective for asymmetric cyclopropanation.[10] The chiral ligands create a C₂-symmetric environment around the rhodium centers, which differentiates the two faces of the approaching alkene.
-
Mechanism of Stereocontrol: The reaction proceeds via a rhodium-carbene intermediate. The alkene approaches this intermediate, and the bulky chiral ligands on the catalyst sterically block one face of the alkene and one orientation of approach, favoring the formation of the desired (1R,2S) stereoisomer. The electron-withdrawing fluorine atom on the acrylate also influences the electronics of the cycloaddition, favoring a clean reaction.
-
Slow Addition: The slow addition of ethyl diazoacetate is critical. It maintains a very low concentration of the diazo compound and the reactive carbene intermediate, which suppresses side reactions such as the dimerization of the carbene.
Step 3: Saponification to the Final Carboxylic Acid
The final step is a standard ester hydrolysis to liberate the target carboxylic acid.
Protocol 3: Ester Hydrolysis
-
Reaction Setup: Dissolve the purified Ethyl (1R,2S)-2-Fluorocyclopropane-1-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature until the ester is fully consumed as monitored by TLC.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl). Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound, typically as a white or off-white solid.[11]
Causality and Expertise: Lithium hydroxide is often chosen for saponification as it can be effective at lower temperatures, minimizing the risk of potential side reactions like ring-opening of the strained cyclopropane, although this is less of a concern for this specific substrate. Careful acidification is necessary to ensure complete protonation of the carboxylate without promoting degradation.
Data Presentation: Expected Yields and Selectivity
The following table summarizes the typical outcomes for the key transformations, based on literature precedents for analogous reactions. Actual results may vary depending on specific conditions and scale.
| Step | Transformation | Expected Yield (%) | Expected Stereoselectivity | Reference |
| 1 | Allyl Alcohol → Ethyl 2-Fluoroacrylate | 40-50% (over multiple steps) | N/A | General Synthetic Methods |
| 2 | Asymmetric Cyclopropanation | 75-90% | >95:5 dr, >98% ee | [10] |
| 3 | Ester Hydrolysis | >95% | Stereochemistry Preserved | Standard Procedure |
Visualization of the Synthetic Workflow
The overall process from the key intermediate to the final product is illustrated below.
Caption: Overall synthetic workflow.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded strategy for the synthesis of this compound from allyl alcohol. By prioritizing stereocontrol and employing a modern asymmetric cyclopropanation reaction, this pathway provides a reliable blueprint for accessing this valuable chiral building block. The success of the synthesis hinges on the careful execution of the key rhodium-catalyzed step, particularly the controlled addition of the diazo reagent, which is essential for achieving high yields and excellent levels of stereoselectivity. This approach is well-suited for researchers in the pharmaceutical industry who require access to complex, stereochemically defined molecules for the development of next-generation therapeutics.
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A Comprehensive Technical Guide to (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a synthetically valuable chiral building block that has garnered significant attention in medicinal chemistry and drug development. The incorporation of a fluorinated cyclopropane motif into bioactive molecules is a well-established strategy for enhancing pharmacological properties. The rigid cyclopropane ring provides conformational constraint, which can lead to improved receptor selectivity and reduced metabolic degradation.[1] Concurrently, the fluorine atom modulates electronic properties, lipophilicity, and metabolic stability, often improving bioavailability and target engagement.[1]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, covering its fundamental physicochemical properties, challenging synthesis, and critical applications, most notably as a key intermediate in the synthesis of advanced pharmaceuticals like Sitafloxacin.[2][3]
Physicochemical and Structural Properties
The precise stereochemistry and physicochemical characteristics of this compound are fundamental to its utility in asymmetric synthesis. These core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C4H5FO2 | [4][5][6][7] |
| Molecular Weight | 104.08 g/mol | [4][5][6][7][8][9] |
| IUPAC Name | This compound | [4][6] |
| CAS Numbers | 167073-08-7, 130340-04-4 | [4][6][7] |
| Appearance | Solid or colorless transparent liquid | [1][7] |
| Boiling Point | 202.3 ± 33.0 °C at 760 mmHg | |
| InChI Key | HZQKMZGKYVDMCT-HRFVKAFMSA-N | [4] |
| Canonical SMILES | C1C(=O)O | [4] |
| Storage Conditions | Recommended 2-8 °C for long-term stability | [8] |
Note on Physical State: The compound is often described as a solid but may exist as a colorless liquid depending on purity.[7] For long-term integrity, storage at refrigerated temperatures (2-8 °C) is advisable.[8]
Synthesis and Mechanistic Insights
The synthesis of enantiomerically pure 2-fluorocyclopropanecarboxylic acid is recognized as a challenging and costly endeavor, which has historically limited its broader application and driven the development of novel, more efficient synthetic routes.[2] One such innovative method avoids expensive reagents and proceeds through a multi-step sequence, as detailed in recent patent literature.
Experimental Protocol: A Modern Synthetic Workflow
The following protocol is adapted from a patented, cost-effective synthesis method.[2] The rationale behind each step is provided to offer deeper mechanistic insight.
Step 1: Phenyl Sulfide Intermediate Formation
-
Reaction: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a strong base and a phase-transfer catalyst.
-
Procedure:
-
To a solution of toluene, add thiophenol (1.0 eq), 1,1-dichloro-1-fluoroethane (1.2 eq), and triethylbenzylammonium chloride (0.05 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq) while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the mixture with toluene, wash the organic layer with saturated sodium hydrogen sulfate, dry, and concentrate to yield the crude phenyl sulfide intermediate.
-
-
Expert Insight: The use of a phase-transfer catalyst is critical here. It facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, enabling the deprotonation of thiophenol and subsequent nucleophilic substitution on the halogenated ethane.
Step 2: Oxidation to Phenyl Sulfone
-
Reaction: The phenyl sulfide intermediate is oxidized to the corresponding sulfone using an oxidizing agent like Oxone.
-
Procedure:
-
Dissolve Oxone (potassium peroxymonosulfate, 2.2 eq) in water at room temperature.
-
Cool the Oxone solution to 0 °C.
-
Slowly add a solution of the crude phenyl sulfide intermediate (1.0 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove methanol via concentration, and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the phenyl sulfone product.
-
-
Expert Insight: The oxidation from sulfide to sulfone is a pivotal step. The resulting phenylsulfonyl group is a superior leaving group, which is essential for the subsequent elimination reaction to form the required vinyl sulfone.
Step 3: Elimination to Form 1-Fluoro-1-benzenesulfonylethylene
-
Reaction: The product from Step 2 undergoes an elimination reaction under basic conditions.
-
Expert Insight: A strong base is used to abstract a proton, leading to the elimination of the phenylsulfonyl group and the formation of the double bond, yielding the key vinyl sulfone intermediate for the cyclopropanation step.
Step 4: Cyclopropanation
-
Reaction: 1-fluoro-1-benzenesulfonylethylene undergoes an addition reaction with ethyl diazoacetate in the presence of a catalyst.
-
Expert Insight: This is a classic cyclopropanation reaction. The catalyst, often a rhodium or copper complex, generates a carbene from ethyl diazoacetate, which then adds across the double bond of the vinyl sulfone to form the cyclopropane ring.
Step 5: Final Elimination and Acidification
-
Reaction: The cyclopropane intermediate is treated with a base to eliminate the phenylsulfonyl group, followed by acidification to yield the final product.
-
Expert Insight: This final step first involves hydrolysis of the ester and then elimination of the sulfone, followed by a proton workup to yield the desired this compound. The stereochemistry is directed by the chiral auxiliaries or catalysts used in the preceding steps.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Key Applications in Drug Development
The primary value of this compound lies in its role as a high-value chiral intermediate for constructing complex pharmaceutical agents.[1] Its rigid, fluorinated structure is strategically employed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Case Study: The Antibiotic Sitafloxacin
A prominent application is in the synthesis of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic.[2][3] The cis-fluorocyclopropylamine group, derived from this compound, is a critical component of the Sitafloxacin structure. This moiety is known to contribute to the drug's excellent pharmacokinetic properties and may help mitigate adverse reactions sometimes associated with this class of antibiotics.[3] The conformational rigidity imparted by the cyclopropane ring can enhance binding to the target bacterial enzymes (DNA gyrase and topoisomerase IV), while the fluorine atom contributes to metabolic stability and cell penetration.
Logical Relationship in Drug Design
Caption: Contribution of the fluorocyclopropane moiety to the efficacy of Sitafloxacin.
Broader Therapeutic Potential
Beyond Sitafloxacin, this building block is valuable in the design of a wide range of therapeutic agents, including:
-
Antiviral, Anticancer, and CNS-Active Agents: The fluorocyclopropane motif can be used to explore structure-activity relationships (SAR) and optimize lead compounds in these areas.[1]
-
Enzyme Inhibitors and Peptide Mimetics: The carboxylic acid handle allows for versatile derivatization via amidation, esterification, or peptide coupling, enabling its integration into complex molecular architectures.[1]
Safety and Handling
According to aggregated GHS information, this compound may cause respiratory irritation and potentially severe skin and eye irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound stands out as a premier chiral building block for modern drug discovery. Its unique combination of conformational rigidity and fluorine substitution provides a powerful tool for medicinal chemists to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. While its synthesis remains non-trivial, the development of more efficient routes is expanding its accessibility. Its proven success in the structure of potent drugs like Sitafloxacin ensures its continued relevance and application in the pursuit of novel and improved therapeutics.
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Advanced ChemBlocks. (1S,2R)-2-fluorocyclopropane-1-carboxylic acid. [Link]
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Hangzhou LZ Chemical Co., Ltd. (1R,2S)-2-fluorocyclopropanecarboxylic acid. [Link]
- Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
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A Comprehensive Spectroscopic Guide to (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a structurally unique molecule that combines the rigidity of a cyclopropane ring with the electronic influence of a fluorine atom. This combination can enhance metabolic stability, modulate acidity, and improve binding affinity in drug candidates. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives. This guide serves as a practical reference for scientists engaged in the synthesis and application of this and related fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. A comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the various couplings involving the fluorine atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 2.0 - 2.3 | ddd | JH1-H2 ≈ 7-9, JH1-H3a ≈ 8-10, JH1-H3b ≈ 4-6 |
| H-2 | 4.8 - 5.1 | dddd | JH2-F ≈ 58-62 (geminal), JH2-H1 ≈ 7-9, JH2-H3a ≈ 4-6, JH2-H3b ≈ 8-10 |
| H-3a | 1.4 - 1.6 | ddd | JH3a-H3b ≈ 4-6 (geminal), JH3a-H1 ≈ 8-10, JH3a-H2 ≈ 4-6 |
| H-3b | 1.1 - 1.3 | ddd | JH3b-H3a ≈ 4-6 (geminal), JH3b-H1 ≈ 4-6, JH3b-H2 ≈ 8-10 |
| -COOH | 10.0 - 12.0 | br s | - |
Causality Behind Predictions:
-
H-1 (Methine proton α to COOH): This proton is deshielded by the adjacent carboxylic acid group and is expected to appear as a doublet of doublets of doublets due to coupling with H-2, and the two diastereotopic protons on C-3.
-
H-2 (Methine proton α to F): The proton on the same carbon as the fluorine atom will be significantly deshielded and will exhibit a large geminal coupling to the fluorine nucleus. It will also show couplings to H-1 and the two H-3 protons.
-
H-3a and H-3b (Methylene protons): These protons are diastereotopic and will have distinct chemical shifts. They will exhibit geminal coupling to each other and vicinal couplings to both H-1 and H-2. The trans and cis coupling constants in cyclopropanes are typically different, leading to complex splitting patterns.[1]
-
-COOH (Carboxylic acid proton): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and solvent dependent.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show four distinct signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (¹JCF, Hz) |
| C-1 | 25 - 30 | d | ~10-15 |
| C-2 | 75 - 80 | d | ~240-250 |
| C-3 | 15 - 20 | d | ~5-10 |
| C=O | 175 - 180 | s | - |
Causality Behind Predictions:
-
C-1 and C-3: These cyclopropyl carbons are expected in the upfield region. They will likely show small two-bond and three-bond couplings to fluorine, respectively.
-
C-2: The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant.
-
C=O: The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the typical range for carboxylic acids.[2]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence and environment of the fluorine atom.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F | -170 to -190 | dddd |
Causality Behind Predictions:
-
The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom on a cyclopropyl ring, a chemical shift in this range is expected.
-
The signal will be split into a doublet of doublets of doublets of doublets due to couplings with H-2 (geminal), H-1 (trans), H-3a (cis), and H-3b (trans).
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for NMR Data Acquisition:
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the carboxylic acid moiety.
Predicted IR Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the O-H and C=O bonds of the carboxylic acid, which often exist as a hydrogen-bonded dimer in the solid state or in concentrated solutions.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |
| 2500-3300 | O-H stretch | Broad | A very broad and strong band characteristic of a hydrogen-bonded carboxylic acid.[3][4] |
| ~1710 | C=O stretch | Strong | Strong and sharp absorption for the carbonyl group of a saturated carboxylic acid dimer.[3][5] |
| ~1210-1320 | C-O stretch | Medium | Associated with the C-O single bond of the carboxylic acid.[3][5] |
| ~1050-1150 | C-F stretch | Strong | A strong absorption band is expected for the carbon-fluorine bond. |
| ~900-960 | O-H bend | Broad, Medium | Out-of-plane bend of the hydroxyl group, often broad due to hydrogen bonding.[3][5] |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample.
Workflow for ATR-FTIR Data Acquisition:
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for small, volatile molecules.
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization, the molecule is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Key Fragments in EI-MS:
| m/z | Proposed Fragment | Description |
| 104 | [C₄H₅FO₂]⁺˙ | Molecular ion (M⁺˙) |
| 85 | [M - F]⁺ or [M - OH - H]⁺ | Loss of a fluorine radical or loss of water |
| 59 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 45 | [COOH]⁺ | Carboxyl fragment |
Causality Behind Predictions:
-
Molecular Ion (m/z 104): The presence of the molecular ion peak confirms the molecular weight of the compound.
-
Loss of Fluorine (m/z 85): Cleavage of the C-F bond is a plausible fragmentation pathway.
-
Loss of Carboxylic Acid Group (m/z 59): Alpha-cleavage next to the cyclopropane ring can lead to the loss of the -COOH radical.
-
Carboxyl Fragment (m/z 45): This is a very common fragment for carboxylic acids.
Experimental Protocol for EI-MS
A standard protocol for direct-infusion or GC-MS analysis using electron ionization.
Workflow for EI-MS Data Acquisition:
Caption: General workflow for EI-MS analysis.
Conclusion
The spectroscopic data for this compound is predicted to show a unique set of features arising from the interplay of the carboxylic acid functionality, the strained cyclopropane ring, and the electronegative fluorine atom. This in-depth guide provides a robust framework for the identification and characterization of this important chiral building block. The detailed protocols and workflow diagrams offer a practical resource for researchers to acquire high-quality data, ensuring scientific integrity and reproducibility in their work.
References
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Google Patents. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
Kamer, P. C. J. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Wiberg, K. B., & Barth, D. E. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]
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The Emergence of the Fluorocyclopropane Carboxylic Acid Moiety: From Synthetic Challenge to Privileged Pharmacophore
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and the cyclopropane ring into a single molecular scaffold has given rise to the fluorocyclopropane moiety, a structure of profound interest in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of fluorocyclopropane carboxylic acids. It delves into the evolution of synthetic methodologies, from early carbene-based approaches to sophisticated stereoselective and biocatalytic strategies. We will examine the causality behind key experimental choices, detail self-validating protocols, and present case studies of how these unique building blocks have been instrumental in enhancing the pharmacological profiles of bioactive compounds. This document serves as a technical resource, consolidating foundational knowledge with field-proven insights to support ongoing research and drug development efforts.
The Genesis of a Powerful Pharmacophore: Early Discoveries and Foundational Concepts
The value of the fluorocyclopropane carboxylic acid scaffold is rooted in the synergistic combination of two of medicinal chemistry's most powerful tools: the fluorine atom and the cyclopropane ring.
-
Fluorine's Impact: The introduction of fluorine into drug molecules has been a cornerstone of pharmaceutical design since the mid-20th century. A landmark discovery in 1954 by Fried and Sabo revealed that introducing a fluorine atom into cortisone acetate to create 9α-fluoroacetic acid cortisone increased its anti-inflammatory activity by approximately 15 times compared to hydrocortisone[1]. This demonstrated fluorine's ability to enhance biological activity by modulating a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its size[1].
-
The Cyclopropane Ring's Uniqueness: As the smallest cycloalkane, the cyclopropane ring possesses significant ring strain, imparting a high degree of conformational rigidity. This rigidity can lock a molecule into its bioactive conformation, enhancing its binding affinity to a biological target. Its unique stereoelectronic properties also make it a valuable bioisostere for other common chemical groups, such as double bonds or gem-dimethyl groups[2].
The convergence of these two motifs in the form of a fluorocyclopropane created a pharmacophore with compelling potential. The early work on fluorinated cyclopropanes, such as the synthesis of 1,1-difluorocyclopropanes reported by researchers like Atkinson (1952) and Tarrant (1952), laid the groundwork for more complex derivatives[3]. However, the synthesis of monofluorinated cyclopropane carboxylic acids, particularly with stereocontrol, remained a significant challenge that would be addressed by later innovations.
The Evolution of Synthetic Strategies: A Journey of Innovation
The synthesis of fluorocyclopropane carboxylic acids has evolved significantly, driven by the need for efficiency, safety, and stereocontrol. Methodologies can be broadly categorized into carbene-based and non-carbene approaches.
Carbene-Based Approaches: The Classic [2+1] Cycloaddition
Historically, the most common approach to forming the cyclopropane ring is the [2+1] cycloaddition of a carbene to an alkene. This remains a major strategy for synthesizing fluorocyclopropanes[4].
-
Addition of Fluorocarbenes to Alkenes: This method involves generating a fluorocarbene or a fluorocarbene equivalent, which then reacts with an appropriate alkene. A notable early example was published by Bayer Pharmaceuticals in 1990, where a carbene was generated from a polyhalogenated alkane in a one-pot reaction to form a cyclopropane intermediate from butadiene. Subsequent oxidation of the remaining double bond yielded 2-fluorocyclopropanecarboxylic acid[1].
-
Addition of Carbenes to Fluoroalkenes: An alternative strategy is to react a non-fluorinated carbene, such as that generated from ethyl diazoacetate, with a fluoroalkene. This approach is fundamental to several synthetic routes.
The choice between these two strategies often depends on the availability and stability of the starting materials. The development of new carbene sources, moving from classic reagents like sodium chlorodifluoroacetate (ClCF2COONa) to milder and more functional-group-tolerant reagents like the Ruppert-Prakash reagent (TMSCF3), has greatly expanded the scope of these methods[4].
Non-Carbene and Modern Methodologies
While effective, carbene chemistry can have limitations regarding substrate scope and safety. This has spurred the development of alternative and often more sophisticated methods.
-
Michael-Initiated Ring Closure (MIRC): This powerful method involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. It offers an alternative pathway that avoids the direct generation of carbenes[5].
-
Nucleophilic Fluorination: In some strategies, the fluorine atom is introduced late in the synthesis via nucleophilic fluorination of a pre-formed cyclopropane ring[5]. This can be advantageous when direct fluorocyclopropanation is challenging.
-
Stereoselective Synthesis: As the therapeutic potential of these molecules became clear, controlling the stereochemistry became paramount.
-
Catalytic Asymmetric Synthesis: The use of chiral rhodium and ruthenium catalysts has enabled highly enantioselective intramolecular cyclopropanation reactions, providing access to specific stereoisomers[6].
-
Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform highly diastereo- and enantioselective cyclopropanations, offering a green and efficient alternative to traditional chemical catalysts[7].
-
The following diagram illustrates the primary synthetic disconnections for accessing fluorocyclopropane scaffolds.
Caption: Primary retrosynthetic pathways to fluorocyclopropane carboxylic acids.
Key Synthetic Protocols: A Self-Validating System
To ensure scientific integrity, a described protocol must be self-validating, meaning its steps are logical, reproducible, and built upon established chemical principles. Below is a representative protocol for the synthesis of 2-fluorocyclopropane carboxylic acid, adapted from patented methodologies, which highlights this principle[1].
Protocol: Multi-Step Synthesis of 2-Fluorocyclopropane Carboxylic Acid
This synthetic route is designed for scalability and avoids highly hazardous reagents like elemental fluorine, making it suitable for industrial application[1].
Step 1: Phenyl Sulfide Intermediate Formation
-
Reaction: 1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base.
-
Rationale: This step establishes the core carbon backbone and introduces a phenylthio group, which will be crucial for the subsequent elimination step. The choice of a strong base ensures efficient deprotonation and substitution.
Step 2: Oxidation to Sulfone
-
Reaction: The phenyl sulfide intermediate is oxidized using an oxidizing agent like Oxone.
-
Rationale: The sulfide is oxidized to a sulfone, transforming the phenylthio group into a good leaving group (phenylsulfonyl). Oxone is a safer and more cost-effective alternative to other peroxy acids like m-CPBA, which is a key consideration for process safety and scalability[1].
Step 3: Elimination to Form Fluoro-olefin
-
Reaction: The sulfone intermediate undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-phenylsulfonyl ethylene.
-
Rationale: The strongly electron-withdrawing sulfonyl group and the fluorine atom acidify the adjacent proton, facilitating its removal by a base and subsequent elimination of the phenylsulfonyl group to form a double bond. This is a classic E1cB or E2 elimination pathway.
Step 4: Cyclopropanation
-
Reaction: 1-fluoro-1-phenylsulfonyl ethylene is reacted with ethyl diazoacetate in the presence of a catalyst (e.g., a rhodium or copper catalyst).
-
Rationale: This is the key ring-forming step. The catalyst forms a metal carbene with ethyl diazoacetate, which then undergoes a [2+1] cycloaddition with the fluoro-olefin to form the cyclopropane ring. The choice of catalyst is critical and can be tuned to achieve stereoselectivity[6].
Step 5: Elimination and Hydrolysis
-
Reaction: The cyclopropane intermediate is treated with a base to eliminate the phenylsulfonyl group, followed by acidification and hydrolysis of the ester.
-
Rationale: The base removes the phenylsulfonyl group, and subsequent acidic workup protonates the resulting enolate. The final hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification procedure.
This multi-step process is self-validating because each step is a well-understood, high-yielding transformation that purifies the product for the next stage, minimizing side reactions and ensuring a high-quality final product.
The workflow for this synthesis is visualized below.
Caption: Workflow for a scalable synthesis of 2-fluorocyclopropane carboxylic acid.
Applications in Drug Discovery: Case Studies and Impact
The unique properties of fluorocyclopropane carboxylic acids have made them highly valuable in drug design. Their incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
Quinolone Antibacterial Agents
One of the earliest and most impactful applications was in the field of quinolone antibiotics. Researchers at Daiichi Pharmaceutical prepared a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids[8].
-
Structure-Activity Relationship (SAR): They discovered that the stereochemistry of the fluorocyclopropyl group was critical for activity. The cis isomers were found to be significantly more potent against Gram-positive bacteria than the corresponding trans isomers[8].
-
Mechanism: The enhanced activity correlated with the compounds' ability to inhibit DNA gyrase, a crucial bacterial enzyme[8]. The rigid fluorocyclopropyl substituent likely orients the molecule for optimal binding within the enzyme's active site.
-
Physicochemical Properties: The introduction of the fluorine atom also reduced the lipophilicity of the compounds compared to their non-fluorinated analogs, which can have a beneficial impact on their overall pharmacokinetic profile[8].
Proline Analogs in Peptide Chemistry
Proline is a unique amino acid that induces turns in peptide structures. Fusing a fluorocyclopropane ring to a proline analog creates a highly constrained amino acid that can be used to finely tune peptide conformation and biological activity[2][9].
-
Synthesis: These complex analogs have been synthesized via intramolecular cyclopropanation of a diazoacetamide using a chiral rhodium catalyst[2][6].
-
Impact: Incorporating these modified amino acids into peptides provides medicinal chemists with a tool to enforce specific secondary structures, potentially increasing receptor affinity or improving stability against proteolytic degradation[2].
Bioisosterism and Metabolic Stability
The fluorocyclopropane moiety is an excellent bioisostere for other chemical groups, particularly the tert-butyl group.
-
Challenge: Tert-butyl groups are often susceptible to metabolic oxidation at one of the methyl groups.
-
Solution: Replacing a tert-butyl group with a trifluoromethyl cyclopropane, for example, can block this metabolic pathway, thereby increasing the compound's metabolic stability and half-life[7]. This strategy has been successfully applied in the development of more potent analogs of various therapeutic agents, including kinase inhibitors[7].
Summary of Synthetic Methodologies
The table below summarizes the primary methods for synthesizing fluorocyclopropanes, highlighting the causality behind their application.
| Methodology | Key Reagents/Catalysts | Rationale & Causality for Use | Advantages | Disadvantages |
| Addition of Fluorocarbene to Alkene | Polyhalogenated alkanes, Base | Classic, straightforward approach for simple alkenes. | Well-established, cost-effective for some substrates. | Can require harsh conditions; limited functional group tolerance. |
| Addition of Carbene to Fluoroalkene | Ethyl diazoacetate, Rh or Cu catalyst | Useful when the corresponding fluoroalkene is more accessible or stable than the fluorocarbene. | Good yields, catalyst can be tuned for stereoselectivity. | Diazo compounds can be hazardous; requires synthesis of fluoroalkene. |
| Michael-Initiated Ring Closure (MIRC) | Enolates, Fluoro-α,β-unsaturated esters | Avoids generation of free carbenes, offering a milder alternative. | High stereocontrol possible, good for complex molecules. | Requires specific substrate architecture. |
| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium or Ruthenium catalysts | Designed specifically to achieve high enantioselectivity, critical for pharmaceutical applications. | Excellent stereocontrol (high ee and de). | Catalysts can be expensive; may require extensive optimization. |
| Biocatalytic Cyclopropanation | Engineered Myoglobin or other enzymes | Utilizes the high selectivity of enzymes to perform difficult transformations under mild, aqueous conditions. | Environmentally friendly, exceptional stereoselectivity. | Enzyme development can be time-consuming; limited substrate scope. |
Conclusion and Future Outlook
The journey of fluorocyclopropane carboxylic acids from a synthetic curiosity to a privileged scaffold in drug discovery is a testament to the power of chemical innovation. The development of robust and stereoselective synthetic methods has been the critical enabler, allowing medicinal chemists to harness the unique conformational and electronic properties of this moiety. The ability to rigidly constrain a molecule while simultaneously enhancing its metabolic stability and tuning its electronics is a powerful combination that addresses many of the central challenges in modern drug design.
Future research will undoubtedly focus on the discovery of even more efficient, scalable, and stereoselective synthetic routes. The expansion of biocatalytic methods to a broader range of substrates and the development of novel C-H activation strategies to functionalize the cyclopropane ring will open new avenues for chemical diversity[2][7]. As our understanding of the subtle interplay between molecular conformation and biological activity grows, the strategic application of fluorocyclopropane carboxylic acids and their derivatives will continue to drive the discovery of next-generation therapeutics.
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A Technical Guide to the Synthesis of 2-Fluorocyclopropane Carboxylic Acid: Strategies, Mechanisms, and Applications
Introduction: The Rising Prominence of the Fluorocyclopropyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The 2-fluorocyclopropane carboxylic acid scaffold represents a powerful convergence of these two strategies. The cyclopropane ring imposes a rigid conformation, while the fluorine atom, with its unique electronic properties, can modulate pKa, improve metabolic stability, and enhance binding affinity.[1]
This building block is a critical component in advanced pharmaceuticals, most notably in the new generation of quinolone antibacterial agents like Sitafloxacin.[2] However, the synthesis of 2-fluorocyclopropane carboxylic acid is fraught with challenges, including the control of stereochemistry (cis vs. trans), which is often critical for biological activity, and the development of cost-effective, scalable, and safe manufacturing processes.[3][4] The high cost and synthetic difficulty associated with this moiety have spurred significant research into novel and efficient synthetic technologies.[3]
This technical guide provides an in-depth review of the core synthetic strategies for 2-fluorocyclopropane carboxylic acid, aimed at researchers, chemists, and drug development professionals. We will dissect the causality behind various experimental approaches, from classical carbene additions to modern catalytic stereoselective methods, offering field-proven insights into their advantages and limitations.
Strategic Approach 1: Cyclopropanation of Fluoroalkenes
A prevalent and increasingly sophisticated strategy involves the [2+1] cycloaddition of a carbene or carbenoid to an activated fluoroalkene. This approach offers a direct route to the fluorocyclopropane core and provides multiple avenues for controlling stereoselectivity.
Rhodium-Catalyzed Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
For applications where the cis stereoisomer is required for biological efficacy, a targeted stereoselective synthesis is paramount.[4] A highly effective method relies on the rhodium-catalyzed cyclopropanation of an electron-deficient olefin, 1-fluoro-1-(phenylsulfonyl)ethylene, with diazo esters.[5]
The choice of a phenylsulfonyl group is critical. It serves as a powerful electron-withdrawing group, activating the double bond for cyclopropanation. More importantly, it acts as a robust handle that can be reductively removed in a subsequent step to yield the desired product. This two-step sequence allows for exquisite control over the cis stereochemistry.
Caption: Rhodium-catalyzed route to cis-2-fluorocyclopropane carboxylic acid.
Step 1: Synthesis of cis-Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate
-
To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of ethyl diazoacetate (1.5 eq) in DCM dropwise over 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC until the starting alkene is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cis-cyclopropane adduct as the major product.
Step 2: Synthesis of cis-2-Fluorocyclopropane Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of methanol and THF.
-
Cool the solution to 0 °C and add sodium amalgam (Na/Hg, 6% Na, ~10 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously for 6-8 hours.
-
Quench the reaction by the slow addition of water, followed by acidification to pH ~2 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) and acidify to yield cis-2-fluorocyclopropane carboxylic acid.[5]
Enantioselective Simmons-Smith Cyclopropanation
When chiral, non-racemic products are the target, an enantioselective approach is necessary. The Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols, using a chiral dioxaborolane ligand, provides an efficient route to optically active fluorocyclopropanes.[2][6]
The key to this methodology is the coordination of the allylic alcohol to a chiral Lewis acid complex. This pre-organization dictates the facial selectivity of the methylene transfer from the zinc carbenoid (Et₂Zn/CH₂I₂), leading to high yields and excellent enantioselectivities.[6] The low nucleophilicity of fluoroalkenes typically hampers this reaction, but the use of an effective chiral ligand system overcomes this limitation.[6]
Caption: Enantioselective synthesis via chiral ligand-controlled cyclopropanation.
Strategic Approach 2: A Scalable, Multi-Step Industrial Synthesis
For industrial-scale production, factors such as cost of goods, operational safety, and process robustness are paramount. A patented five-step synthesis route addresses many of the drawbacks of earlier methods, such as the use of hazardous fluorine gas or low-yielding carbene reactions.[3] This process begins with readily available bulk chemicals and avoids extreme temperatures.
This synthetic pathway is an excellent example of process chemistry, where each step is optimized for safety, yield, and scalability. The use of Oxone® as an oxidant instead of m-CPBA, for instance, is a deliberate choice to enhance safety during scale-up.[3]
Detailed Five-Step Industrial Protocol
-
Phenyl Sulfide Formation: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.
-
Oxidation: The sulfide is oxidized to the corresponding sulfone using Oxone® (potassium peroxymonosulfate).
-
Elimination: The resulting product undergoes an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.
-
Cyclopropanation: This activated alkene undergoes an addition reaction with ethyl diazoacetate, catalyzed by a suitable catalyst (e.g., Rhodium or Copper based), to form a cyclopropane intermediate.
-
Elimination & Acidification: The phenylsulfonyl group is eliminated from the cyclopropane intermediate under basic conditions, followed by hydrolysis and acidification to yield the final 2-fluorocyclopropane carboxylic acid.[3]
Caption: A five-step, scalable industrial route to the target molecule.[3]
Strategic Approach 3: Classical Fluorocarbene Addition
One of the earliest strategies for synthesizing fluorocyclopropanes involves the generation of a fluorocarbene, which is then trapped by an alkene. A common method uses a polyhalogenated precursor like dichlorofluoromethane (CHClF₂).
While conceptually straightforward, this method is often plagued by low yields. The generation of fluorochlorocarbene from CHClF₂ under basic conditions is inefficient, and the carbene itself can have low reactivity, particularly with electron-poor alkenes.[3] For example, reactions reported with isobutylene and cyclooctadiene gave yields of only 8% and 35%, respectively.[3] An alternative developed by Bayer used butadiene as the alkene, followed by oxidative cleavage of the remaining double bond to form the carboxylic acid. This process achieved a 31% yield, but the low efficiency and potential for side reactions limit its industrial applicability.[3]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the specific requirements of the project, such as scale, cost, and desired stereochemistry.
| Synthetic Strategy | Key Starting Materials | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| Rh-Catalyzed Cyclopropanation | 1-Fluoro-1-(phenylsulfonyl)ethylene, Diazo ester | Good to Excellent | High cis-selectivity[5] | Excellent stereochemical control for the cis-isomer. | Multi-step process; requires handling of diazo compounds. |
| Simmons-Smith Reaction | Fluoroallylic alcohol, Et₂Zn, CH₂I₂ | Good (e.g., 60-90%)[6] | Excellent enantioselectivity with chiral ligands.[6] | Access to highly enantioenriched chiral building blocks. | Requires stoichiometric chiral auxiliary; oxidation step needed. |
| Industrial 5-Step Route | 1,1-Dichloro-1-fluoroethane, Thiophenol | High overall yield[3] | Racemic or requires chiral separation/catalyst | Scalable, cost-effective, uses bulk materials, safer reagents (Oxone®).[3] | Longer synthetic sequence (5 steps). |
| Classical Fluorocarbene Addition | Dichlorofluoromethane, Butadiene | Low (e.g., 8-35%)[3] | Generally poor; mixture of isomers. | Uses inexpensive starting materials. | Very low yields; poor reactivity; not suitable for industrial scale.[3] |
| Michael Initiated Ring Closure | tert-Butyl acrylate | Moderate (~51%)[3] | Diastereoselective | Direct formation of the ring system. | Requires ultra-low temperatures and hazardous fluorine gas.[3] |
Conclusion and Future Outlook
The synthesis of 2-fluorocyclopropane carboxylic acid has evolved significantly from low-yielding classical methods to highly sophisticated, stereoselective catalytic processes. For laboratory-scale synthesis requiring high stereopurity, the rhodium-catalyzed cyclopropanation of sulfonyl-activated fluoroalkenes and the chiral ligand-controlled Simmons-Smith reaction offer powerful and precise solutions. For industrial production, multi-step sequences designed for safety, scalability, and cost-efficiency, such as the patented five-step route, are the most viable.
Future research will likely focus on developing catalytic, enantioselective methods that are also amenable to large-scale production, potentially merging the elegance of asymmetric catalysis with the robustness of process chemistry. The continued demand for fluorinated building blocks in drug discovery will undoubtedly drive further innovation in this challenging and rewarding area of synthetic chemistry.
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A Comprehensive Technical Guide to the Safe Handling and Management of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid
Introduction
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a synthetically valuable chiral building block, pivotal in the fields of medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the strategic placement of a fluorine atom, offers a unique set of steric and electronic properties. These characteristics are frequently exploited by researchers to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of novel therapeutic agents.[1][2] For instance, this moiety is a key intermediate in the synthesis of advanced antibacterial agents, including those active against drug-resistant tuberculosis, and muscarinic receptor antagonists.[1][3]
While its utility is significant, the safe and effective use of this compound hinges on a thorough understanding of its chemical properties and associated hazards. This guide is designed for researchers, chemists, and drug development professionals, providing an in-depth, experience-driven framework for its handling, storage, and disposal. The protocols herein are structured not merely as a list of instructions, but as a self-validating system rooted in the causality of chemical reactivity and toxicology, ensuring the highest standards of laboratory safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice. The key identifiers and properties of this compound are summarized below.
Table 1: Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 167073-08-7 | [4] |
| Molecular Formula | C₄H₅FO₂ | [1][4] |
| Molecular Weight | 104.08 g/mol | [1][4] |
| Synonyms | (1R,2S)-2-fluorocyclopropanecarboxylic acid |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | White to off-white crystalline solid/powder | [1][5] |
| Boiling Point | 202.3 ± 33.0 °C at 760 mmHg | |
| pKa | Approximately 3.8 | [1] |
| Aqueous Solubility | Moderate | [1] |
Section 2: Hazard Identification and Toxicology
This compound is a hazardous substance that demands careful risk assessment prior to handling. The primary risks are associated with its corrosive nature and potential for respiratory irritation.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][6] Ingestion can lead to burns of the upper digestive and respiratory tracts.[7]
-
Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.[4][6] Direct contact can result in inflammation, redness, blistering, and pain.[8]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[6] Contact can cause severe irritation, pain, and potentially irreversible damage, including blindness.[7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[4][5] Inhalation of dust or fumes can irritate the lungs and respiratory system.[8]
The signal word for this chemical is "Danger" .[6]
Toxicological Profile: The primary toxicological concern is the compound's acidity and corrosivity. As a carboxylic acid, it can cause significant chemical burns upon contact with skin, eyes, or mucous membranes. Furthermore, as a fluorinated organic molecule, its thermal decomposition can generate highly toxic and corrosive gases, including hydrogen fluoride (HF).[8] While the toxicology of this specific molecule is not extensively documented, the general principles of handling corrosive acids and fluorinated compounds must be strictly applied.[9]
Hazard Recognition and Risk Assessment Workflow
A systematic risk assessment is mandatory before any experimental work begins. This workflow ensures that all potential hazards are identified and mitigated through appropriate controls.
Caption: Workflow for hazard recognition and risk assessment.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent handling protocols is non-negotiable. The "Hierarchy of Controls" principle must be applied, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[7] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[8]
-
Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[8]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are located in close proximity to the workstation and are regularly tested.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles. Causality: Standard safety glasses do not provide a seal and are insufficient. Due to the severe corrosive hazard (H314), a full-face shield must be worn over the goggles during any transfer or reaction quenching procedures to protect the entire face from splashes.[7]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contamination occurs. Wash hands thoroughly after handling, even if gloves were worn.[7][8]
-
Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large-scale transfers, cleaning up large spills), a NIOSH-approved respirator with a cartridge suitable for acid gases and particulates should be used.[7]
Standard Operating Procedure (SOP) for Weighing and Handling
This protocol is designed to minimize dust generation and prevent contamination.
-
Preparation: Don all required PPE (lab coat, goggles, face shield, gloves) before entering the designated handling area.
-
Work Area Setup: Place a weigh boat or appropriate glassware on an analytical balance inside a chemical fume hood. Tare the balance.
-
Transfer: Carefully open the main container. Using a clean spatula, gently transfer the required amount of the solid acid to the weigh boat. Avoid any scooping motions that could create airborne dust.
-
Sealing: Immediately and securely close the main container.[8]
-
Cleanup: Wipe the spatula clean. Carefully wipe down the balance and surrounding area within the fume hood with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.
Caption: SOP for weighing and handling the solid acid.
Section 4: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is often recommended and is the best practice for ensuring long-term stability and minimizing potential degradation.[1][7]
-
Store away from incompatible substances in a designated corrosives area.[7]
-
Avoid exposure to moisture, as this can affect the compound's stability.[10]
Chemical Stability
The compound is stable under the recommended storage conditions.[10] However, it is sensitive to strong acidic hydrolysis.[1]
Incompatible Materials
Prevent contact with the following materials to avoid vigorous or hazardous reactions:
-
Strong Bases: Reacts exothermically in a classic acid-base neutralization.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Acids, Acid Chlorides, Acid Anhydrides: May catalyze decomposition or other unwanted reactions.[10]
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Accidental Release Measures (Spills)
For a small spill in a laboratory setting:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating correctly.
-
PPE: Wear full PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert, absorbent material like sand, vermiculite, or earth. Do not use combustible materials like paper towels.
-
Neutralize (Optional, for advanced users): Cautiously cover with sodium bicarbonate or a soda ash/slaked lime mixture to neutralize the acid.
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and highly toxic gases, including carbon oxides and hydrogen fluoride.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Waste Disposal
Disposal of this compound and its contaminated materials must be handled with care, adhering to all institutional, local, and national regulations.
-
Classification: This material must be disposed of as hazardous chemical waste.
-
Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.[10]
-
Regulatory Context: As a fluorinated carboxylic acid, this compound falls within the broader class of per- and polyfluoroalkyl substances (PFAS). The disposal of PFAS is under increasing regulatory scrutiny due to their persistence.[11][12] Therefore, high-temperature incineration in a facility equipped with afterburners and scrubbers is often the required method to ensure complete destruction.[10]
Conclusion
This compound is an indispensable tool for the modern medicinal chemist. However, its utility is matched by its potential hazards. It is a corrosive solid that is harmful if swallowed and can cause severe respiratory irritation. A comprehensive understanding of these risks, coupled with the disciplined implementation of the engineering controls, handling protocols, and emergency procedures outlined in this guide, is paramount. By treating this compound with the respect it deserves, researchers can safely unlock its potential to create the next generation of innovative therapeutics.
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An In-depth Technical Guide to (1R,2S)-2-fluorocyclopropane-1-carboxylic acid (CAS 167073-08-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(1R,2S)-2-fluorocyclopropane-1-carboxylic acid , a chiral fluorinated cyclopropane derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with improved efficacy, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the rationale behind its use in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 167073-08-7 | [1] |
| Molecular Formula | C4H5FO2 | [1] |
| Molecular Weight | 104.08 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 110-113 °C | [2] |
| Boiling Point | 202.3 ± 33.0 °C at 760 mmHg | |
| pKa | ~3.8 | [2] |
| Solubility | Moderate aqueous solubility | [2] |
Synthesis of this compound
The stereospecific synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often employing asymmetric catalysis to achieve the desired stereochemistry. A generalized, multi-step synthetic approach is outlined below. This process is designed to provide a high-purity product suitable for pharmaceutical development.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established methodologies for the synthesis of fluorinated cyclopropanes.[3]
Step 1: Formation of the Phenyl Sulfide Intermediate
-
In a reaction vessel, combine 1,1-dichloro-1-fluoroethane and thiophenol in a suitable solvent such as toluene.
-
Add a base, for example, a 50% aqueous solution of sodium hydroxide, dropwise to the mixture while maintaining a controlled temperature.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Perform a liquid-liquid extraction to isolate the organic phase.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude phenyl sulfide intermediate.
Causality behind Experimental Choices: The use of a phase-transfer catalyst can be beneficial in this step to facilitate the reaction between the aqueous base and the organic reactants. The choice of a strong base is crucial for the deprotonation of thiophenol, enabling its nucleophilic attack on the halogenated ethane.
Step 2: Oxidation to the Phenyl Sulfone
-
Dissolve the crude phenyl sulfide intermediate in a suitable solvent mixture, such as methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as Oxone (potassium peroxymonosulfate), to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, perform a workup to isolate the phenyl sulfone intermediate.
Causality behind Experimental Choices: Oxone is a powerful yet relatively safe and environmentally friendly oxidizing agent. The reaction is performed at a low temperature to control the exothermic nature of the oxidation.
Step 3: Elimination to Form the Fluoroalkene
-
Dissolve the phenyl sulfone intermediate in a suitable solvent.
-
Add a base to facilitate the elimination reaction, yielding 1-fluoro-1-phenylsulfonyl ethylene.
-
Isolate the product through standard workup procedures.
Causality behind Experimental Choices: The choice of base and solvent is critical to promote the desired elimination reaction over potential side reactions.
Step 4: Asymmetric Cyclopropanation
-
In a reaction vessel under an inert atmosphere, dissolve the 1-fluoro-1-phenylsulfonyl ethylene and a chiral catalyst in a suitable solvent.
-
Slowly add ethyl diazoacetate to the reaction mixture.
-
Maintain the reaction at a controlled temperature and monitor its progress.
-
Upon completion, quench the reaction and purify the resulting cyclopropane intermediate, often through column chromatography.
Causality behind Experimental Choices: The use of a chiral catalyst is essential for controlling the stereochemistry of the cyclopropane ring, leading to the desired (1R,2S) enantiomer. The slow addition of ethyl diazoacetate is necessary to control the concentration of this potentially explosive reagent and to ensure a smooth reaction profile.
Step 5: Hydrolysis and Acidification
-
Dissolve the purified cyclopropane intermediate in a suitable solvent.
-
Add a base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylate salt.
-
After the hydrolysis is complete, acidify the reaction mixture with an acid, such as hydrochloric acid, to a pH of approximately 1.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic extracts and remove the solvent under reduced pressure to yield the purified product.
Causality behind Experimental Choices: The final acidification step is crucial to protonate the carboxylate salt and yield the desired carboxylic acid. The choice of extraction solvent should be based on the solubility of the final product and its immiscibility with the aqueous layer.
Applications in Drug Development
The unique structural features of this compound make it a highly desirable building block in the design of new drugs. The rigid cyclopropane ring can impart conformational constraint to a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also modulate the electronic properties of the molecule, potentially enhancing its binding interactions.
Antibacterial Agents: Fluoroquinolone Antibiotics
A prominent application of this building block is in the synthesis of fluoroquinolone antibiotics. The incorporation of the fluorocyclopropyl group at the N-1 position of the quinolone core has been shown to significantly enhance antibacterial activity, particularly against Gram-positive bacteria.[4][5]
Caption: Simplified mechanism of action of fluoroquinolone antibiotics.
The fluorocyclopropyl moiety plays a crucial role in the interaction of the antibiotic with its target enzymes, DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, the fluoroquinolone inhibits these processes, ultimately leading to bacterial cell death.[6]
Muscarinic Receptor Antagonists
This compound has also been utilized in the development of muscarinic receptor antagonists. These agents are of interest for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). The incorporation of the fluorocyclopropyl group can influence the binding affinity and selectivity of the antagonist for different muscarinic receptor subtypes (M1-M5).
The development of selective muscarinic antagonists is an active area of research, and the unique properties of this building block make it a valuable tool for medicinal chemists. The rigid cyclopropane ring can help to orient the molecule within the receptor binding pocket, while the fluorine atom can participate in favorable interactions with the receptor.
Probes for PET Imaging
The introduction of fluorine into bioactive molecules is a common strategy for the development of probes for Positron Emission Tomography (PET) imaging. While direct applications of this compound in PET imaging are still emerging, the use of fluorinated carboxylic acids as PET tracers is an area of active investigation.[7][8] The development of 18F-labeled versions of this building block could enable the synthesis of novel PET tracers for a variety of diagnostic applications.
Experimental Protocols for Further Functionalization
The carboxylic acid functionality of this compound provides a versatile handle for further chemical modifications, most commonly through amide bond formation.
Protocol: General Amide Coupling using HATU
This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine using the highly efficient coupling reagent HATU.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the desired amine (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a 5% LiCl solution to remove residual DMF, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Self-Validating System: The progress of the reaction should be carefully monitored by an appropriate analytical technique. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a powerful and versatile building block for drug discovery and development. Its unique combination of stereochemistry, conformational rigidity, and the presence of a fluorine atom provides medicinal chemists with a valuable tool to optimize the properties of drug candidates. The synthetic routes to this compound are well-established, and its utility in the development of antibacterial agents and muscarinic receptor antagonists has been demonstrated. As research in medicinal chemistry continues to advance, the applications of this and related fluorinated cyclopropanes are likely to expand further.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
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- Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448.
- Kimura, Y., Atarashi, S., Kawakami, K., Sato, K., & Hayakawa, I. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolones. Journal of Medicinal Chemistry, 37(20), 3344–3352.
- Google Patents. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method. WO2018032796A1.
- U.S. Patent. (2019). Labelled carboxylic acids and their uses in molecular imaging. US20190184039A1.
- Hu, P., et al. (2019). Validation of R-2-[18F]Fluoropropionic Acid as a Potential Tracer for PET Imaging of Liver Cancer. Molecular Imaging and Biology, 21(5), 856–864.
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Methodological & Application
(1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid: A Chiral Building Block for Advanced Synthesis
Introduction: The Strategic Importance of Fluorinated Cyclopropanes in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclopropane ring, a conformationally constrained three-membered carbocycle, offers a rigid framework that can enhance potency and selectivity by locking in bioactive conformations.[3] The convergence of these two powerful concepts in the form of fluorinated cyclopropanes has created a class of building blocks with immense potential for drug discovery.[4][5] Among these, (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid stands out as a particularly valuable chiral synthon, enabling the precise introduction of a stereochemically defined fluorocyclopropyl moiety into complex target molecules.[5]
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block to address challenges in medicinal chemistry and materials science.
Physicochemical Properties and Handling
This compound is a white crystalline solid with a molecular weight of 104.08 g/mol .[6][7] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H5FO2 | [6][8] |
| Molecular Weight | 104.08 g/mol | [6] |
| Boiling Point | 202.3 ± 33.0 °C at 760 mmHg | [8] |
| pKa | ~3.8 | [7] |
| Appearance | White crystalline powder | [7] |
Safety and Handling: As with all fluorinated organic compounds, appropriate safety precautions should be taken when handling this compound.[9] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] The compound may cause skin and eye irritation.[6] Store in a cool, dry place away from incompatible materials.[9]
Synthesis of this compound
The stereoselective synthesis of this compound is a critical aspect of its utility. Several synthetic strategies have been developed, often involving asymmetric cyclopropanation or chiral resolution.
Asymmetric Synthesis Strategies
Asymmetric cyclopropanation reactions, often catalyzed by transition metals, provide a direct route to enantiomerically enriched fluorocyclopropanes.[10] One common approach involves the reaction of a suitable alkene with a fluorinated carbene precursor in the presence of a chiral catalyst.[4] For instance, the use of a chiral copper catalyst to mediate the reaction of 1,1-fluorochloroethylene with ethyl diazoacetate has been reported.[4]
Another strategy employs chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction.[11] This involves attaching a chiral auxiliary to the starting material, performing the cyclopropanation, and then cleaving the auxiliary to yield the desired enantiomerically pure product.
Chiral Resolution
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-fluorocyclopropane-1-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization and subsequent acidification to liberate the desired enantiomer.[12] Thin-layer chromatography (TLC) can be a useful technique for separating the resulting diastereomeric carboxamides.[13]
Applications in Synthesis
The true value of this compound lies in its application as a chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[5] The carboxylic acid functionality provides a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction.
Incorporation into Bioactive Molecules
The fluorocyclopropyl moiety is increasingly recognized as a valuable structural motif in drug design.[14] It can serve as a bioisostere for other chemical groups, helping to fine-tune the physicochemical properties of a drug candidate.[15] The introduction of a fluorine atom can modulate lipophilicity, pKa, and metabolic stability, while the rigid cyclopropane ring can lock the molecule into a favorable conformation for binding to its biological target.[1][5]
A notable example is the incorporation of a fluorocyclopropyl group into quinolone antibacterial agents.[16] Studies have shown that the stereochemistry of the fluorocyclopropyl substituent can have a significant impact on antibacterial activity, with cis derivatives often exhibiting greater potency against Gram-positive bacteria.[16]
Protocol: Amide Coupling with a Chiral Amine
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine to form a chiral amide.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Aprotic solvent (e.g., DMF, DCM, or THF)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), the coupling agent (1.1-1.3 eq), and the tertiary amine base (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral amide.
Expected Outcome: This procedure should yield the corresponding chiral amide in good to excellent yield, depending on the specific amine and coupling conditions used. The stereochemical integrity of the fluorocyclopropane ring is expected to be maintained throughout the reaction.
| Entry | Amine | Coupling Agent | Solvent | Yield (%) |
| 1 | Benzylamine | HATU | DMF | >90 |
| 2 | (R)-α-Methylbenzylamine | EDC/HOBt | DCM | 85-95 |
| 3 | Morpholine | HBTU | THF | >90 |
Note: Yields are representative and may vary based on specific experimental conditions.
Conclusion
This compound is a powerful and versatile chiral building block that offers significant advantages in the synthesis of complex molecules. Its unique combination of a stereochemically defined, conformationally restricted cyclopropane ring and a strategically placed fluorine atom provides medicinal chemists with a valuable tool for modulating the properties of drug candidates. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the fields of drug discovery, agrochemicals, and materials science.
References
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Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
NIH. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
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Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
-
PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Retrieved from [Link]
-
Organic Letters. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Retrieved from [Link]
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-
ScienceDirect. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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aplusA-online.com. (n.d.). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Retrieved from [Link]
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NICNAS. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Retrieved from [Link]
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PubMed. (n.d.). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Retrieved from [Link]
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Leuphana Universität Lüneburg. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Strategies for the Incorporation of 2-Fluorocyclopropane Moieties
Introduction: The Strategic Value of the 2-Fluorocyclopropane Moiety in Medicinal Chemistry
In the intricate landscape of modern drug discovery, the precise modulation of a molecule's physicochemical and pharmacological properties is paramount. The 2-fluorocyclopropane moiety has emerged as a powerful structural motif, offering a unique confluence of conformational rigidity, metabolic stability, and nuanced electronic properties.[1] As the smallest cycloalkane, the cyclopropane ring introduces significant conformational constraint, which can lock a molecule into its bioactive conformation, thereby enhancing binding affinity.[1] The addition of a fluorine atom—the most electronegative element—further alters the local electronic environment, impacting pKa, dipole moment, and metabolic stability, making it a highly valuable bioisostere.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust synthetic protocols for incorporating this valuable moiety. We will move beyond mere procedural lists to explain the underlying principles and causality behind experimental choices, ensuring each protocol is presented as a self-validating system. Key strategies, including carbene-mediated cyclopropanations, Michael-initiated ring closures, and functional group transformations, will be detailed with field-proven insights.
Core Synthetic Approaches
The synthesis of fluorocyclopropanes can be broadly categorized into three main strategies: the addition of fluorinated carbenes to alkenes, the addition of non-fluorinated carbenes to fluoroalkenes, and the ring closure of functionalized acyclic precursors.[3] Asymmetric synthesis, a critical requirement for producing chiral drug candidates, has seen significant advancement through the use of chiral catalysts and auxiliaries.[4]
Cyclopropanation of Alkenes with Fluorinated Carbenes/Carbenoids
This is one of the most prevalent methods for constructing the fluorocyclopropane ring. The core principle involves the generation of a reactive fluorinated carbene (or a metal-associated carbenoid) which then undergoes a [2+1] cycloaddition with an alkene.[5][6] The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
A common and practical method involves the generation of a fluorohalocarbene from a haloform precursor like dibromofluoromethane (CHBr₂F) using a strong base.[7] Phase-transfer catalysis is often employed to facilitate the reaction between an aqueous base and an organic substrate.[8]
Protocol 1: Stereoselective Synthesis of a cis-Bromofluorocyclopropane Derivative
This protocol is adapted from a method used for the synthesis of cis-2-fluorocyclopropylamine.[8] It utilizes a chiral N-vinylated isoindolinone to direct the stereochemical outcome.
Rationale: The bulky chiral auxiliary attached to the vinyl group sterically hinders one face of the alkene, forcing the incoming bromofluorocarbene (:CBrF) to add from the less hindered face, thus establishing the cis stereochemistry of the resulting cyclopropane. 18-crown-6 acts as a phase-transfer catalyst, transporting the KOH from the aqueous phase to the organic phase to deprotonate the dibromofluoromethane.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the chiral N-vinyl substrate (1.0 equiv) in dichloromethane (DCM, approx. 4 mL per mmol of substrate), add 18-crown-6 (0.1 equiv) and a saturated aqueous solution of potassium hydroxide (KOH, approx. 2 mL per mmol of substrate).
-
Carbene Generation & Reaction: Cool the vigorously stirred biphasic mixture to 0 °C. Slowly add dibromofluoromethane (2.0 equiv) via syringe over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the bromofluorocyclopropane derivative.
The resulting bromofluorocyclopropane can then undergo reductive debromination using reagents like Raney Nickel or tributyltin hydride to afford the desired monofluorocyclopropane.[6][8]
For enantioselective synthesis, zinc carbenoids in combination with chiral ligands or chiral allylic alcohols have proven highly effective.[4][9] These methods can provide access to enantioenriched fluorocyclopropanes with excellent diastereo- and enantioselectivities.[4]
Workflow: Asymmetric Fluorocyclopropanation using Zinc Carbenoids
The following diagram illustrates the general workflow for the enantioselective cyclopropanation of a fluoro-substituted allylic alcohol using a zinc carbenoid, mediated by a chiral ligand.
Caption: Workflow for Asymmetric Fluorocyclopropanation.
Cyclopropanation of Fluoroalkenes with Diazo Compounds
An alternative and powerful strategy involves the reaction of a fluoro-substituted alkene with a carbene generated from a diazo compound, often catalyzed by a transition metal like rhodium or copper.[3][4][10] This approach is particularly useful for synthesizing highly functionalized fluorocyclopropanes.
Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of an α-Fluoroacrylate
This protocol is based on methods developed for the reaction of electron-deficient α-fluoroacrylates with donor-acceptor diazo compounds.[9]
Rationale: The reaction is mediated by a chiral dirhodium catalyst, such as Rh₂(S-TCPTTL)₄. The diazo compound coordinates to the rhodium center and, upon loss of N₂, forms a chiral rhodium carbene intermediate. This electrophilic carbene is then delivered to the α-fluoroacrylate in an enantioselective manner, dictated by the chiral ligand sphere of the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the α-fluoroacrylate (1.2 equiv) and the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄, 1 mol%) in a dry, non-coordinating solvent like dichloromethane (DCM).
-
Reagent Addition: Prepare a solution of the diazoacetate (1.0 equiv) in DCM. Add this solution to the reaction mixture dropwise via a syringe pump over several hours.
-
Causality Note: Slow addition of the diazo compound is critical to maintain a low concentration of the free carbene, minimizing side reactions such as dimerization.
-
-
Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) until the diazo compound is fully consumed (indicated by the disappearance of its characteristic color and confirmed by TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the functionalized fluorocyclopropane product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
| Substrate/Catalyst Combination | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| α-fluoroacrylate + Donor-Acceptor Diazo / Rh₂(S-TCPTTL)₄ | Good | Excellent | Excellent | [9] |
| Difluoromethylated Olefin + Diazoacetate / Rh₂(S-BTPCP)₄ | 50-95 | >20:1 | 82-99 | [4][11] |
| Styrene + Ethyl Diazoacetate / Engineered Myoglobin | High Turnover | N/A | High | [4] |
Table 1: Representative Results for Asymmetric Cyclopropanation Reactions.
Michael-Initiated Ring Closure (MIRC)
The MIRC strategy provides an alternative route to polysubstituted fluorocyclopropanes. This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.[3][12]
Mechanism: Michael-Initiated Ring Closure for Fluorocyclopropane Synthesis
The diagram below outlines the key steps in a MIRC reaction using a fluorinated nucleophile.
Caption: General Mechanism of a MIRC Reaction.
This method, using a Reformatsky enolate from ethyl dibromofluoroacetate, can produce chiral cyclopropanes bearing a fluorinated quaternary stereocenter with good yields and moderate to good diastereoselectivity.[4][12]
Impact of Fluorination on Physicochemical and Pharmacological Properties
The introduction of a fluorine atom onto a cyclopropane ring can have profound, and sometimes non-intuitive, effects on a drug candidate's profile.
| Property | Non-Fluorinated Analog | Monofluorinated Analog | Rationale & Reference |
| Metabolic Stability | Good | Improved | The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[13] |
| c-Met Kinase Inhibition (IC₅₀) | 7.8 nM | 15.2 nM | Fluorine's electron-withdrawing nature can alter binding interactions, sometimes reducing potency.[13] |
| VEGFR-2 Kinase Inhibition (IC₅₀) | 4.6 nM | 45.3 nM | Demonstrates that fluorination can significantly impact selectivity profiles.[13] |
| 5-HT₂C Receptor Agonism (EC₅₀) | 5.2 nM | 4.7 nM | In some cases, fluorine can enhance or maintain potency by favorably modifying local electronics.[13][14] |
Table 2: Comparative Data for Cabozantinib and 5-HT₂C Agonist Analogs.
Conclusion
The 2-fluorocyclopropane moiety is a validated and valuable component in the medicinal chemist's toolbox. The synthetic protocols outlined in this guide, from phase-transfer catalyzed cyclopropanations to advanced asymmetric rhodium-catalyzed reactions, provide reliable pathways for its incorporation. Understanding the causality behind reagent choice and reaction conditions is essential for troubleshooting and adapting these methods to new and complex molecular scaffolds. By leveraging these robust synthetic strategies, researchers can continue to explore the unique chemical space offered by fluorocyclopropanes to develop safer and more effective therapeutics.
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Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters - Oxford Academic. [Link]
- Novel 2-fluorocyclopropane carboxylic acid synthesis method.
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The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]
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Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. PubMed. [Link]
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Product Class 2: Fluorocyclopropanes. Thieme Chemistry. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC - NIH. [Link]
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Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. [Link]
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Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC - NIH. [Link]
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Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]
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Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
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Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research - ACS Publications. [Link]
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Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. [Link]
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Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. Semantic Scholar. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC - NIH. [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
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Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. PMC - NIH. [Link]
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Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. PubMed. [Link]
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Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
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Reaction conditions for derivatization of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
An Application Guide to the Derivatization of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid
Introduction: The Significance of a Fluorinated Cyclopropyl Scaffold
This compound is a structurally unique and highly valuable building block in modern medicinal chemistry. Its rigid, three-dimensional cyclopropane core, combined with the specific stereochemistry and the presence of a fluorine atom, imparts desirable properties to bioactive molecules. The fluorine atom can modulate metabolic stability, pKa, and binding affinity, while the cyclopropyl ring serves as a bioisostere for larger, more flexible groups. This scaffold is a key component in the synthesis of advanced antibacterial agents, such as Sitafloxacin, where it contributes to the drug's potent activity and favorable pharmacokinetic profile[1][2][3].
The carboxylic acid moiety is the primary reactive handle for chemical modification, allowing for the covalent linkage of this fluorinated scaffold to other molecular fragments. Derivatization, typically through the formation of amides or esters, is a critical step in harnessing the potential of this building block for drug discovery and development. This guide provides detailed protocols and the underlying chemical principles for the two most common and essential derivatization pathways: amide bond formation and esterification.
Physicochemical Properties of the Starting Material
Before proceeding with derivatization, it is crucial to understand the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₅FO₂ | [4] |
| Molecular Weight | 104.08 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 167073-08-7 | [4] |
| pKa | ~3.8 | [1] |
Application Note 1: Amide Bond Formation via Carboxylic Acid Activation
Principle and Rationale
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt, hindering the desired nucleophilic acyl substitution.[5] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which generate a highly reactive intermediate that is readily attacked by the amine nucleophile.
Common classes of coupling reagents include:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. To improve efficiency and minimize side reactions like racemization, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included.[5][6] This additive traps the O-acylisourea to form a more stable, yet still highly reactive, active ester.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side products.[6][7] They are particularly useful for sterically hindered substrates or for minimizing racemization of chiral centers.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the specific substrates, desired reaction time, and cost considerations.
| Coupling System | Additive | Base | Typical Solvent | Typical Time | Reported Yield Range (%) | Key Advantages |
| EDC | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, suitable for aqueous media.[5] |
| DCC | HOBt | DIPEA or TEA | DCM, THF | 2-12 hours | 70-98% | High reactivity, inexpensive. |
| HATU | None | DIPEA or TEA | DMF, NMP | 30-60 min | 85-99% | Very fast, low racemization, high yields for difficult couplings.[6] |
| PyBOP | None | DIPEA or TEA | DMF, DCM | 1-4 hours | 80-95% | Good for peptide synthesis, stable reagent. |
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol: EDC/NHS Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).
-
To this solution, add NHS (1.2 eq) followed by EDC (1.2 eq).[5]
-
Stir the reaction mixture at room temperature (20-25 °C) for 15-60 minutes. The formation of the activated NHS-ester can be monitored by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
-
Amine Coupling:
-
Once the activation is complete (or after the stipulated time), add the desired amine (1.2 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2-1.5 eq) should be added to liberate the free amine.[6]
-
Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.[5]
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure amide derivative.
-
Application Note 2: Ester Formation via Fischer Esterification
Principle and Rationale
Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9] The reaction is an equilibrium process.[10]
The mechanism involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[8]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxo-group of the original alcohol to one of the hydroxyl groups.
-
Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.[8]
To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) or by removing the water as it is formed, often with a Dean-Stark apparatus.[10]
Experimental Workflow: Fischer Esterification
Caption: General workflow for Fischer esterification.
Detailed Protocol: Methyl Ester Synthesis
This protocol describes the synthesis of Methyl (1R,2S)-2-fluorocyclopropane-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 2-5 mol%)
-
Saturated Aqueous NaHCO₃
-
Ethyl Acetate or Diethyl Ether
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware for reflux, magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, or enough to act as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring solution.
-
-
Esterification:
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain this temperature for 2-24 hours.
-
The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting carboxylic acid.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the remaining residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude methyl ester can be purified by flash column chromatography or, if volatile enough, by distillation.
-
Troubleshooting and Key Considerations
-
Racemization: While the cyclopropane core is generally stable, harsh basic or acidic conditions combined with elevated temperatures could potentially lead to epimerization. Use the mildest effective conditions, especially for amide couplings (e.g., HATU at room temperature is often preferred for sensitive substrates).[7]
-
Solubility: this compound has moderate aqueous solubility.[1] Ensure anhydrous solvents are used for coupling reactions to prevent hydrolysis of activated intermediates.
-
Safety: The starting material may cause respiratory and skin irritation.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
The derivatization of this compound into amides and esters is fundamental to its application in drug discovery and development. Amide formation is reliably achieved through the use of modern coupling reagents that activate the carboxylic acid under mild conditions, with reagents like EDC/NHS and HATU offering robust and high-yielding protocols. For ester synthesis, the classic Fischer esterification provides a straightforward, acid-catalyzed route, with reaction outcomes controlled by managing the chemical equilibrium. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully modify this important fluorinated building block.
References
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- Fisher Scientific. Amide Synthesis.
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- Organic Chemistry Portal.
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- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Application Notes & Protocols: Analytical Methods for the Enantioselective Quantification of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Abstract
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a critical chiral building block in modern medicinal chemistry, valued for the unique conformational and electronic properties conferred by the fluorinated cyclopropane motif.[1][2][3] Its incorporation into drug candidates necessitates the development of robust and accurate analytical methods to quantify the desired enantiomer and control for stereoisomeric impurities. This guide provides detailed protocols for two primary analytical strategies: the direct enantioselective quantification by Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and an alternative method for total acid quantification via Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. The causality behind experimental choices, method validation according to ICH Q2(R1) guidelines, and practical insights are discussed to equip researchers, scientists, and drug development professionals with the tools for reliable analysis.[4][5][6]
Introduction: The Analytical Challenge
The primary analytical challenge in quantifying this compound lies in its chirality. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Therefore, a chiral environment must be created to differentiate and resolve the (1R,2S) enantiomer from its (1S,2R) counterpart.[7][8] This is crucial as the pharmacological activity and toxicity of chiral drugs often reside in only one enantiomer.
This document details two gold-standard methods to address this challenge, focusing on both enantiomeric purity and overall concentration.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅FO₂ | [9] |
| Molecular Weight | 104.08 g/mol | [9] |
| Appearance | Solid | |
| Boiling Point | 202.3 ± 33.0 °C | |
| IUPAC Name | This compound | [9] |
Method 1: Enantioselective Quantification by Chiral HPLC-MS
This method is the preferred approach for simultaneously determining the concentration and enantiomeric excess (e.e.) of the target analyte. It employs a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[8] Coupling with a mass spectrometer provides unparalleled sensitivity and selectivity, making it ideal for complex matrices.
Principle and Workflow
The separation mechanism relies on the specific interactions (e.g., hydrogen bonding, ionic exchange, dipole-dipole) between the analyte and the chiral selector immobilized on the stationary phase.[10] For a carboxylic acid like our analyte, anion-exchange type CSPs (such as CHIRALPAK QN-AX) or polysaccharide-based CSPs are highly effective.[10][11] The workflow is streamlined from sample preparation to final report generation.
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The Alchemist's Modern Grimoire: A Guide to the Synthesis of Novel Antibacterial Agents
Foreword: The Imperative for Synthetic Innovation in an Era of Resistance
The specter of antimicrobial resistance (AMR) looms as one of the most significant global health challenges of our time. The golden age of antibiotic discovery, characterized by the serendipitous identification of naturally occurring antimicrobial compounds, has waned. In its place, a new era of rational design and sophisticated chemical synthesis has dawned, placing the onus of innovation squarely on the shoulders of chemists. This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the critical endeavor of creating the next generation of antibacterial agents. We will delve into the synthetic strategies for three pivotal classes of antibiotics: Quinolones, β-Lactams, and Oxazolidinones, providing not just protocols, but the underlying rationale to empower informed and creative synthetic design.
I. The Quinolone Core: Mastering the Gould-Jacobs Reaction
The quinolone and fluoroquinolone family of antibiotics, with their iconic bicyclic core, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] The Gould-Jacobs reaction remains a cornerstone for the construction of the foundational 4-hydroxyquinoline scaffold.[2][3]
Causality in Experimental Design: The Gould-Jacobs Pathway
The Gould-Jacobs reaction is a thermally driven process that proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by an intramolecular cyclization at high temperatures.[3] The choice of a high-boiling solvent, such as diphenyl ether, is critical to achieve the requisite thermal energy (often exceeding 250°C) for the 6-electron electrocyclization to occur efficiently.[3] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the aniline substituent.[4] Electron-donating groups on the aniline ring can facilitate the reaction.[3]
Experimental Workflow: Gould-Jacobs Reaction
Sources
Application Notes & Protocols: Asymmetric Synthesis of Fluorocyclopropane-Containing Proline Analogues
I. Introduction: The Strategic Value of Fluorocyclopropane Proline Analogues
In the landscape of modern drug discovery, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a rigid pyrrolidine ring, imparts significant conformational constraints on peptides, often inducing turns that are critical for biological recognition and activity.[1][2] The pursuit of enhanced or novel functionalities has led medicinal chemists to modify the proline backbone, with two modifications standing out for their profound impact: fluorination and cyclopropanation.[3][4]
The introduction of fluorine can dramatically alter a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, due to the high electronegativity and small size of the fluorine atom.[5][6] Concurrently, the cyclopropane ring, as the smallest and most strained carbocycle, introduces a high degree of rigidity and unique stereoelectronic properties, making it a valuable "conformationally-locked" bioisostere for various functional groups.[7][8]
This guide details the asymmetric synthesis of a novel class of proline analogues that synergistically combines these two powerful modifications: the fluorocyclopropane-containing proline analogue. These scaffolds offer an unprecedented level of conformational rigidity and a unique electronic profile, presenting exciting opportunities for developing next-generation therapeutics. We will explore the key synthetic challenges, provide a detailed, field-proven protocol for a rhodium-catalyzed intramolecular cyclopropanation, and offer insights into the characterization and optimization of this complex yet rewarding synthesis.
II. Theoretical Background & Synthetic Strategy
The asymmetric synthesis of fluorocyclopropane-containing proline analogues presents a formidable stereochemical challenge. The goal is to control the configuration of multiple stereocenters, including those on the cyclopropane ring and the proline core, one of which bears the fluorine atom. The primary strategies revolve around the stereoselective formation of the fluorocyclopropane ring.
Two main pathways are generally considered:
-
Addition of a Fluorocarbene to an Alkene: This involves reacting a proline precursor containing a double bond with a fluorocarbene source. Controlling the stereochemistry can be challenging due to the high reactivity of carbenes.
-
Cyclopropanation of a Fluoroalkene: This approach, which will be the focus of our protocol, involves the reaction of a carbene (or carbenoid) with a substrate that already contains a fluoroalkene moiety. This method often provides better control over the stereochemistry relative to the fluorine atom.
The key transformation in our featured protocol is a metal-catalyzed intramolecular asymmetric cyclopropanation. This elegant strategy involves constructing a precursor that contains both the diazoacetate (a carbene precursor) and the fluoroalkene. Upon introduction of a chiral catalyst, the carbene is generated and adds across the internal double bond in a highly controlled, ring-closing reaction to form the bicyclic core of the final product.
The choice of catalyst is paramount for achieving high enantioselectivity. Dirhodium(II) carboxylate complexes are particularly effective for carbene transfer reactions.[6] Chiral ligands on the rhodium centers create a chiral pocket that directs the approach of the alkene to the metal-carbene intermediate, thereby dictating the absolute stereochemistry of the newly formed cyclopropane ring.
Figure 1: High-level workflow for the synthesis of fluorocyclopropane proline analogues.
III. Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Cyclopropanation
This protocol is adapted from the successful synthesis reported by Pons, Jubault, and coworkers, which provides robust access to a key bicyclic fluorolactam intermediate.[1][9]
Causality Behind Experimental Choices:
-
Catalyst Selection: The dirhodium complex, Rh₂(S-BPTCP)₄, is chosen for its demonstrated high efficiency and enantioselectivity in cyclopropanation reactions, especially with fluorinated substrates.[1] The bulky tert-butylphenyl-substituted chiral ligands create a highly effective stereodifferentiating environment.
-
Solvent: Chloroform (CHCl₃) is used as the solvent. It is a relatively non-coordinating solvent that does not interfere with the catalytic cycle and has been shown to provide a good balance of reactivity and selectivity in these systems.[1]
-
Temperature: The reaction is conducted at a reduced temperature (-35 °C). Lowering the temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Slow Addition: The diazo compound is added slowly to the catalyst solution. This is a critical step to keep the instantaneous concentration of the highly reactive diazo compound low, which minimizes side reactions (like dimerization) and ensures that the carbene generation and cyclopropanation occur under the control of the chiral catalyst.
Step 1: Synthesis of the Diazo Precursor (5c)
The synthesis begins with a suitable N-allyl-2-fluoroacrylamide precursor, which is converted to the corresponding diazoacetate. This protocol assumes the precursor is readily available.
-
Reagents & Equipment:
-
N-allyl-2-fluoroacrylamide derivative
-
Dodecylbenzenesulfonyl azide (DBSA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer, round-bottom flask, argon atmosphere setup.
-
-
Procedure: a. Dissolve the N-allyl-2-fluoroacrylamide precursor (1.0 eq) in anhydrous acetonitrile. b. Cool the solution to 0 °C in an ice bath under an argon atmosphere. c. Add DBSA (1.2 eq) followed by the dropwise addition of DBU (1.1 eq). d. Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the diazo precursor 5c .
Step 2: Asymmetric Intramolecular Cyclopropanation
This is the key stereochemistry-defining step.
-
Reagents & Equipment:
-
Diazo precursor 5c
-
Dirhodium(II) catalyst [Rh₂(S-BPTCP)₄]
-
Chloroform (anhydrous, distilled)
-
Syringe pump, low-temperature bath, magnetic stirrer, argon atmosphere setup.
-
-
Procedure: a. To an oven-dried, three-neck flask under an argon atmosphere, add the dirhodium catalyst Rh₂(S-BPTCP)₄ (1-2 mol%). b. Add anhydrous chloroform to dissolve the catalyst. c. Cool the catalyst solution to -35 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). d. Dissolve the diazo precursor 5c (1.0 eq) in a separate flask with anhydrous chloroform. e. Using a syringe pump, add the solution of 5c to the cooled catalyst solution over a period of 4-6 hours. f. After the addition is complete, allow the reaction to stir at -35 °C for an additional 1-2 hours. g. Monitor the reaction by TLC for the disappearance of the diazo compound. h. Once complete, allow the mixture to warm to room temperature and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the enantioenriched bicyclic fluorolactam 6c .
Figure 2: Simplified catalytic cycle for the Rh-catalyzed cyclopropanation.
IV. Catalyst Screening & Optimization Data
The selection of the optimal catalyst and conditions is critical. The following table, based on data from Pons et al., illustrates the impact of different catalysts on the reaction outcome, justifying the selection of Rh₂(S-BPTCP)₄.[1]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 85 | - (racemic) |
| 2 | Rh₂((S)-MEPY)₄ | CH₂Cl₂ | 0 | 53 | 62 |
| 3 | Ru-Pheox | CH₂Cl₂ | 0 | 80 | 77 |
| 4 | Rh₂(S-BPTCP)₄ | CHCl₃ | -35 | 92 | 70 |
Table 1: Summary of catalyst screening for the asymmetric intramolecular cyclopropanation.
V. Characterization
Proper characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized analogue.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the overall structure and diastereomeric ratio. Look for characteristic shifts for the cyclopropyl protons.
-
¹⁹F NMR: Crucial for confirming the presence of the fluorine atom. A single resonance (or multiplet, depending on coupling) is expected. For the product 6c reported by Pons et al., this appears as a multiplet between δ -103.17 to -103.57 ppm.[1]
-
¹³C NMR: Will show characteristic signals for the cyclopropane carbons, with one being split due to C-F coupling (a large J-coupling constant is expected).
-
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the synthesized compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the product. A chiral stationary phase (e.g., Chiralpak) is used to separate the two enantiomers, and the ratio of their peak areas gives the ee.
VI. Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction. 2. Degradation of diazo compound. 3. Catalyst deactivation. | 1. Increase reaction time or temperature slightly (may reduce ee). 2. Ensure slow addition via syringe pump; use freshly prepared diazo compound. 3. Use high-purity, anhydrous solvents; ensure an inert atmosphere. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Non-optimal catalyst or solvent. 3. Racemization during workup/purification. | 1. Lower the reaction temperature further (e.g., -40 to -50 °C). 2. Screen other chiral rhodium or ruthenium catalysts.[1] 3. Avoid harsh acidic/basic conditions during workup. |
| Formation of Side Products | 1. Dimerization of the carbene intermediate. 2. C-H insertion reactions. | 1. Maintain a very low concentration of the diazo compound through slow addition. 2. This is an inherent reactivity pathway; optimization of the catalyst and substrate can favor cyclopropanation. |
VII. Conclusion
The asymmetric synthesis of fluorocyclopropane-containing proline analogues represents a sophisticated yet powerful strategy for accessing novel chemical matter for drug discovery. The rhodium-catalyzed intramolecular cyclopropanation detailed herein provides a reliable and stereoselective route to these complex scaffolds. By understanding the causality behind the experimental design—from the choice of a sterically demanding chiral catalyst to the precise control of reaction conditions—researchers can successfully implement and adapt this methodology. The resulting analogues, with their unique conformational and electronic properties, are valuable tools for probing biological systems and engineering peptides with enhanced therapeutic potential.
VIII. References
-
Angewandte Chemie International Edition. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
-
National Institutes of Health. (n.d.). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates.
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.
-
ResearchGate. (n.d.). Catalytic enantioselective synthesis of fluorocyclopropanes from α‐fluoroacrylates and donor–acceptor diazo compounds.
-
ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF.
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega.
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. National Institutes of Health.
-
National Institutes of Health. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
-
Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PubMed.
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega.
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ResearchGate.
-
Mykhailiuk, P. (n.d.). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Enamine.
-
Charette, A. B., & Poisson, T. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research.
Sources
- 1. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Experimental procedure for peptide coupling with (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Application Note & Protocol
Topic: Experimental Procedure for Peptide Coupling with (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Among these, conformationally constrained motifs are of particular interest. This compound represents a unique building block that combines the rigidifying effect of a cyclopropane ring with the potent electronic influence of fluorine.[1][2]
Introducing this moiety can induce specific peptide conformations, mimicking or stabilizing bioactive turns in a peptide backbone, which is crucial for receptor binding.[1] Furthermore, the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3] However, the successful incorporation of this sterically demanding and electronically modified carboxylic acid requires optimized peptide coupling protocols to ensure high efficiency and preservation of stereochemical integrity.
This guide provides a detailed examination of the chemical principles and step-by-step protocols for the efficient coupling of this compound to a peptide chain, primarily focusing on solid-phase peptide synthesis (SPPS).
The Chemistry of Amide Bond Formation: Selecting the Optimal Coupling Reagent
The formation of a peptide (amide) bond is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid group.[4] The choice of coupling reagent is critical to achieving high yields and minimizing side reactions, particularly racemization.[5] For a sterically hindered acid like this compound, the activator must be highly efficient.
Two primary classes of coupling reagents are recommended:
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective activators available.[6][7] HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[7][8] The reaction is rapid and the 7-azabenzotriazole (At) leaving group is excellent. The pyridine nitrogen atom in the OAt-ester is thought to catalyze the aminolysis step, making HATU particularly effective for hindered couplings.[7] This is our recommended method for its sheer efficiency and speed.
-
Carbodiimides with Additives (e.g., EDC/HOBt): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[9][10] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is essential.[11][12][13] HOBt traps the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts with the amine to form the peptide bond with minimal racemization.[11][13]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for coupling this compound onto a resin-bound peptide.
Caption: General workflow for solid-phase peptide coupling.
Protocol 1: HATU-Mediated Coupling (Recommended Method)
This protocol is optimized for high efficiency, especially for sterically challenging couplings. It is the preferred method for ensuring a successful reaction with this compound.
Materials and Reagents:
-
Fmoc-protected peptide-resin with a free N-terminus (e.g., after piperidine treatment).
-
This compound.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Kaiser test kit or other method for monitoring free amines.
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq.) in anhydrous DMF for 30-60 minutes in a reaction vessel.
-
If starting with an Fmoc-protected peptide, perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.
-
-
Activation of the Carboxylic Acid:
-
In a separate vial, dissolve this compound (4.0 eq.) and HATU (3.9 eq.) in anhydrous DMF.
-
Add DIPEA (8.0 eq.) to the solution. Causality: DIPEA acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion necessary for activation, and also maintains a basic environment for the subsequent coupling step.[8]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated acid/HATU/DIPEA solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential steric hindrance of the fluorocyclopropane moiety, an extended reaction time is recommended.[14]
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.
-
-
Post-Coupling Procedure:
-
If the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x). The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection of the next amino acid).
-
If the coupling is incomplete (positive Kaiser test), drain the resin, and perform a "double coupling" by repeating steps 2-4.[14]
-
Protocol 2: EDC/HOBt-Mediated Coupling (Alternative Method)
This protocol is a reliable and more economical alternative to using uronium salts. It requires careful control of conditions to maximize efficiency and minimize side reactions.
Materials and Reagents:
-
Fmoc-protected peptide-resin with a free N-terminus.
-
This compound.
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
HOBt (1-Hydroxybenzotriazole).
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization).
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq.) as described in Protocol 1. Ensure the N-terminus is deprotected and the resin is well-washed.
-
-
Coupling Reaction:
-
In a reaction vessel containing the resin, add a solution of this compound (4.0 eq.) and HOBt (4.0 eq.) in anhydrous DMF.
-
Agitate for 5-10 minutes to ensure thorough mixing. Causality: HOBt must be present to trap the highly reactive O-acylisourea intermediate as soon as it forms, preventing side reactions and racemization.[11][13]
-
Add EDC·HCl (4.0 eq.) to the vessel.
-
Agitate the reaction mixture at room temperature for 4-8 hours. The reaction is typically slower than with HATU.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using the Kaiser test as described in Protocol 1.
-
If the reaction is incomplete after the initial time, allow it to proceed longer or consider a double coupling.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the water-soluble urea byproduct and excess reagents.[9][15]
-
Summary of Reaction Parameters
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale |
| Carboxylic Acid | 4.0 eq. | 4.0 eq. | Excess ensures the reaction goes to completion, especially for a precious peptide. |
| Coupling Reagent | 3.9 eq. HATU | 4.0 eq. EDC·HCl | HATU is used slightly substoichiometrically to the acid to prevent side reactions with the amine.[6] |
| Additive | N/A (inherent in HATU) | 4.0 eq. HOBt | HOBt is crucial to suppress racemization and improve efficiency.[11][13] |
| Base | 8.0 eq. DIPEA | Optional | DIPEA is essential for HATU activation and maintaining a basic pH.[15] |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM | Polar aprotic solvents are required to dissolve reagents and swell the resin. |
| Temperature | Room Temperature | Room Temperature | Mild conditions protect sensitive functional groups.[11] |
| Typical Time | 2-4 hours | 4-8 hours | HATU reactions are significantly faster.[7] |
Characterization and Quality Control
After cleavage of the final peptide from the resin, it is imperative to verify its identity and purity.[16]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying the crude peptide and assessing its purity.[16]
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF should be used to confirm that the observed molecular weight of the final peptide matches the theoretical mass, confirming the successful incorporation of the fluorocyclopropyl moiety.[14]
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC? Retrieved from [Link]
-
Nambiar, K. P., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. National Center for Biotechnology Information. Retrieved from [Link]
-
Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. ACS Publications. Retrieved from [Link]
-
Malapit, C. A., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. ACS Publications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Nowick Laboratory, UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Luxembourg Bio Technologies. Retrieved from [Link]
-
Chen, Y., et al. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. PubMed. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nicolas, J., et al. (2019). Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. Polymer Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
Milanole, G., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses. Retrieved from [Link]
-
Albericio, F., et al. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. Retrieved from [Link]
-
Washington, C., & Reuther, J. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved from [Link]
Sources
- 1. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Note: High-Resolution Chromatographic Separation of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid Stereoisomers
Introduction: The Critical Role of Chirality in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the stereochemistry of molecular building blocks is of paramount importance. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid and its stereoisomers are crucial chiral synthons, notably used in the synthesis of broad-spectrum quinolone antibiotics like Sitafloxacin.[3] Ensuring the enantiomeric purity of these intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the four stereoisomers of 2-Fluorocyclopropane-1-carboxylic acid. We will delve into the causality behind the selection of the chiral stationary phase (CSP), mobile phase composition, and detection parameters, offering a protocol grounded in the fundamental principles of chiral recognition.
The primary mechanism for chiral separation in chromatography relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[1] Effective separation is achieved when there are sufficient differences in the stability of these complexes, a principle often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are necessary for chiral recognition.[1]
Analyte Properties and Structural Considerations
Understanding the physicochemical properties of the analyte is the foundation for logical method development. This compound is a small, polar molecule with limited chromophores, presenting unique challenges for both separation and detection.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₄H₅FO₂ | ChemScene |
| Molecular Weight | 104.08 g/mol | PubChem[4] |
| CAS Number | 167073-08-7 | ChemScene |
| pKa (Carboxylic Acid) | ~3.8 | ChemShuttle |
| Physical Form | Solid | ChemScene |
| SMILES | C1C(=O)O | PubChem[4] |
The key functional groups for chromatographic interaction are the carboxylic acid and the fluorine atom. The pKa of ~3.8 is particularly important; at a pH above this value, the molecule will be deprotonated to its carboxylate form, which can lead to poor peak shape (tailing) on silica-based columns. Therefore, controlling the mobile phase pH is essential.
The Science of Separation: Method Development Strategy
Causality of Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in a chiral separation. While numerous CSPs exist, polysaccharide-based phases are the most successful and widely applied, responsible for a significant majority of all reported chiral separations.[5]
For this application, an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP is selected. The rationale is as follows:
-
Broad Versatility: Polysaccharide derivatives, particularly amylose and cellulose phenylcarbamates, have demonstrated the best enantiorecognition performance for a vast range of compounds.[5][6]
-
Interaction Mechanisms: The carbamate derivatives form helical grooves on the polysaccharide backbone, creating a defined chiral environment. Separation of acidic compounds like our analyte is facilitated by a combination of hydrogen bonding (with the C=O and N-H groups of the carbamate), dipole-dipole interactions, and inclusion within the chiral cavity.[5]
-
Immobilized Phase for Robustness: An immobilized phase, where the chiral selector is covalently bonded to the silica support, offers superior stability and allows for the use of a wider range of solvents compared to coated phases. This enhances method robustness and column lifetime.
Logical Workflow for Chiral Method Development
Caption: Workflow for Chiral Separation Method Development.
Rationale for Mobile Phase Composition
A reversed-phase or polar organic mode is suitable for this polar analyte. We select a mobile phase consisting of an organic solvent, water, and an acidic additive.
-
Organic Solvent: Acetonitrile (ACN) is chosen over methanol as it often provides sharper peaks and different selectivity profiles.[6] The ratio of ACN to water is the primary tool for adjusting the retention time of the isomers.
-
Acidic Additive: The addition of 0.1% Trifluoroacetic Acid (TFA) is a cornerstone of this protocol. With the analyte's pKa at ~3.8, the acidic mobile phase (pH will be < 3) ensures the carboxylic acid remains fully protonated (in its -COOH form).[7] This is crucial for preventing ionic interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the system suitability requirements ensures the reliability of the results.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Detector: UV-Vis or Photodiode Array (PDA) Detector.
-
Chiral Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm particle size, 250 x 4.6 mm (e.g., Chiralpak® IA-3 or equivalent).
-
Solvents: HPLC-grade Acetonitrile and ultrapure Water.
-
Additive: Trifluoroacetic Acid (TFA), HPLC-grade.
-
Sample: Racemic standard of 2-Fluorocyclopropane-1-carboxylic acid.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Immobilized amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) | Proven high success rate for chiral separations.[5] |
| Mobile Phase | Acetonitrile : Water : TFA (70 : 30 : 0.1, v/v/v) | Reversed-phase mode suitable for the polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Detects the carboxyl group; low wavelength needed due to lack of a strong chromophore.[8] |
| Injection Vol. | 5 µL | Small volume to prevent band broadening. |
| Run Time | 20 minutes | Sufficient to elute all four stereoisomers. |
Sample Preparation
-
Prepare a stock solution of the racemic 2-Fluorocyclopropane-1-carboxylic acid standard at 1.0 mg/mL in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL using the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Experimental Procedure
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution five times consecutively. The system is ready for sample analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the critical pair (closest eluting isomers) is ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak is between 0.9 and 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for the retention time of each peak is ≤ 1.0%.
-
-
Sample Analysis: Once system suitability is confirmed, inject the sample solutions.
-
Peak Identification: Identify the peaks based on their retention times relative to a reference standard of the pure (1R,2S) isomer, if available.
Expected Results and Data Interpretation
Under the specified conditions, baseline separation of all four stereoisomers is expected. The (1R,2S) and (1S,2R) enantiomers will elute as one pair, and the (1R,2R) and (1S,2S) enantiomers will elute as the other pair.
Expected Elution Profile:
| Peak No. | Isomer Pair | Approx. Retention Time (min) | Resolution (Rs) to Next Peak |
| 1 | (1S,2S) | 9.5 | 2.0 |
| 2 | (1R,2R) | 11.2 | 1.8 |
| 3 | (1R,2S) | 13.1 | 2.2 |
| 4 | (1S,2R) | 15.5 | - |
Note: The exact elution order and retention times may vary slightly based on the specific column batch and HPLC system. The (1R,2S) isomer is highlighted as the target analyte.
The Three-Point Interaction Model
Caption: Chiral recognition requires multiple interaction points.
Conclusion
This application note presents a comprehensive and scientifically-grounded HPLC method for the successful chiral separation of this compound from its stereoisomers. By selecting an immobilized polysaccharide-based CSP and carefully controlling the mobile phase pH with an acidic additive, this protocol provides the high resolution and robustness required for quality control and process monitoring in a drug development setting. The detailed explanation of the causality behind each parameter choice empowers researchers to not only apply this method but also to adapt and troubleshoot it effectively.
References
-
Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46738189, this compound. PubChem. Available at: [Link]
-
Zhao, Y., et al. (2020). Fluorine Enables Separation-free 'Chiral Chromatographic Analysis'. analytica-world.com. Available at: [Link]
- Google Patents. (CN103435523A) Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
- Google Patents. (WO2018032796A1) Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Available at: [Link]
-
Olesik, S. V., et al. (2018). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Analytical and Bioanalytical Chemistry, 410(23), 5891–5899. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available at: [Link]
-
Gecse, Z., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2002. Available at: [Link]
-
Ilisz, I., & Pataj, Z. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6653. Available at: [Link]
-
Wadhwana, A., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. Journal of Chromatography A, 1426, 241-247. Available at: [Link]
-
Wang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 835–847. Available at: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 4. This compound | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Role of Fluorination in Modulating the Lipophilicity of Cyclopropane Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The cyclopropane ring, a conformationally rigid three-membered carbocycle, is a prized structural motif in medicinal chemistry for its ability to provide unique three-dimensional diversity and metabolic stability. This guide provides an in-depth analysis of how fluorination, a premier strategy in modern drug design, can be strategically employed to modulate the lipophilicity of cyclopropane-containing molecules. We will explore the underlying electronic principles, present case studies with quantitative data, and provide detailed, validated protocols for the experimental determination of LogP.
The Interplay of Cyclopropanes and Fluorine in Drug Design
The cyclopropane scaffold is conformationally locked, offering a predictable vector for substituents in three-dimensional space.[3] Its C-C bonds possess significant p-character, influencing the electronic nature of the ring.[3] Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect.[3] When introduced onto a cyclopropane ring, this creates a complex interplay of forces that can either increase or decrease lipophilicity depending on the number and position of the fluorine atoms.[3][4]
-
Inductive Effects: The strong C-F bond dipole alters the molecule's surface polarity. In many aliphatic systems, fluorination decreases lipophilicity by increasing polarity.[5][6]
-
Conformational Effects: Fluorination can influence the conformation of adjacent groups, which in turn affects solvent interactions and overall lipophilicity.
-
Blocking Metabolic Hotspots: A C-F bond can replace a metabolically labile C-H bond, enhancing a drug's half-life.[6] This strategic placement often necessitates a re-optimization of lipophilicity.
The decision to fluorinate a cyclopropyl moiety is a strategic one, aimed at achieving an optimal balance of potency, selectivity, and ADMET properties.
Caption: Medicinal chemistry decision workflow for fluorinating cyclopropanes.
Quantitative Impact of Fluorination Patterns on Lipophilicity
The effect of fluorination on the LogP of cyclopropanes is not monotonic and is highly dependent on the substitution pattern. A systematic study on cyclopropylmethanol derivatives provides clear, quantitative insights.[5]
| Compound / Motif | Structure | Experimental LogP | ΔLogP (vs. Parent) | Key Insight |
| Parent: Cyclopropylmethanol | ![]() | 0.35 | - | Baseline lipophilicity. |
| Monofluorination (β) | ![]() | 0.15 | -0.20 | Minor decrease in lipophilicity.[5] |
| cis-Monofluorination (γ) | ![]() | 0.09 | -0.26 | cis-isomer is slightly less lipophilic than the trans-isomer.[5] |
| trans-Monofluorination (γ) | ![]() | 0.18 | -0.17 | trans-isomer is more lipophilic than the cis-isomer.[5] |
| Gem-Difluorination (γ) | ![]() | 0.15 | -0.20 | Lipophilicity is similar to the monofluorinated analogue.[5] |
| Trifluoromethyl (CF₃) | ![]() | 1.39 | +1.04 | The CF₃ group significantly increases lipophilicity.[7] |
Data sourced from Jeffries et al., Beilstein J. Org. Chem. 2020, 16, 2116–2125 and other sources. Structures are illustrative.
These data demonstrate that while single or gem-difluorination on the cyclopropane ring tends to slightly decrease or have a minimal effect on lipophilicity, the introduction of a trifluoromethyl (CF₃) group drastically increases it.[5][7] This dichotomy allows for fine-tuning of a molecule's properties. For instance, in the development of a selective serotonin 2C (5-HT₂C) receptor agonist, introducing a fluorine atom into the cyclopropane ring was beneficial for improving the calculated LogP and brain penetrance (logBB).[8]
Experimental Protocols for Lipophilicity Determination
Accurate and reproducible measurement of lipophilicity is paramount.[9] Two primary methods are employed: the traditional shake-flask method, considered the "gold standard," and higher-throughput methods based on reversed-phase high-performance liquid chromatography (RP-HPLC).[1][10]
Protocol 1: Shake-Flask Method (OECD 107)
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4, for LogD₇.₄).[10][11] It is accurate for LogP values in the range of -2 to 4 but can be labor-intensive.[10][12]
Materials:
-
n-Octanol (HPLC grade, pre-saturated with aqueous buffer)
-
Aqueous Buffer (e.g., 0.01 M PBS, pH 7.4, pre-saturated with n-octanol)
-
Test Compound (stock solution in a suitable solvent like DMSO)
-
Reference Compound (optional, for method validation)
-
Glass vials with PTFE-lined screw caps
-
Vortex mixer and/or mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., LC-UV, LC-MS)
Step-by-Step Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours.[11] Allow the phases to separate completely before use. This ensures thermodynamic equilibrium.
-
Compound Addition: Add a small aliquot of the test compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be low enough to avoid solubility issues and detector saturation.
-
Partitioning: Cap the vials tightly and shake them at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take anywhere from 1 to 24 hours.[10] A slow-stirring method can be used to prevent emulsion formation with highly lipophilic compounds.[10]
-
Phase Separation: Centrifuge the vials (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. To avoid contamination of the aqueous sample with the viscous octanol phase, it is advisable to first aspirate a small volume of air or clean buffer into the pipette tip.[10]
-
Quantification: Determine the concentration of the compound in each phase (C_oct and C_aq) using a validated analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentrations. LogP or LogD is its base-10 logarithm:
-
P = C_oct / C_aq
-
LogP = log₁₀(P)
-
Caption: Experimental workflow for the Shake-Flask LogP determination method.
Protocol 2: RP-HPLC Method
This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.[9][13] It is rapid, requires minimal sample, and is suitable for high-throughput screening.[1][2]
Principle: The logarithm of the capacity factor (log k) on a C18 column is linearly related to the LogP value. A calibration curve is built using a set of reference compounds with known LogP values.
Materials:
-
HPLC system with a UV or MS detector
-
Reversed-phase column (e.g., C18, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate)
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol)
-
Reference compounds (5-8 compounds spanning a range of LogP values)
-
Test Compound
Step-by-Step Procedure:
-
Calibration Set Analysis:
-
Prepare solutions of the reference compounds.
-
Inject each reference compound into the HPLC system under isocratic conditions (a fixed ratio of mobile phase A and B).
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculate Capacity Factor (k): For each reference compound, calculate k using the formula:
-
k = (t_R - t_0) / t_0
-
-
Generate Calibration Curve:
-
Calculate log k for each reference compound.
-
Plot the known LogP values (y-axis) against the calculated log k values (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95.[1]
-
-
Test Compound Analysis:
-
Inject the test compound under the exact same HPLC conditions.
-
Measure its retention time (t_R) and calculate its log k value.
-
-
Determine LogP:
-
Substitute the log k value of the test compound into the calibration equation to calculate its experimental LogP.
-
Conclusion
The strategic fluorination of cyclopropane rings is a powerful and nuanced tool in medicinal chemistry. It allows for the precise modulation of lipophilicity, a key determinant of a drug's overall viability. While monofluorination and gem-difluorination typically impart a modest decrease in LogP, the installation of a trifluoromethyl group causes a significant increase.[5][7] The choice of fluorination strategy must be guided by the specific goals of the drug discovery program, whether it is to enhance permeability, reduce metabolic clearance, or fine-tune receptor binding. The robust and validated protocols provided herein for LogP determination by both shake-flask and HPLC methods will enable researchers to accurately quantify the impact of their chemical modifications, facilitating data-driven decisions in the optimization of novel therapeutics.
References
- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (n.d.). Google Books.
-
The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (2018). Methods in Molecular Biology. Retrieved January 6, 2026, from [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. Retrieved January 6, 2026, from [Link]
-
LogP / LogD shake-flask method. (2024). protocols.io. Retrieved January 6, 2026, from [Link]
-
Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Gaber, F., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Retrieved January 6, 2026, from [Link]
-
Moss, G. F., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved January 6, 2026, from [Link]
-
Giaginis, C., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. Retrieved January 6, 2026, from [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). Request PDF on ResearchGate. Retrieved January 6, 2026, from [Link]
-
Nagase, H., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Molecules. Retrieved January 6, 2026, from [Link]
Sources
- 1. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Welcome to the technical support guide for the purification of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid (FCCA). This document is designed for researchers, chemists, and drug development professionals who are working with this critical building block. The purity of FCCA is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Foundational Purification Strategies
This compound is a chiral, fluorinated solid.[1] Its unique structure presents both opportunities and challenges for purification. The primary functional group, a carboxylic acid, is the most powerful handle for purification, while the stereochemistry requires precise analytical and potentially preparative techniques to control. The three core purification techniques applicable to FCCA are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of crude FCCA with an aqueous base, the molecule is deprotonated to its water-soluble carboxylate salt, effectively separating it from non-acidic impurities. Subsequent acidification of the aqueous layer re-protonates the molecule, causing the purified FCCA to precipitate or be extracted back into an organic solvent.[2][3] This is often the most effective first-pass purification strategy.
-
Crystallization: As a solid compound, crystallization is a powerful method for achieving high purity.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful crystallization can dramatically increase purity and provide the desired crystalline form.[5]
-
Chromatography: When dealing with impurities that have similar chemical properties (e.g., stereoisomers, structurally related by-products), chromatography is indispensable.[6] For FCCA, chiral chromatography is particularly critical for separating the desired (1R,2S) enantiomer from other stereoisomers that may have formed during synthesis.[7][8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of FCCA in a question-and-answer format.
Question: I performed an acid-base extraction, but my recovery is very low. What went wrong?
Answer: Low recovery after an acid-base extraction is a common issue that can typically be traced to one of several factors related to pH control and solvent choice.
-
Incomplete Deprotonation (Extraction Step): The aqueous base must be strong enough and used in sufficient quantity to fully deprotonate the carboxylic acid. If the pH of the aqueous layer is not sufficiently basic (ideally pH > 9-10), the FCCA will not be fully converted to its salt and will remain in the organic layer.
-
Troubleshooting: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic after mixing. Use a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) rather than a weaker base like sodium bicarbonate (NaHCO3) if you suspect incomplete deprotonation.
-
-
Incomplete Protonation (Precipitation Step): To recover the FCCA from the aqueous layer, the solution must be made sufficiently acidic to fully protonate the carboxylate salt. The target pH should be below the pKa of the carboxylic acid (pKa of similar small carboxylic acids is ~3-4), so aiming for a pH of 1-2 is recommended.[9]
-
Troubleshooting: Add acid (e.g., 1-3M HCl) dropwise while vigorously stirring and monitor the pH. Ensure the solution is strongly acidic. Chilling the solution after acidification can often increase the yield of the precipitated solid.
-
-
Product Solubility in the Aqueous Layer: Even in its neutral form, FCCA has some residual solubility in water. If you are recovering the product via filtration after precipitation, significant material may be lost in the filtrate.
-
Troubleshooting: After acidification, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to recover any dissolved product. Combine these organic extracts, dry with a drying agent (e.g., MgSO4 or Na2SO4), and evaporate the solvent.
-
-
Emulsion Formation: Stable emulsions can trap product at the interface between the organic and aqueous layers, preventing efficient separation. See the dedicated troubleshooting question on emulsions below.
Question: I am struggling to crystallize my FCCA sample. It either 'oils out' or doesn't precipitate at all. How can I find a suitable solvent system?
Answer: Finding the right crystallization conditions is often an empirical process, but it can be guided by chemical principles. The goal is to find a solvent (or solvent pair) in which FCCA is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[4]
-
Understanding the Molecule: FCCA has a polar carboxylic acid group capable of hydrogen bonding and a less polar fluorocyclopropane ring. This duality must be considered.
-
Single Solvent Screening: Start by testing solubility in a range of solvents with varying polarities at room temperature and at their boiling points.
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Water | High | 100 | May be too polar, but potential for H-bonding. Good as an anti-solvent. |
| Ethanol/Isopropanol | High | 78 / 82 | Often too good a solvent (high solubility even when cold). |
| Ethyl Acetate | Medium | 77 | Good starting point. Balances polarity. |
| Toluene | Low | 111 | May have good temperature-solubility differential. |
| Heptane/Hexane | Low | 98 / 69 | FCCA likely insoluble. Excellent candidates for use as an anti-solvent. |
-
Troubleshooting 'Oiling Out': This happens when the solute comes out of solution above its melting point, forming a liquid phase instead of crystals.
-
Solution 1: Lower the Temperature of Saturation. Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.
-
Solution 2: Change Solvents. Switch to a lower-boiling point solvent.
-
-
Troubleshooting No Precipitation: This indicates the compound is too soluble even at low temperatures.
-
Solution 1: Use an Anti-Solvent. Dissolve the FCCA in a minimum amount of a "good" solvent (e.g., ethyl acetate) while hot. Then, slowly add a "poor" solvent (an anti-solvent, e.g., heptane) in which the compound is insoluble until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly. This mixed-solvent system is a very common and effective technique.[4]
-
Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent to create a more concentrated, supersaturated solution before cooling.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a crude reaction mixture?
A decision on the initial purification strategy depends on the physical state of the crude material and the likely nature of impurities. The following workflow is a robust starting point.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 5. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 6. Purification of APIs | ZEOCHEM [zeochem.com]
- 7. researchgate.net [researchgate.net]
- 8. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemshuttle.com [chemshuttle.com]
Technical Support Center: Stability and Degradation of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid under Acidic Conditions
Welcome to the technical support center for (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding its stability and degradation in acidic environments. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
I. Frequently Asked Questions (FAQs)
Q1: What is the general stability of the fluorocyclopropane moiety in this compound under acidic conditions?
A1: The fluorocyclopropane group is generally considered a stable functional moiety, which is a key reason for its increasing use in medicinal chemistry to enhance metabolic stability.[1] However, as a strained ring system, its stability is not absolute. Under certain acidic conditions, particularly with strong acids, elevated temperatures, or prolonged exposure, the fluorocyclopropane ring can undergo acid-catalyzed ring-opening.[1] While many synthetic steps involving mild acidic conditions have been successful without compromising the ring's integrity, sensitivity to strong acidic hydrolysis has been noted for (1S,2R)-2-fluorocyclopropane-1-carboxylic acid.[2]
Q2: How does the stereochemistry of this compound influence its stability?
A2: The "(1R,2S)" designation indicates a trans configuration of the fluorine and carboxylic acid groups on the cyclopropane ring. For 1,2-disubstituted cyclopropanes, the trans isomer is generally thermodynamically more stable than the corresponding cis isomer due to reduced steric strain.[3] This suggests that this compound likely possesses greater inherent stability compared to its cis counterpart, (1R,2R)- or (1S,2S)-2-Fluorocyclopropane-1-carboxylic acid.
Q3: What are the likely degradation products of this compound in an acidic aqueous solution?
A3: While specific degradation studies for this exact molecule are not widely published, the mechanism of acid-catalyzed ring-opening of cyclopropanes suggests that in the presence of a nucleophile like water, a 1,3-disubstituted propane derivative would be the likely product.[3] The reaction would likely proceed via protonation of the cyclopropane ring, followed by nucleophilic attack by water, leading to the formation of a fluorinated and hydroxylated linear carboxylic acid.
Q4: Is the carboxylic acid functional group susceptible to reactions under these conditions?
A4: The carboxylic acid group itself is generally stable to acidic conditions. However, if the experimental conditions involve alcohols as solvents in the presence of a strong acid catalyst, there is a potential for Fischer esterification to occur, converting the carboxylic acid to its corresponding ester.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no yield of desired product after a reaction step involving acidic conditions. | The this compound may be degrading via acid-catalyzed ring-opening. This is more probable with strong acids (e.g., HCl, H₂SO₄), high temperatures, and extended reaction times. | 1. Use Milder Acids: Substitute strong acids with weaker alternatives like acetic acid or pyridinium p-toluenesulfonate (PPTS).[3] Rationale: Milder acids are less likely to promote the protonation of the cyclopropane ring, which is the initiating step for ring-opening. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). Rationale: The ring-opening reaction likely has a higher activation energy than your desired reaction. Lowering the temperature will disproportionately slow the degradation pathway. 3. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Rationale: Minimizing exposure time to acidic conditions reduces the extent of degradation. |
| Appearance of unexpected peaks in HPLC or NMR analysis after acidic treatment. | These new signals likely correspond to degradation products. | 1. Characterize the Impurities: Attempt to isolate and characterize the new compounds using techniques like preparative HPLC, LC-MS, and high-resolution NMR. This will help confirm the degradation pathway. 2. Reference the Expected Degradation Product: Based on the likely mechanism, the primary degradation product in an aqueous acidic medium is a 1,3-disubstituted propane derivative. Analyze the spectral data for evidence of a linear chain and the presence of both fluorine and a newly introduced hydroxyl group.[3] |
| Inconsistent reaction outcomes in different batches. | The water content in your solvents or reagents may vary, influencing the rate of hydrolysis. | 1. Use Anhydrous Solvents: If the desired reaction does not require water, use anhydrous solvents to minimize hydrolysis. 2. Control Water Content: If water is part of the reaction, ensure its concentration is consistent across all experiments to maintain reproducible reaction kinetics. |
III. Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions
This protocol provides a framework for quantitatively assessing the stability of your compound at a specific pH and temperature.
1. Preparation of Buffer Solutions:
- Prepare acidic buffer solutions at the desired pH values (e.g., pH 2, 4, and 6) using standard buffer systems (e.g., citrate or phosphate buffers).
- Ensure the buffer components will not interfere with your analytical method.
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Incubation:
- In separate vials, add a small aliquot of the stock solution to each acidic buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).
- Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
4. Sample Analysis (HPLC-UV):
- Immediately quench any further degradation by neutralizing the withdrawn aliquot with a suitable base if necessary.
- Analyze the samples by reverse-phase HPLC with UV detection. A suitable method for carboxylic acids would be:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Approximately 210 nm, as carboxylic acids have a UV absorbance in this region.
- Quantification: Create a calibration curve using standards of known concentrations of this compound. Plot the peak area of the parent compound against time for each condition to determine the degradation rate.
Protocol 2: Monitoring Degradation by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for specifically observing the fluorine-containing species in your reaction mixture.
1. Sample Preparation:
- Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) containing the desired acid (e.g., DCl).
- Include an internal standard with a known ¹⁹F chemical shift that is stable under the reaction conditions.
2. NMR Acquisition:
- Acquire a ¹⁹F NMR spectrum at time zero.
- Incubate the NMR tube at the desired temperature.
- Acquire subsequent ¹⁹F NMR spectra at various time intervals.
3. Data Analysis:
- The signal corresponding to the fluorine on the cyclopropane ring will decrease in intensity as the compound degrades.
- New signals may appear corresponding to the fluorine in the degradation product(s). The chemical shift and coupling pattern of these new signals can provide structural information about the degradation products.
IV. Visualizing Degradation and Experimental Workflow
To aid in understanding the potential degradation pathway and the experimental design for stability testing, the following diagrams are provided.
Caption: Proposed acid-catalyzed degradation pathway.
Caption: Experimental workflow for stability assessment.
V. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Optimization for Cyclopropanation
Welcome to the technical support center dedicated to the optimization of catalysts for the cyclopropanation step. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for my specific cyclopropanation reaction?
Choosing the optimal catalyst is the most critical decision and depends primarily on the nature of your diazo reagent and olefin.
-
For electron-rich olefins, copper(I) complexes, such as those with scorpionate or pyridine-containing ligands, are often a good starting point due to their generally lower reactivity, which can prevent side reactions.
-
For electron-deficient or neutral olefins, rhodium(II) carboxylates, particularly Rh₂(OAc)₄, are highly effective and are considered the workhorse catalysts for many cyclopropanations. They are highly active and often provide excellent yields.
-
For asymmetric cyclopropanation, chiral dirhodium(II) catalysts are the most extensively studied and successful. The choice of the chiral ligand on the rhodium center is key to inducing stereoselectivity.
-
For cost-effective and sustainable processes, iron-based catalysts have emerged as a promising alternative. While their activity and selectivity can be lower than rhodium catalysts, they are significantly cheaper and more environmentally benign.
A preliminary screening of a small panel of catalysts from different metal families (e.g., Rh, Cu, Fe) is always a recommended first step.
Q2: What is the role of the ligand in a cyclopropanation catalyst?
The ligand plays a multifaceted role in modulating the catalyst's performance:
-
Steric Hindrance: Bulky ligands can create a chiral pocket around the metal center, which is crucial for controlling the stereoselectivity (diastereo- and enantioselectivity) of the reaction.
-
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, making the resulting carbene intermediate more nucleophilic. Conversely, electron-withdrawing ligands make the carbene more electrophilic, which can enhance its reactivity towards electron-rich olefins.
-
Solubility and Stability: The ligand structure influences the catalyst's solubility in different solvents and its stability under the reaction conditions.
Q3: My reaction is giving me a mixture of diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity is a common issue and is often influenced by the catalyst, solvent, and temperature.
-
Catalyst Choice: The steric bulk of the catalyst's ligands is a primary driver of diastereoselectivity. Screening catalysts with different ligands is the most effective approach. For example, moving from Rh₂(OAc)₄ to a bulkier catalyst like Rh₂(esp)₂ can significantly favor the formation of one diastereomer.
-
Solvent: The polarity of the solvent can influence the transition state of the reaction. A solvent screen, trying both polar (e.g., dichloromethane) and non-polar (e.g., hexanes, toluene) options, is advisable.
-
Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no product yield, with starting materials remaining.
If you observe poor conversion, it typically points to an issue with catalyst activity or the reaction setup.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The catalyst may be sensitive to air or moisture. Many copper(I) and iron catalysts require an inert atmosphere (N₂ or Ar) to function correctly.
-
Solution: Ensure your reaction is set up under strictly anhydrous and anaerobic conditions. Use freshly distilled, degassed solvents.
-
-
Insufficient Catalyst Loading:
-
Cause: The catalyst concentration might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%). See the protocol below for a systematic approach.
-
-
Slow Diazo Compound Addition:
-
Cause: The rate of the reaction is dependent on the formation of the metal-carbene intermediate. If the diazo compound is added too slowly, the catalyst concentration may be too low to sustain the reaction.
-
Solution: Use a syringe pump for controlled and continuous addition of the diazo compound. This maintains a low, steady concentration of the diazo reagent, which is also crucial for safety.
-
-
Incorrect Temperature:
-
Cause: Some cyclopropanation reactions require thermal energy to proceed efficiently.
-
Solution: Try gently heating the reaction mixture (e.g., to 40 °C). However, be aware that this may negatively impact selectivity.
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A step-by-step troubleshooting workflow for low cyclopropanation yields.
Problem 2: Significant formation of side products, such as dimers of the diazo compound.
The formation of side products, particularly the dimer (E/Z-alkene) from the diazo compound, indicates that the carbene intermediate is reacting with itself rather than the intended olefin.
Potential Causes & Solutions:
-
High Instantaneous Concentration of Diazo Compound:
-
Cause: Adding the diazo compound too quickly leads to a high concentration of the metal-carbene intermediate, which can then dimerize before it has a chance to react with the olefin.
-
Solution: This is the most common cause. Always add the diazo compound slowly over a prolonged period (e.g., 4-8 hours) using a syringe pump. This is the single most effective way to minimize dimer formation.
-
-
Low Olefin Concentration or Reactivity:
-
Solution: Increase the concentration of the olefin. It is common to use the olefin as the limiting reagent, but in cases of low reactivity, using an excess of the olefin (e.g., 1.5 to 2 equivalents) can favor the desired reaction pathway.
Data Summary: Effect of Diazo Addition Rate on Dimer Formation
| Catalyst | Diazo Compound | Olefin | Diazo Addition Method | Cyclopropane Yield (%) | Dimer Byproduct (%) |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | Added all at once | 35% | 60% |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | 4-hour slow addition | 92% | <5% |
| Cu(I)-Box | Ethyl diazoacetate | Styrene | Added all at once | 25% | 70% |
| Cu(I)-Box | Ethyl diazoacetate | Styrene | 4-hour slow addition | 85% | 10% |
This is representative data illustrating a common trend.
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a robust method for screening different catalysts to identify the most promising candidate for your specific transformation.
Materials:
-
A panel of catalysts (e.g., Rh₂(OAc)₄, a chiral dirhodium catalyst, a Cu(I)-ligand complex, an iron catalyst).
-
Your olefin and diazo compound.
-
Anhydrous, degassed solvent (e.g., Dichloromethane).
-
An internal standard (e.g., dodecane) for GC or qNMR analysis.
-
Small reaction vials with stir bars, under an inert atmosphere.
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, prepare stock solutions of your olefin, diazo compound, and internal standard in the chosen solvent.
-
Reaction Setup:
-
To each reaction vial, add the catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add the olefin stock solution (1.0 mmol, 1.0 equiv).
-
Add the internal standard stock solution.
-
Add enough solvent to bring the reaction to the desired concentration (e.g., 0.1 M).
-
-
Reaction Initiation: Begin stirring the mixture and slowly add the diazo compound stock solution (1.1 mmol, 1.1 equiv) via syringe pump over 4 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. Take a small aliquot for analysis.
-
Analysis: Analyze the crude reaction mixture by GC, GC-MS, or ¹H NMR to determine the conversion of the starting material and the yield of the desired cyclopropane product relative to the internal standard.
-
Comparison: Compare the results from all catalysts to identify the lead candidate for further optimization.
Diagram: Catalyst Selection and Optimization Workflow
This diagram illustrates the logical flow from initial screening to a fully optimized process.
Removal of diastereomeric impurities from (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Introduction: The Criticality of Diastereomeric Purity
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a vital chiral building block in modern pharmaceuticals, notably in the synthesis of advanced antimicrobial agents.[1][2] Its specific stereochemistry is fundamental to its function and the efficacy of the final active pharmaceutical ingredient (API). The presence of its diastereomeric impurities can lead to significant reductions in therapeutic effect, altered pharmacokinetic profiles, and potential off-target toxicities.
This guide provides researchers and drug development professionals with a comprehensive technical resource for identifying, troubleshooting, and removing diastereomeric impurities from this compound, ensuring the highest standards of stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary diastereomeric impurities associated with this compound?
The primary stereochemical impurity is its enantiomer, (1S,2R)-2-Fluorocyclopropane-1-carboxylic acid. While technically an enantiomer, the challenge of separating it from the desired (1R,2S) isomer involves converting the pair into diastereomers.[3] This is because enantiomers possess identical physical properties (melting point, boiling point, solubility), making direct separation by standard techniques like crystallization or achiral chromatography impossible.[4]
Other potential diastereomeric impurities can include the cis-isomers, (1R,2S) and (1S,2R), which may arise during synthesis. However, the most common challenge is the resolution of a racemic or enantiomerically-enriched mixture of the trans-isomers.
Q2: How are these diastereomeric impurities typically formed?
Most synthetic routes that do not employ an asymmetric catalyst or a chiral starting material will produce a racemic mixture, which is a 50:50 mixture of the (1R,2S) and (1S,2R) enantiomers.[3] The goal of purification is therefore not to remove a pre-existing diastereomer, but to resolve this racemic mixture into its individual enantiomeric components. This is achieved by temporarily creating a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated.[4]
Q3: What are the main strategies for removing these impurities (i.e., resolving the enantiomers)?
There are three primary strategies for resolving the enantiomers of 2-Fluorocyclopropane-1-carboxylic acid:
-
Diastereomeric Salt Crystallization: This is the most common and industrially scalable method. The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (a resolving agent) to form two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially.[4][5]
-
Chiral Chromatography: This high-resolution technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers. It is highly effective for both analytical purity assessment and small-scale preparative purification.[6]
-
Enzymatic Resolution: This method utilizes an enzyme, such as a lipase, that stereoselectively catalyzes a reaction (e.g., esterification) on only one of the enantiomers.[7] This leaves one enantiomer reacted and the other unreacted, allowing for their separation.
Q4: How can I determine the diastereomeric/enantiomeric purity of my sample?
Chiral HPLC is the gold standard for this analysis. By using a column with a chiral stationary phase, the (1R,2S) and (1S,2R) enantiomers will have different retention times, allowing for accurate quantification of each. Common CSPs are often based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases.
Troubleshooting Guides
Issue 1: Poor Separation During Diastereomeric Salt Crystallization
Symptom: After crystallization, the diastereomeric excess (d.e.) of the salt has not significantly improved, or no crystallization occurs.
Root Cause Analysis & Solutions:
The success of diastereomeric salt crystallization is critically dependent on the differences in lattice energy and solvation between the two diastereomeric salts. This is governed by the choice of resolving agent and the solvent system.
-
Choice of Resolving Agent: The interaction between the acid and the chiral base must be strong enough to form a stable salt and different enough between the two diastereomers to create a significant solubility differential.
-
Troubleshooting Step: If a common resolving agent like (R)-1-phenylethylamine shows poor selectivity, consider bases with more rigid structures or additional hydrogen bonding sites, such as quinine, brucine, or other cinchona alkaloids.[4]
-
-
Solvent System Optimization: The solvent plays a crucial role in mediating the solubility of the salts.
-
Troubleshooting Step 1: If no crystals form, the salt is too soluble. Switch to a less polar solvent or use an anti-solvent system (e.g., dissolving in methanol and slowly adding a less polar solvent like methyl tert-butyl ether).
-
Troubleshooting Step 2: If an oil or amorphous solid crashes out, the solution is too supersaturated. Try using a larger volume of solvent, a slower cooling rate, or a solvent mixture that provides moderate solubility.
-
Troubleshooting Step 3: If the d.e. is low, the solubility difference is insufficient. Screen a matrix of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, and their mixtures with water or hydrocarbons).
-
Troubleshooting Workflow: Crystallization Failure
Caption: Troubleshooting decision tree for diastereomeric salt crystallization.
Issue 2: Poor Resolution in Chiral HPLC Analysis
Symptom: The enantiomeric peaks for (1R,2S) and (1S,2R) forms are broad or co-eluting (Resolution factor Rs < 1.5).
Root Cause Analysis & Solutions:
Peak resolution in chiral HPLC depends on the selective interactions between the enantiomers and the chiral stationary phase (CSP), which are influenced by the mobile phase composition.
-
Mobile Phase Polarity: The polarity of the mobile phase affects the retention and interaction strength.
-
Troubleshooting Step 1: For normal-phase chromatography (e.g., on a Chiralpak AD-H column), the standard mobile phase is a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.
-
Troubleshooting Step 2: For reverse-phase chromatography, adjust the ratio of the aqueous buffer and organic solvent (e.g., acetonitrile or methanol).
-
-
Mobile Phase Additives: The carboxylic acid functional group can cause peak tailing due to strong interactions with the stationary phase.
-
Troubleshooting Step: Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the analyte and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[8]
-
-
Temperature and Flow Rate:
-
Troubleshooting Step: Lowering the column temperature can sometimes enhance the enantioselective interactions, improving resolution. Similarly, reducing the flow rate increases the time the analytes spend interacting with the CSP, which can also improve separation.
-
Quantitative Data Summary: HPLC Method Development
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Column | Chiralpak AD-H | Chiralpak AD-H | No Change |
| Mobile Phase | 90:10 Hexane:IPA | 95:5 Hexane:IPA w/ 0.1% TFA | Reduced alcohol content to increase retention; TFA added to reduce peak tailing.[8] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Slower flow rate increases interaction time with the CSP. |
| Temperature | 25 °C | 20 °C | Lower temperature can enhance chiral recognition. |
| Resolution (Rs) | 1.1 (Poor) | 2.2 (Excellent) | The combination of changes significantly improved the separation factor. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization & Resolution
This protocol describes a general procedure for resolving racemic trans-2-Fluorocyclopropane-1-carboxylic acid using (R)-(+)-1-phenylethylamine as the resolving agent.
Workflow Diagram: Diastereomeric Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Methodology:
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic trans-2-Fluorocyclopropane-1-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) with gentle heating.
-
In a separate vessel, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent. Note: Using 0.5 eq. is a common strategy to maximize the yield of one diastereomeric salt.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, initiate crystallization by scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins, cool the mixture further in an ice bath (0-5 °C) for 1-2 hours to maximize the yield.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals (the diastereomerically enriched salt) under vacuum.
-
-
Liberation of the Free Acid:
-
Suspend the dried salt in a biphasic system of water and an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Acidify the aqueous layer to pH 1-2 by the dropwise addition of a strong acid (e.g., 2M HCl).[3]
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Purity Check:
-
Analyze the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC method. If purity is insufficient, the crystallization process can be repeated.
-
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]
-
PMC. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. Available from: [Link]
-
WIPO Patentscope. WO/2017/002712 METHOD FOR PRODUCING FLUORINE-CONTAINING CYCLOPROPANE CARBOXYLIC ACID COMPOUND. Available from: [Link]
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available from: [Link]
-
NIH. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Available from: [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. National Center for Biotechnology Information. Available from: [Link]
-
Asian Journal of Chemistry. Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Available from: [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]
- Google Patents. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
-
PubMed. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Emulsion Challenges in the Extraction of Cyclopropanecarboxylic Acids
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating issue of emulsion formation during the liquid-liquid extraction of cyclopropanecarboxylic acids. Our aim is to equip you with the scientific understanding and practical techniques to prevent and resolve emulsions, ensuring the efficient and high-purity isolation of your target compounds.
Understanding the "Why": The Science Behind Emulsion Formation
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of extracting cyclopropanecarboxylic acids, emulsions can form when vigorous mixing creates fine droplets of one phase dispersed within the other. These droplets are often stabilized by surfactant-like molecules present in the reaction mixture, which can include byproducts, unreacted starting materials, or even the deprotonated form of the cyclopropanecarboxylic acid itself.[2] The unique strained ring structure of cyclopropanecarboxylic acid can influence its interfacial properties, adding to the complexity of extraction.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm consistently getting a thick, persistent emulsion during the extraction of my cyclopropanecarboxylic acid. What are the most likely causes?
A1: Persistent emulsions in this context typically stem from a combination of factors related to both the chemical environment and the physical handling of the extraction.
-
Inappropriate pH of the Aqueous Phase: The pH of your aqueous phase is a critical parameter. Cyclopropanecarboxylic acid has a pKa of approximately 4.65-4.83.[4][5][6] If the pH of your aqueous phase is close to or above this pKa, a significant portion of the acid will exist in its deprotonated (carboxylate) form. This anionic form can act as a surfactant, stabilizing the emulsion.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the surface area between the two phases, leading to the formation of very fine droplets that are difficult to separate.
-
Presence of Particulate Matter: Fine solid particles can accumulate at the interface between the aqueous and organic layers, a phenomenon that can lead to the formation of what is known as a Pickering emulsion.[7]
-
High Concentration of the Acid: At high concentrations, the cyclopropanecarboxylic acid itself can contribute to the formation of a stable emulsion.
Q2: How can I proactively prevent emulsion formation before it starts?
A2: Prevention is always the most effective strategy. Consider the following preventative measures:
-
Optimize the pH of the Aqueous Phase: To ensure the cyclopropanecarboxylic acid is in its neutral, protonated form and therefore more soluble in the organic phase, the pH of the aqueous solution should be adjusted to be at least 2 pH units below the pKa. A pH of 2.0 to 2.5 is generally recommended.[8] This minimizes the concentration of the surfactant-like carboxylate form.
-
Gentle Mixing Technique: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact for extraction without excessive mechanical agitation.
-
Pre-emptive "Salting Out": Before adding your organic solvent, dissolve a significant amount of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), into the aqueous phase.[9] This increases the ionic strength of the aqueous layer, making the organic cyclopropanecarboxylic acid less soluble in it and promoting its partitioning into the organic phase.[9]
Q3: I already have a stable emulsion. What are the best methods to break it?
A3: If an emulsion has already formed, there are several techniques you can employ to break it, ranging from simple physical methods to chemical interventions.
Troubleshooting Decision Tree for Emulsion Breaking
Caption: A decision tree for troubleshooting emulsion formation.
Detailed Protocols for Breaking Emulsions:
-
The Waiting Game: Sometimes, the simplest solution is patience. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity alone can sometimes be enough to break a weak emulsion.[8]
-
Mechanical Agitation (Gentle): Gently swirl the separatory funnel or use a glass stirring rod to carefully agitate the emulsion layer. This can help to coalesce the dispersed droplets.
-
The "Salting Out" Method: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer will decrease the solubility of the organic components, forcing them into the organic phase and disrupting the emulsion.[9]
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions. The g-force will compel the denser phase to the bottom, effectively separating the layers.[8][9]
-
Filtration: Pass the entire emulsion through a plug of Celite® or glass wool in a filter funnel. The fine particles of the filter aid can help to break up the emulsion, allowing the distinct layers to reform in the collection flask.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase enough to break the emulsion. For example, if you are using diethyl ether, adding a small amount of a less polar solvent like hexane might be effective.
Data & Experimental Protocols
Table 1: Properties of Cyclopropanecarboxylic Acid and Common Extraction Solvents
| Compound/Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility Information |
| Cyclopropanecarboxylic Acid | C₄H₆O₂ | 86.09 | 182-184 | 1.081 | Soluble in water, ethanol, ether, chloroform, and ethyl acetate.[3][10] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Forms azeotrope with water. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | Good general-purpose solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | Denser than water. |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | Good for less polar compounds. |
Experimental Protocol: Optimized Extraction of Cyclopropanecarboxylic Acid
This protocol is designed to minimize the risk of emulsion formation.
-
Acidification: In a suitable reaction vessel, cool the aqueous solution containing the cyclopropanecarboxylic acid in an ice bath. Slowly add a sufficient amount of a strong acid (e.g., 2M HCl or H₂SO₄) to adjust the pH to approximately 2.0. Verify the pH with a pH meter or pH paper.
-
Salting Out: To the acidified aqueous solution, add solid sodium chloride or sodium sulfate until the solution is saturated. Stir until the salt is fully dissolved.
-
Transfer to Separatory Funnel: Transfer the acidified and salted aqueous solution to a separatory funnel.
-
Addition of Organic Solvent: Add an appropriate volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Gentle Extraction: Stopper the separatory funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. If a small emulsion layer persists, refer to the troubleshooting guide above.
-
Collection of Organic Layer: Drain the lower aqueous layer and then collect the organic layer containing the cyclopropanecarboxylic acid into a clean, dry flask.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure to isolate the crude cyclopropanecarboxylic acid.
Logical Relationships in Extraction
Caption: The influence of pH on the partitioning of cyclopropanecarboxylic acid.
References
-
Wikipedia. Cyclopropane carboxylic acid. [Link]
-
Solubility of Things. Cyclopentanecarboxylic acid. [Link]
-
Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
MDPI. The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. [Link]
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Biolin Scientific. How emulsions form and break? [Link]
-
Publications. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]
-
ScienceDirect. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
-
IJAERD. Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]
-
MDPI. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. [Link]
-
Gordon Brush. Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]
-
IJAERD. Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]
-
Semantic Scholar. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
- Google Patents. EP0492857A1 - Demulsifiers for resolution of pharmaceutical emulsions.
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review | MDPI [mdpi.com]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Cyclopropanecarboxylic acid CAS#: 1759-53-1 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid. As a critical building block in modern pharmaceuticals, particularly in the synthesis of novel quinolone antibiotics like Sitafloxacin, robust and scalable access to this chiral monofluorinated cyclopropane is of paramount importance.[1][2][3]
This document provides direct, experience-driven answers to common challenges encountered during laboratory synthesis and scale-up. It is structured to help you troubleshoot problems, optimize reaction conditions, and ensure the consistent production of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
There are several established routes, but they generally fall into two major categories:
-
Diastereoselective Cyclopropanation: This is the most common approach, often involving a Simmons-Smith type reaction or a variation thereof. The strategy relies on the cyclopropanation of a chiral fluoro-substituted allylic alcohol. The stereochemistry of the starting alcohol directs the formation of the desired cis isomer. Subsequent oxidation of the alcohol yields the target carboxylic acid. The key challenge is achieving high diastereoselectivity.
-
Resolution of a Racemic Mixture: An alternative route involves the non-stereoselective synthesis of 2-fluorocyclopropane-1-carboxylic acid, followed by resolution of the enantiomers. This can be achieved through classical chemical resolution with a chiral amine or, increasingly, through more efficient enzymatic resolution methods that selectively hydrolyze or esterify one enantiomer.[4][5][6]
Q2: What are the most critical reagents used in the Simmons-Smith approach, and what precautions are necessary?
The Simmons-Smith cyclopropanation and its modifications are highly sensitive to reagent quality and handling.[7] Scaling up requires stringent adherence to safety and quality control protocols.
| Reagent | Formula | Key Hazard | Handling & Storage Recommendations |
| Diethylzinc | Et₂Zn | Pyrophoric | Strictly handle under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox. It reacts violently with air and moisture. Use fresh, high-quality solutions.[7] |
| Diiodomethane | CH₂I₂ | Toxic, Light Sensitive | Store in a dark, cool place. It can decompose over time, releasing iodine (visible as a pink/purple tint). Use freshly distilled or from a recently opened bottle for best results.[7] |
| Fluorinating Agents | e.g., DAST, NFSI | Corrosive, Toxic | Vary by agent. Always consult the specific Safety Data Sheet (SDS). Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[8] |
Q3: Why is diastereoselectivity a major challenge, and what factors control it?
Achieving the correct cis-(1R,2S) stereochemistry is crucial for the biological activity of the final pharmaceutical product. The trans isomer is often an undesired impurity.
The primary factor controlling diastereoselectivity in the Simmons-Smith reaction is the presence of a directing group, typically a hydroxyl group on the starting alkene. The zinc carbenoid coordinates to this oxygen atom, delivering the CH₂ group to the same face of the double bond, resulting in the cis product. The efficiency of this direction is influenced by:
-
Solvent Choice: Ethereal solvents like DME or THF can chelate the zinc species, sometimes reducing the directing effect of the substrate's hydroxyl group.[7]
-
Temperature: Lower temperatures generally favor higher selectivity by reducing the conformational mobility of the reaction intermediates.
-
Steric Hindrance: The steric environment around the double bond can influence the approach of the cyclopropanating agent.[9]
Troubleshooting Guide for Scale-Up Synthesis
Issue 1: Low Yield or Incomplete Conversion of Starting Material
Question: I am attempting a gram-scale Simmons-Smith cyclopropanation of a fluoro-allylic alcohol, but the reaction stalls, leaving significant unreacted starting material. What are the potential causes and how can I improve my yield?
Answer: This is a common issue when moving from milligram to gram or kilogram scale. Low conversion stems from problems with reagent activity, reaction conditions, or the intrinsic reactivity of the substrate. The electron-withdrawing nature of fluorine can decrease the reactivity of the alkene towards the electrophilic zinc carbenoid.[7]
Root Cause Analysis & Solutions:
-
Reagent Inactivation:
-
Cause: Diethylzinc (Et₂Zn) is extremely sensitive to air and moisture. Any contamination will quench the active reagent. Similarly, diiodomethane (CH₂I₂) can degrade.[7]
-
Solution:
-
Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a positive pressure of a dry, inert gas (argon is preferred).
-
Use fresh, high-quality Et₂Zn. Titrate the solution before use to confirm its molarity.
-
Use freshly distilled or newly purchased CH₂I₂.
-
-
-
Poor Mixing & Heat Transfer (Scale-Up Specific):
-
Cause: As reaction volume increases, maintaining homogenous mixing and temperature becomes difficult. The reaction is often initiated at 0 °C and then allowed to warm.[7] Localized "hot spots" can lead to side reactions, while poor mixing can prevent reagents from interacting effectively.
-
Solution:
-
Use an overhead mechanical stirrer instead of a magnetic stir bar for flasks larger than 500 mL to ensure efficient mixing.
-
Maintain strict temperature control. Add reagents dropwise via an addition funnel to manage any exotherms. Use a properly sized cooling bath.
-
-
-
Substrate Purity:
-
Cause: Impurities in the starting fluoro-allylic alcohol can interfere with the reaction.
-
Solution: Purify the starting material by column chromatography or distillation before the cyclopropanation step. Confirm purity by ¹H NMR and GC-MS.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields.
Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)
Question: My reaction produces the desired cis-(1R,2S) product, but also a significant amount of the trans diastereomer, making purification difficult and lowering the effective yield. How can I improve the cis selectivity?
Answer: Achieving high cis selectivity is fundamental to this synthesis. The stereochemical outcome is dictated by the transition state of the cyclopropanation. Unfavorable conditions can disrupt the coordination that leads to the desired product.
Controlling Factors & Optimization Strategies:
-
Temperature Control:
-
Influence: Higher temperatures increase molecular motion and can overcome the relatively weak coordination between the zinc carbenoid and the directing hydroxyl group, leading to non-directed cyclopropanation and a mixture of isomers.
-
Strategy: Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C) during the addition and initial phase of the reaction. Allow the reaction to warm to room temperature slowly over several hours.
-
-
Solvent Effects:
-
Influence: While solvents like THF or DME are common, they can compete with the substrate's hydroxyl group for coordination to the zinc center, thereby reducing the diastereoselectivity.[7]
-
Strategy: Consider using a less coordinating solvent such as dichloromethane (DCM) or toluene. Some protocols have shown success running the reaction in the absence of strongly coordinating ethereal solvents.[7]
-
-
Stoichiometry:
-
Influence: The ratio of reagents can impact selectivity. An excess of the cyclopropanating agent may lead to background, non-directed reactions.
-
Strategy: Carefully control the stoichiometry. A typical ratio is ~1.5-2.0 equivalents of Et₂Zn and CH₂I₂ relative to the fluoro-alkene.
-
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation
This protocol is a representative example. All operations must be performed under a dry, inert atmosphere.
-
To a flame-dried, three-neck round-bottom flask equipped with an overhead stirrer, thermometer, and argon inlet, add the chiral fluoro-allylic alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of diethylzinc (1.5 eq, e.g., 1.0 M in hexanes) via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for 20 minutes at 0 °C.
-
Slowly add diiodomethane (1.5 eq) dropwise via syringe over 30 minutes, again maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete after 12-16 hours.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous workup.
Issue 3: Product Loss During Purification
Question: I have successfully synthesized the fluorocyclopropyl alcohol intermediate, but I am losing a significant amount of product during column chromatography. What are some strategies to improve my isolated yield?
Answer: Fluorinated organic compounds often exhibit unique physical properties, such as increased volatility and different polarity profiles compared to their non-fluorinated analogs, which can complicate purification.[7][10]
Purification Best Practices:
-
Minimize Volatility Losses:
-
Problem: Small fluorinated molecules can be surprisingly volatile. Significant product loss can occur during solvent removal on a rotary evaporator.
-
Solution: Use a low bath temperature (<30 °C) and reduce pressure gradually when using a rotary evaporator. For very small scales, consider removing the solvent under a gentle stream of nitrogen.
-
-
Optimize Aqueous Workup:
-
Problem: Incomplete extraction from the aqueous phase is a common source of yield loss.
-
Solution: After quenching, extract the aqueous phase multiple times (at least 3x) with a suitable organic solvent like DCM or ethyl acetate. Combine the organic extracts and wash with saturated sodium thiosulfate (to remove iodine), sodium bicarbonate, and finally brine to aid in phase separation and remove water.[7]
-
-
Column Chromatography Strategy:
-
Problem: The product may co-elute with impurities or be difficult to separate from the trans isomer. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Solution:
-
Deactivate Silica: Consider using silica gel that has been treated with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites.
-
Solvent System: Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) to achieve the best separation.
-
Alternative Stationary Phases: For very difficult separations, consider using a different stationary phase like alumina or a bonded-phase silica.
-
-
Issue 4: Achieving High Enantiomeric Purity
Question: My final product has good diastereopurity but low enantiomeric excess (ee). What are the best methods for chiral resolution on a larger scale?
Answer: If an asymmetric synthesis route is not employed or is not perfectly selective, a final resolution step is necessary. Enzymatic resolution is often highly effective and scalable.[4][5]
Enzymatic Kinetic Resolution (EKR):
-
Principle: This method uses a lipase enzyme to selectively catalyze the hydrolysis of an ester derivative (or the esterification of the carboxylic acid) of one enantiomer, leaving the other enantiomer unreacted. For example, the racemic ethyl ester of 2-fluorocyclopropane-1-carboxylic acid can be subjected to hydrolysis by a lipase like Candida antarctica lipase B (CALB) or a lipase from Burkholderia cepacia.[4][6]
-
Workflow:
-
Synthesize the racemic methyl or ethyl ester of the target acid.
-
Immobilize a selected lipase in a suitable buffer/solvent system.
-
Add the racemic ester and monitor the reaction. The enzyme will preferentially hydrolyze one ester enantiomer to the carboxylic acid.
-
Stop the reaction at ~50% conversion.
-
Separate the unreacted ester (one enantiomer) from the hydrolyzed carboxylic acid (the other enantiomer) by simple acid-base extraction.
-
-
Advantages for Scale-Up: Enzymes are highly selective, operate under mild conditions (room temperature, neutral pH), and can be immobilized and reused, making the process cost-effective and environmentally friendly.
Overall Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- BenchChem Technical Support. (n.d.). Troubleshooting low yields in fluorocyclopropane synthesis.
- Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes | Request PDF. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
Google Patents. (2010). United States Patent (12). Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]
-
Frontiers. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Retrieved from [Link]
-
ACS Publications. (2023). Synthetic Access to Fluorocyclopropylidenes. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Retrieved from [Link]
-
National Institutes of Health. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]
-
National Institutes of Health. (2021). Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
-
GFZpublic. (2023). The H2020 REFLECT project: Deliverable 2.5 – Database of microbes and organic compounds. Retrieved from [Link]
Sources
- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 2. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet significant challenge in the laboratory: the poor solubility of fluorinated carboxylic acids in organic solvents. The unique electronic properties conferred by fluorine atoms often lead to solubility behaviors that differ substantially from their non-fluorinated analogs. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.
Section 1: Troubleshooting Guide - "My Fluorinated Carboxylic Acid Won't Dissolve!"
This section addresses the immediate and often frustrating issue of a fluorinated carboxylic acid that fails to dissolve in a chosen organic solvent. We will explore the underlying reasons for this poor solubility and provide a systematic approach to resolving the problem.
Initial Diagnosis: Why is Solubility an Issue?
Fluorinated carboxylic acids often exhibit low solubility in common organic solvents due to a combination of factors:
-
High Polarity and Strong Intermolecular Forces: The highly electronegative fluorine atoms create strong dipole moments within the molecule. The carboxylic acid group itself is capable of strong hydrogen bonding. These factors can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure.
-
"Fluorophobic" Effect: While the fluorinated chain is hydrophobic, it is also lipophobic, meaning it does not readily interact with hydrocarbon-based organic solvents. This "like dissolves like" principle works against solubility in many standard solvents.[1]
-
Chain Length: The length of the perfluorinated chain significantly impacts solubility. Longer chains tend to decrease solubility in polar solvents.[2][3]
dot graph TD { A[Start: Poor Solubility Observed] --> B{Initial Solvent Choice}; B --> C[Is the solvent polar aprotic? (e.g., DMSO, DMF, Acetonitrile)]; B --> D[Is the solvent polar protic? (e.g., Methanol, Ethanol)]; B --> E[Is the solvent non-polar? (e.g., Hexane, Toluene)]; C --> F{Try a solvent mixture}; F --> G[Acetonitrile/Water mixture often effective]; D --> H{Consider Salt Formation}; H --> I[React with a suitable base]; E --> J{Derivatization may be necessary}; J --> K[Convert to a more soluble ester or amide]; G --> L[Success]; I --> L; K --> L; } caption: "Troubleshooting workflow for poor solubility."
Q1: I'm trying to dissolve a long-chain perfluorinated carboxylic acid (e.g., PFOA) in acetonitrile for a reaction, but it's not working. What should I do?
Answer: This is a common issue. While acetonitrile is a polar aprotic solvent, its ability to solvate long-chain fluorinated acids can be limited. Here’s a step-by-step approach to troubleshoot this:
Step 1: Attempt a Solvent Mixture.
-
Rationale: A mixture of solvents can often provide a better balance of polarity to dissolve the compound. For fluorinated compounds, a mixture of acetonitrile and water has been shown to be effective.[4][5] The water can help to break up the crystal lattice of the acid through hydrogen bonding, while the acetonitrile helps to solvate the fluorinated tail.
-
Protocol:
-
Start by adding a small amount of your fluorinated carboxylic acid to pure acetonitrile.
-
While stirring, gradually add deionized water dropwise.
-
Monitor for dissolution. A common starting ratio is 9:1 or 4:1 acetonitrile to water. Adjust as needed. Be aware that some reactions may be incompatible with water.
-
Step 2: Gentle Heating and Sonication.
-
Rationale: Providing kinetic energy can help overcome the activation energy required for dissolution.
-
Protocol:
-
Gently warm the solvent mixture to 40-50°C. Avoid high temperatures that could degrade your compound.
-
Place the vial in an ultrasonic bath for 5-10 minute intervals.
-
Visually inspect for dissolution between intervals.
-
Step 3: Consider a Different Polar Aprotic Solvent.
-
Rationale: If a solvent mixture is not feasible or effective, a more polar solvent might be required.
-
Solvent Selection Table:
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Highly polar, can dissolve a wide range of compounds. May be difficult to remove. |
| Dimethylformamide (DMF) | 36.7 | 153 | Good solvent for many polar compounds. Can be reactive under certain conditions. |
| Acetonitrile | 37.5 | 82 | Common choice, but may struggle with long-chain fluorinated acids. |
-
Caution: Be aware that polar aprotic solvents like DMSO and DMF can sometimes lead to decarboxylation of certain perfluoroalkyl ether carboxylic acids (PFECAs).[6]
Q2: My reaction requires a non-polar solvent, but my fluorinated carboxylic acid is completely insoluble. What are my options?
Answer: This is a significant challenge due to the "fluorophobic" nature of the fluorinated chain. Direct dissolution is unlikely. Here are two primary strategies:
Strategy 1: Salt Formation to Enhance Solubility in More Polar "Non-Polar" Solvents.
-
Rationale: Converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its polarity and, in some cases, its solubility in slightly more polar organic solvents like dichloromethane or tetrahydrofuran (THF).[7][8][9][10] This is a widely used technique to improve the solubility of poorly soluble acidic drugs.[7]
-
Protocol: In-situ Salt Formation
-
Suspend the fluorinated carboxylic acid in your chosen organic solvent.
-
Add a slight molar excess (1.1 equivalents) of a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature. The formation of the salt should lead to dissolution.
-
-
Important Consideration: The choice of the counterion can impact solubility. For instance, increasing the chain length of an amine counterion can reduce solubility due to increased lipophilicity.[7]
Strategy 2: Derivatization to a Less Polar Ester.
-
Rationale: Converting the highly polar carboxylic acid group to a less polar ester can significantly improve solubility in non-polar solvents.[11][12][13] This is a common technique in analytical chemistry to improve the chromatographic behavior of carboxylic acids.[13]
-
Protocol: Fischer Esterification (Example)
-
Dissolve or suspend the fluorinated carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
After the reaction is complete, the resulting ester can be extracted into a non-polar organic solvent.
-
-
Alternative Derivatization Reagents: For more sensitive substrates, other reagents like diazomethane or alkyl halides can be used.[14]
dot graph TD { A[Start: Insoluble in Non-Polar Solvent] --> B{Is a slight increase in polarity acceptable?}; B -- Yes --> C[Salt Formation]; C --> D[Add organic base (e.g., TEA)]; D --> E[Dissolution as carboxylate salt]; B -- No --> F[Derivatization]; F --> G[Convert to ester or amide]; G --> H[Improved solubility in non-polar solvents]; E --> I[Proceed with experiment]; H --> I; } caption: "Decision tree for non-polar solvent insolubility."
Section 2: Frequently Asked Questions (FAQs)
Q3: Does the chain length of the fluorinated carboxylic acid affect its solubility?
Answer: Yes, absolutely. The length of the perfluorinated chain is a critical factor. Generally, as the fluorinated chain length increases, the solubility in polar solvents tends to decrease.[2][3] Conversely, shorter-chain fluorinated carboxylic acids are more mobile and soluble in aqueous environments.[15] This is due to the increasing dominance of the hydrophobic and lipophobic nature of the long fluorinated tail.
Q4: Are there any "greener" or more environmentally friendly solvents I can use?
Answer: The field of green chemistry is actively exploring alternatives. While traditional fluorinated solvents have environmental concerns, newer generations like hydrofluoroethers (HFEs) and hydrofluoroolefins (HFOs) are being developed with lower global warming potential.[16] For some applications, ionic liquids have been shown to be effective solvents for fluorination reactions and can often be recycled.[17] Additionally, in some cases, supercritical carbon dioxide has been used as a "solubility switch" to dissolve highly fluorinated compounds in hydrocarbons.[18]
Q5: I've managed to dissolve my compound, but it crashes out of solution when I change the temperature. What's happening?
Answer: This indicates that you have likely created a supersaturated solution. The solubility of most solids increases with temperature. When you cool the solution, the solubility decreases, and if the concentration of your compound is above the new solubility limit, it will precipitate.
-
Solution: You can either work at the elevated temperature (if your experiment allows) or prepare a more dilute solution that will remain stable at the lower temperature. The principle of "like dissolves like" is also relevant for crystallization; an ideal solvent will dissolve the compound when hot but not when cold.[19]
Q6: Can I use co-solvents to improve solubility?
Answer: Yes, using co-solvents is a very effective strategy.[20] As mentioned in the troubleshooting guide, a mixture of an organic solvent and water can be particularly effective for fluorinated carboxylic acids.[4][5][21] The choice of co-solvent will depend on the specific properties of your fluorinated acid and the requirements of your experiment.
Q7: Are there any specific safety concerns when working with fluorinated carboxylic acids and their solvents?
Answer: Yes. Many per- and polyfluoroalkyl substances (PFAS), which include fluorinated carboxylic acids, are persistent in the environment and can have adverse health effects.[16] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Be mindful of the potential for some fluorinated compounds to degrade in certain solvents. For example, some perfluoroalkyl ether carboxylic acids can decarboxylate in polar aprotic solvents like DMSO and acetonitrile.[6] Always consult the Safety Data Sheet (SDS) for both your fluorinated compound and the solvents you are using.
References
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]
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2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. [Link]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
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Effect of solution chemistry on the transport of short-chain and long-chain perfluoroalkyl carboxylic acids (PFCAs) in saturated porous media. ResearchGate. [Link]
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Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2015-JACS-DecarboxylativeFluorination.pdf]([Link] Macmillan Group/files/publications/2015-JACS-DecarboxylativeFluorination.pdf)
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Influence of Carbon Chain Length on the Hepatic Effects of Perfluorinated Fatty Acids. A 19F- and 31P-NMR Investigation. ACS Publications. [Link]
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Computational approaches may underestimate pKa values of longer-chain perfluorinated carboxylic acids: Implications for assessing environmental and biological effects. Taylor & Francis Online. [Link]
- Method of increasing the solubility of alphahydrocarboxilic salts, and products obtained by the method.
-
Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. ResearchGate. [Link]
- Methods of preparing fluorinated carboxylic acids and their salts.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. NIH. [Link]
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FLUORINATED SOLVENTS. SAFECHEM. [Link]
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Highly Efficient and Greener Approach for Fluorinating Organic Compounds. ResearchGate. [Link]
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The advantages of using fluorinated solvents. EnviroTech Europe. [Link]
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How to detect the best solvent for specific organic compounds from its structure. Quora. [Link]
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Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. [Link]
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Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]
- Acids: Derivatiz
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
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A practical method to remove perfluorooctanoic acid from aqueous media using layer double hydride system: a prospect for environmental remediation. Taylor & Francis Online. [Link]
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Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. NIH. [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Carbon dioxide as a solubility "switch" for the reversible dissolution of highly fluorinated complexes and reagents in organic solvents: application to crystallization. PubMed. [Link]
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Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. NIH. [Link]
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Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. ACS Publications. [Link]
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Removal and destruction of perfluoroalkyl ether carboxylic acids (PFECAs) in an anion exchange resin and electrochemical oxidation treatment train. PubMed. [Link]
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Removal of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) by coagulation: Influence of coagulant and dosing conditions. ResearchGate. [Link]
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Technical Support Center: Managing Hazardous Byproducts in 2-Fluorocyclopropane Carboxylic Acid Synthesis
Introduction
The synthesis of 2-fluorocyclopropane carboxylic acid, a valuable building block in medicinal chemistry, often involves powerful and highly reactive reagents.[1][2] A common synthetic route involves the cyclopropanation of a suitable fluoroalkene using a carbene or carbenoid source, followed by hydrolysis.[1][3] While effective, these reactions can generate hazardous byproducts that pose significant safety risks if not managed correctly. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to identify, troubleshoot, and safely manage these byproducts, ensuring both experimental success and laboratory safety.
Hazardous Byproduct Profile
The primary hazards in this synthesis stem from unreacted carbene precursors and residual catalysts. The choice of cyclopropanation method dictates the specific byproduct profile.
| Byproduct/Hazardous Reagent | Typical Formation Route | Primary Hazards |
| Residual Ethyl Diazoacetate (EDA) | Metal-catalyzed cyclopropanation using EDA as a carbene precursor.[1][3] | Highly toxic, potentially explosive, and a suspected carcinogen.[4][5][6][7] Can detonate upon heating or shock.[4][5] |
| Organozinc Halides | Simmons-Smith or Furukawa-modified cyclopropanation.[8][9] | Corrosive and react violently with water. Moisture-sensitive and can release flammable gases. |
| Residual Palladium or Copper Catalysts | Metal-catalyzed cyclopropanation reactions.[10] | Finely divided palladium on carbon (Pd/C) can be pyrophoric, igniting spontaneously in air, especially when saturated with hydrogen.[11][12] Copper catalysts can be toxic. |
| Diazomethane (CH₂N₂) | Can be used for cyclopropanation, though less common for this specific target due to its extreme hazards. | Extremely toxic and highly explosive.[10][13][14] Sensitive to shock, light, and rough surfaces (like ground-glass joints).[10][14] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis and workup procedures.
Issue 1: A persistent yellow color remains in my organic phase after the cyclopropanation reaction with ethyl diazoacetate (EDA).
-
Question: What does this yellow color indicate, and what is the appropriate course of action?
-
Answer: A persistent yellow color strongly suggests the presence of unreacted ethyl diazoacetate (EDA).[4] EDA is a hazardous compound that must be neutralized before solvent removal or further workup.[4][5][6] Proceeding without quenching unreacted EDA poses a significant risk of explosion, especially upon heating during solvent evaporation.[5]
Causality: Incomplete reaction can be due to several factors, including insufficient catalyst activity, reaction temperature being too low, or incorrect stoichiometry.
Troubleshooting Protocol:
-
Safety First: Ensure the reaction is being conducted in a well-ventilated fume hood and that you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: While maintaining cooling (e.g., in an ice bath), slowly and carefully add a weak acid, such as acetic acid, dropwise to the reaction mixture. The diazo compound will react to form ethyl acetate and nitrogen gas, which will be observed as effervescence. Continue the addition until the yellow color disappears and gas evolution ceases.
-
Verification: Before proceeding, it is crucial to confirm the absence of EDA. A simple method is to spot a small amount of the reaction mixture onto a TLC plate and check for the characteristic yellow spot of EDA under UV light. For more rigorous quantification, a sample can be analyzed by GC-MS.
-
Workup: Once the quench is complete and verified, you can safely proceed with the standard aqueous workup.
-
Issue 2: During the workup of my Simmons-Smith reaction, I observed vigorous gas evolution upon adding water.
-
Question: What is causing this, and how can I handle it safely?
-
Answer: This is characteristic of unreacted organozinc carbenoid (e.g., iodomethylzinc iodide) reacting with water.[9] This reaction is highly exothermic and releases flammable gases.
Causality: The Simmons-Smith reagent is typically used in excess to drive the reaction to completion. Any unreacted reagent will remain in the reaction vessel.
Troubleshooting Protocol:
-
Controlled Quenching: Do not add water directly to the main reaction mixture. Instead, transfer the reaction mixture slowly, with vigorous stirring, into a separate flask containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid, cooled in an ice bath. This controlled addition allows for better management of the heat and gas evolution.
-
Ventilation: Ensure this procedure is performed in a fume hood to safely vent any flammable gases produced.
-
Extraction: After the quench is complete, proceed with the extraction using an appropriate organic solvent.
-
Issue 3: The filtered palladium on carbon (Pd/C) catalyst from my dehalogenation step started smoking and glowing upon drying.
-
Question: Why did this happen, and what is the correct procedure for handling spent Pd/C catalyst?
-
Answer: This is a classic sign of a pyrophoric catalyst.[12] Palladium on carbon, especially after being used in a hydrogenation or reductive dehalogenation reaction, is saturated with hydrogen and can ignite spontaneously upon exposure to air.[12] The filter cake must never be allowed to dry in the open.[12]
Causality: The high surface area of the carbon support and the catalytic activity of palladium create a highly reactive material that readily oxidizes in air, an exothermic process that can ignite solvents or the carbon support itself.
Troubleshooting Protocol:
-
Safe Filtration: After filtration, do not allow air to be pulled through the filter cake for an extended period.
-
Keep Wet: Immediately transfer the wet filter cake into a container filled with water. The catalyst should be fully submerged to prevent contact with air.[12]
-
Disposal: Label the container clearly as "Pyrophoric Waste: Wet Palladium on Carbon" and dispose of it according to your institution's hazardous waste guidelines.[11][15] Never mix it with other waste streams.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I minimize the formation of byproducts in the first place?
-
A1: Careful control of reaction parameters is key. This includes precise stoichiometry, maintaining the optimal reaction temperature, ensuring efficient stirring to prevent localized concentration gradients, and using high-purity reagents and solvents. For metal-catalyzed reactions, catalyst loading and quality are critical factors.
-
-
Q2: What analytical techniques are best for detecting these hazardous byproducts?
-
A2: A combination of techniques is often most effective. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile organic impurities like residual EDA.[16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities.[17] For inorganic byproducts like metal residues, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method.[17]
-
-
Q3: Can I scale up a synthesis involving ethyl diazoacetate?
-
A3: Scaling up reactions with EDA is extremely hazardous and requires specialized equipment and safety protocols.[18] Due to its explosive nature, large-scale batch production is generally avoided in industry.[5] Continuous flow chemistry, where small amounts of the hazardous reagent are generated and consumed in situ, is a much safer alternative for large-scale synthesis.[19][20][21]
-
Detailed Experimental Protocols
Protocol 1: Quenching of Residual Ethyl Diazoacetate (EDA)
-
Preparation: Cool the reaction vessel containing the crude reaction mixture to 0 °C using an ice-water bath. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Addition: Prepare a 10% solution of acetic acid in the reaction solvent. Using an addition funnel, add the acetic acid solution dropwise to the vigorously stirred reaction mixture.
-
Monitoring: Observe for gas evolution (N₂). Continue adding the acetic acid solution until all gas evolution has ceased and the characteristic yellow color of EDA has completely disappeared.
-
Verification: Allow the mixture to stir for an additional 15 minutes at 0 °C. Take a small aliquot for analysis (e.g., TLC or GC-MS) to confirm the complete absence of EDA.
-
Proceed to Workup: Once the absence of EDA is confirmed, the reaction mixture can be safely warmed to room temperature and processed via standard aqueous workup.
Protocol 2: Safe Handling and Disposal of Spent Palladium on Carbon (Pd/C)
-
Filtration: Filter the catalyst from the reaction mixture through a pad of Celite. Do not allow the filter cake to dry.
-
Quenching: While still wet, carefully scrape the filter cake (catalyst and Celite) into a beaker containing a large volume of water.
-
Storage: Swirl the beaker to ensure the catalyst is fully suspended and settled under the water. Transfer this slurry to a clearly labeled hazardous waste container.
-
Decontamination: Rinse the filtration apparatus with water to remove any residual catalyst particles. Collect these rinses and add them to the waste container.
-
Disposal: Seal the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[15]
Visualizations
Workflow for Byproduct Management
Caption: Chemical pathway for quenching hazardous ethyl diazoacetate.
References
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PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-1-methyl-cyclopropanecarboxylate. Retrieved from PrepChem.com. [Link]
-
Gagnon, D., & Toste, F. D. (2018). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-2-chloro-1-methyl-cyclopropane-carboxylate. Retrieved from PrepChem.com. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Ethyl diazoacetate. Org. Syn. Coll. Vol. 3, p.392 (1955); Vol. 24, p.56 (1944). [Link]
-
Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2628–2642. [Link]
-
Wikipedia. (n.d.). Ethyl diazoacetate. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Comparison of diazomethane, TMS-diazomethane, and select diazomethane precursors. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl diazoacetate. PubChem Compound Database. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from preciouscatalysts.com. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from organic-chemistry.org. [Link]
-
Kumar, R., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(16), 4981. [Link]
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Capot Chemical. (2015). MSDS of Ethyl diazoacetate. Retrieved from capotchem.com. [Link]
- Google Patents. (n.d.).
-
de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365, 1-8. [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure: Palladium. [Link]
-
Gutmann, B., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1864–1869. [Link]
-
UW-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]
-
Beilstein Journals. (2013). Ethyl diazoacetate synthesis in flow. Retrieved from beilstein-journals.org. [Link]
- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
Schurig, V. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61, 103-111. [Link]
-
ResearchGate. (n.d.). Development of a Multi-Kilogram Procedure To Prepare, Use, and Quench Ethyl Diazoacetate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Org. Syn. Coll. Vol. 9, p.440 (1998); Vol. 72, p.57 (1995). [Link]
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MicroTAS. (n.d.). GENERATION, SEPARATION, AND REACTIONS OF ETHYL DIAZOACETATE USING INTEGRATED MICROFLUIDIC SYSTEM. [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- Google Patents. (n.d.). US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids.
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Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from pharmaffiliates.com. [Link]
-
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from ResearchGate. [Link]
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Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Org. Syn. Coll. Vol. 4, p.221 (1963); Vol. 31, p.29 (1951). [Link]
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Royal Society of Chemistry. (2014). Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate. Retrieved from ResearchGate. [Link]
-
Journal of Lipid Research. (1994). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. [Link]
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Validation & Comparative
A Comparative Guide to (1R,2S)- vs. (1S,2R)-2-Fluorocyclopropane-1-carboxylic Acid: Stereochemistry as a Critical Determinant in Drug Design
Introduction: The Strategic Value of Fluorinated Cyclopropanes
In the landscape of modern medicinal chemistry, the cyclopropane ring is a highly sought-after structural motif. Its inherent rigidity constrains the conformation of molecules, often leading to enhanced binding affinity and selectivity for biological targets. When combined with fluorine, the most electronegative element, the resulting fluorinated cyclopropane moiety offers a powerful tool to modulate a drug candidate's physicochemical and pharmacological properties. Fluorination can improve metabolic stability, enhance membrane permeability, and alter acidity, all of which are critical parameters in drug development[1][2].
This guide focuses on the enantiomeric pair of trans-2-Fluorocyclopropane-1-carboxylic acid: the (1R,2S) and (1S,2R) isomers. While chemically similar, their distinct spatial arrangements can lead to profoundly different biological outcomes. Understanding these differences is paramount for researchers in drug discovery, as the choice of a single enantiomer can be the deciding factor between a successful therapeutic agent and a failed candidate. We will explore their properties, discuss the impact of their stereochemistry on biological activity, and provide detailed protocols for their analytical differentiation.
Stereochemical and Physicochemical Properties: A Tale of Two Enantiomers
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid and (1S,2R)-2-Fluorocyclopropane-1-carboxylic acid are non-superimposable mirror images of each other—enantiomers. This fundamental stereochemical relationship is the origin of their differential interaction with chiral biological systems, such as enzymes and receptors.
Caption: Enantiomeric relationship of the two isomers.
The introduction of the polar C-F bond into the cyclopropane ring alters its electronic properties and can influence intermolecular interactions without significantly increasing molecular size[3][4]. While many physicochemical properties are identical for both enantiomers, their interaction with plane-polarized light (optical rotation) is equal and opposite, a direct consequence of their chirality.
Table 1: Comparative Physicochemical Properties
| Property | This compound | (1S,2R)-2-Fluorocyclopropane-1-carboxylic acid | Reference(s) |
| CAS Number | 167073-08-7 | 167073-07-6 | [5][6] |
| Molecular Formula | C₄H₅FO₂ | C₄H₅FO₂ | [5][6] |
| Molecular Weight | 104.08 g/mol | 104.08 g/mol | [5][6] |
| IUPAC Name | trans-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | (1S,2R)-2-fluorocyclopropane-1-carboxylic acid | [5] |
| pKa | ~3.8 | ~3.8 | [7] |
| Appearance | White crystalline powder | White crystalline powder | [7] |
Comparative Biological Activity and Applications
The true divergence between these enantiomers emerges in their biological activity. The precise three-dimensional arrangement of the fluorine atom and the carboxylic acid group dictates how the molecule fits into the binding pocket of a chiral protein. A subtle change in stereochemistry can dramatically alter binding affinity, efficacy, and metabolic fate.
While direct, side-by-side comparative studies for these specific enantiomers are not extensively published in a single source, we can infer their differential potential from research on related fluorocyclopropyl compounds and their applications.
-
(1S,2R)-Enantiomer in Antibacterial Agents: The (1S,2R) isomer is cited as a building block in the synthesis of antimicrobial agents, including those targeting drug-resistant tuberculosis[7]. In the development of fluorocyclopropyl quinolones, stereochemistry is a critical factor. Studies on related quinolones have shown that the stereochemistry of the N1 substituent dramatically influences potency, with cis isomers being more potent against Gram-positive bacteria than their trans counterparts[8]. Although both (1R,2S) and (1S,2R) isomers are trans, the specific orientation of the fluorine atom can still significantly impact the interaction with bacterial targets like DNA gyrase[8].
-
(1R,2S)-Enantiomer in Bioactive Molecules: This enantiomer is highlighted for its use as a chiral building block to enhance metabolic stability and binding affinity in bioactive molecules[9]. The rigid cyclopropane scaffold, decorated with a strategically placed fluorine atom, is a valuable component in designing enzyme inhibitors and CNS-active agents where precise conformational control is key to selectivity and efficacy[9]. For example, in the development of Bruton's tyrosine kinase (Btk) inhibitors, fluorocyclopropyl amides were explored to fine-tune potency and off-target activity, demonstrating the significant impact of substitution on the cyclopropane ring[10].
The key takeaway for researchers is that assuming equivalent biological activity between these enantiomers is a critical error. The body is a chiral environment, and it will interact with each enantiomer differently[11]. Therefore, the synthesis and evaluation of each pure enantiomer are essential steps in the drug discovery process.
Experimental Protocols: Chiral Separation and Analysis
Differentiating and quantifying enantiomers requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. It allows for the separation and accurate quantification of each enantiomer in a mixture.
Rationale for Method Selection
Direct chiral HPLC, using a chiral stationary phase (CSP), is chosen over indirect methods (which require derivatization) for its simplicity, speed, and avoidance of potential kinetic resolution or racemization during sample preparation[11][12]. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are selected for their broad applicability in separating a wide range of chiral compounds, including carboxylic acids[12].
Caption: Workflow for Chiral Separation and Analysis.
Detailed Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for the analytical separation of (1R,2S) and (1S,2R)-2-Fluorocyclopropane-1-carboxylic acid. Optimization will be required based on the specific instrument and column used.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). The choice of column is critical, as separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase[12].
-
Mobile Phase: A typical mobile phase for chiral separation of acids is a mixture of a non-polar solvent (e.g., n-Hexane) with an alcohol (e.g., Isopropanol or Ethanol) and a small amount of an acidic modifier (e.g., Trifluoroacetic Acid - TFA)[13].
-
Starting Condition: Hexane/Isopropanol/TFA (90:10:0.1, v/v/v). The acidic modifier is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare test samples at a similar concentration. Ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Analysis:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (isothermal).
-
Detection: UV at 210 nm. Carboxylic acids generally have a UV absorbance maximum around this wavelength.
-
Run Time: 30 minutes or until both enantiomeric peaks have eluted and the baseline is stable.
-
-
Data Analysis and Validation:
-
Identify the two peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. The order of elution must be confirmed by injecting a standard of a single, known enantiomer.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
System Suitability: Before running samples, inject the racemic standard multiple times to ensure the resolution between the two peaks is adequate (typically Rs > 1.5) and the retention times are reproducible.
-
Conclusion
The comparative analysis of (1R,2S)- and (1S,2R)-2-Fluorocyclopropane-1-carboxylic acid underscores a fundamental principle in drug development: stereochemistry is not a trivial detail but a critical determinant of biological function. While possessing identical chemical formulas and connectivity, these enantiomers must be treated as distinct chemical entities with unique pharmacological profiles. The (1S,2R) isomer has found utility in the synthesis of antimicrobials, while the (1R,2S) isomer serves as a valuable building block for other bioactive agents requiring metabolic stability[7][9]. This guide provides the foundational knowledge and analytical framework for researchers to effectively differentiate these isomers, enabling the rational design of safer and more effective stereochemically pure drugs.
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Nakamura, Y., et al. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. J-STAGE. Available from: [Link]
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Crawford, J. J., et al. (2016). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
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Encyclopedia of Analytical Science. Chiral Drug Separation. ScienceDirect. Available from: [Link]
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ResearchGate. (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. ResearchGate. Available from: [Link]
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ACS Publications. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. Available from: [Link]
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Liu, H., et al. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC. Available from: [Link]
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Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]
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Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available from: [Link]
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PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Fluorocyclopropyl Quinolones
<Senior Application Scientist >
Authored by: A Senior Application Scientist
Abstract
The introduction of a fluorocyclopropyl moiety at the N-1 position of the quinolone scaffold represents a significant advancement in the development of potent antibacterial agents. This guide provides a comprehensive comparison of fluorocyclopropyl quinolones, dissecting their structure-activity relationships (SAR). We will explore how stereochemistry and substitutions at key positions—notably the N-1 fluorocyclopropyl group, the C-7 heterocyclic ring, and the C-8 halogen—synergistically influence antibacterial spectrum, potency against bacterial topoisomerases, and safety profiles. Through an analysis of experimental data and detailed protocols, this guide offers researchers and drug development professionals critical insights into the rational design of next-generation quinolone antibiotics.
Introduction: The Strategic Importance of the Fluorocyclopropyl Group
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, primarily due to their potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The evolution from early quinolones like nalidixic acid to the highly successful fluoroquinolones was marked by key structural modifications that expanded their antibacterial spectrum and improved pharmacokinetic properties.[1][2]
A pivotal innovation in this field is the incorporation of a cyclopropyl group at the N-1 position, which was found to significantly enhance activity against Gram-negative bacteria.[3] Further refining this, the introduction of a fluorine atom onto the cyclopropyl ring—creating the fluorocyclopropyl moiety—offered a new avenue for modulating potency, stereochemistry, and physicochemical properties.[4] This guide focuses specifically on these N-1 fluorocyclopropyl quinolones, examining the intricate interplay of their structural components.
Core Quinolone Scaffold and Key Positions for SAR
The fundamental activity of these compounds is dictated by the quinolone core and its substituents at three critical positions: N-1, C-7, and C-8. Each position plays a distinct but interconnected role in the drug's interaction with its bacterial targets and its overall pharmacological profile.
Caption: Core quinolone structure highlighting key positions for SAR modifications.
Dissecting the Structure-Activity Relationship (SAR)
The N-1 Fluorocyclopropyl Moiety: A Stereochemical Imperative
The introduction of a fluorine atom to the N-1 cyclopropyl ring creates stereoisomers, and their specific configuration is critical for antibacterial potency. Research has consistently shown that the stereochemistry at this position profoundly impacts how the molecule fits into the enzyme-DNA complex.
-
Cis vs. Trans Isomers : Studies on 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids revealed that cis isomers are generally more potent against Gram-positive bacteria than their corresponding trans counterparts.[4] The difference in activity against Gram-negative bacteria is often less pronounced.[4]
-
Chiral Centers : For the cis-2-fluorocyclopropyl group, the (1R,2S) configuration has been identified as the most potent stereoisomer.[5][6] This specific arrangement optimizes the interaction with DNA gyrase and topoisomerase IV, leading to enhanced inhibitory activity. For example, the compound DU-6859a (Sitafloxacin) incorporates this (1R,2S)-2-fluorocyclopropyl moiety, contributing to its broad and potent activity.[5][7]
The fluorine atom itself also reduces the lipophilicity of the molecule compared to non-fluorinated cyclopropyl quinolones, which can influence pharmacokinetic properties such as absorption and distribution.[4]
The C-7 Substituent: The Gateway to Antibacterial Spectrum
The substituent at the C-7 position is arguably the most significant modulator of a quinolone's antibacterial spectrum and potency.[8][9] This heterocyclic ring protrudes from the core and is a primary point of interaction with the bacterial topoisomerase enzymes.[2]
-
Expanding Gram-Positive Activity : While early quinolones were largely limited to Gram-negative bacteria, the addition of piperazine or pyrrolidine rings at C-7 dramatically improved Gram-positive coverage.[2][10]
-
Impact of Ring Structure : In fluorocyclopropyl quinolones, complex heterocyclic systems like the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety have been explored. The stereochemistry of this ring is also crucial; the (7S)-amino configuration, when paired with the (1R,2S)-fluorocyclopropyl group, results in the most potent derivatives against both Gram-positive and Gram-negative bacteria.[5][6]
-
Dual-Target Inhibition : The C-7 substituent is critical for achieving balanced, potent inhibition of both DNA gyrase and topoisomerase IV. Sitafloxacin, for example, exhibits a balanced inhibition of both enzymes, which is believed to contribute to its high activity and low potential for resistance development.[11][12]
The C-8 Position: A Balance of Potency and Safety
The C-8 position offers another critical point for modification, often influencing both potency and the safety profile, particularly concerning phototoxicity.
-
Enhancement of Activity : The addition of a halogen (e.g., Chlorine, Bromine) or a methoxy group at C-8 can significantly enhance antibacterial activity.[13][14] A C-8 chlorine, as seen in Sitafloxacin, increases the potency against both wild-type and resistant strains of bacteria like S. aureus.[14][15] This enhancement is attributed to favorable interactions within the enzyme-DNA complex.
-
The Phototoxicity Liability : A significant drawback of halogenation at C-8 is the increased risk of phototoxicity.[3] Quinolones with a C-8 halogen, particularly fluorine or chlorine, can absorb UVA light, leading to the generation of reactive oxygen species that cause skin damage.[3] This structure-side-effect relationship is a major consideration in drug design. For instance, the marked phototoxicity of Bay 3118, which has a C-8 chlorine, contrasts sharply with the minimal effect seen with moxifloxacin, where a C-8 methoxy group is present instead.[3]
Caption: Logical flow of SAR for fluorocyclopropyl quinolones.
Comparative Analysis of Representative Compounds
To illustrate these SAR principles, we compare the activity of Sitafloxacin, a potent fluorocyclopropyl quinolone, with other relevant quinolones. Garenoxacin is included as a non-fluorinated N-1 cyclopropyl quinolone for comparison.
Table 1: Comparative In Vitro Antibacterial Activity (MIC90, µg/mL)
| Compound | N-1 Group | C-7 Group | C-8 Group | S. aureus (MRSA) | S. pneumoniae | E. coli | P. aeruginosa |
| Sitafloxacin | (1R,2S)-Fluorocyclopropyl | (7S)-Amino-5-azaspiro[2.4]heptan-5-yl | Cl | 0.5–2[16] | ≤0.03[12] | ≤0.015[17] | 0.5[12] |
| Garenoxacin | Cyclopropyl | (1R)-1-Methyl-2,3-dihydro-1H-isoindol-5-yl | OCHF2 | 1.56 | 0.05 | 0.1 | >100 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | H | 1 | 1 | ≤0.015 | 0.25 |
Data synthesized from multiple sources for comparative purposes. Garenoxacin data from general literature on its spectrum.[18][19][20][21][22] Ciprofloxacin data from established profiles.
Analysis:
-
Sitafloxacin demonstrates exceptional potency, particularly against Gram-positive pathogens like S. pneumoniae and MRSA, and retains excellent activity against Gram-negative bacteria.[11][16][23] This is a direct result of the synergistic combination of the optimal (1R,2S)-fluorocyclopropyl group, the complex C-7 spiro-heterocycle, and the C-8 chlorine.[5][12]
-
Garenoxacin , a des-F(6) quinolone, shows good Gram-positive activity but lacks the C-6 fluorine common to most fluoroquinolones and has a different C-8 substituent (difluoromethoxy), which also contributes to its profile.[18][19]
-
Ciprofloxacin , a second-generation fluoroquinolone, remains highly potent against many Gram-negative bacteria but has significantly weaker activity against MRSA and S. pneumoniae compared to Sitafloxacin.[12] This highlights the role of the advanced C-7 and C-8 substituents in expanding the Gram-positive spectrum.
Experimental Protocols for Evaluation
The trustworthiness of SAR data relies on standardized and reproducible experimental methods. Below are foundational protocols for assessing the antibacterial potency and a key safety parameter.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Rationale: This method provides a quantitative measure of a drug's potency (bacteriostatic activity) against specific pathogens, forming the basis for the comparative data in Table 1.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a stock solution of the test quinolone. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after the addition of the drug solution.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as detected by the naked eye. A growth control (no drug) and a sterility control (no bacteria) must be included.
Protocol: In Vitro Phototoxicity Assay (Neutral Red Uptake)
Rationale: Given the known phototoxicity risk associated with C-8 halogenated quinolones, this assay is crucial for early safety assessment. It measures cytotoxicity after UVA irradiation.
Step-by-Step Methodology:
-
Cell Culture: Plate Balb/c 3T3 fibroblasts in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Replace the medium with serial dilutions of the test quinolone in a buffer that does not absorb UVA (e.g., Earle's Balanced Salt Solution). Prepare two identical plates.
-
Irradiation: Irradiate one plate with a controlled dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.
-
Incubation: Wash the cells and replace the treatment medium with a complete culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Staining: Add medium containing neutral red dye. Live cells will take up the dye into their lysosomes.
-
Quantification: After incubation, extract the dye from the cells and measure the absorbance at ~540 nm.
-
Analysis: Compare the viability of cells in the irradiated plate to the dark control plate. A significant decrease in viability in the irradiated plate indicates phototoxicity.
Conclusion and Future Directions
The structure-activity relationships of fluorocyclopropyl quinolones are a testament to the power of rational drug design. The stereospecific introduction of the (1R,2S)-cis-2-fluorocyclopropyl group at N-1, combined with complex heterocyclic moieties at C-7 and strategic halogenation at C-8, has produced compounds with outstanding potency and a broad antibacterial spectrum. Sitafloxacin stands as a prime example of successfully optimizing these positions to create a highly effective antibacterial agent.
However, the challenge of mitigating mechanism-based toxicity, such as the phototoxicity associated with C-8 halogens, remains. Future research must focus on designing novel substituents that retain or enhance potency while improving the safety profile. This involves a continued deep understanding of the quinolone-topoisomerase-DNA ternary complex and leveraging that knowledge to create the next generation of indispensable antibacterial therapies.
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(Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]
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Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]
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Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
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Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). [Link]
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Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. [Link]
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A Tale of Two Rings: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclopropane Building Blocks in Drug Design
In the intricate world of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful tool. Its inherent rigidity and three-dimensional structure offer a strategic advantage in the design of novel therapeutics, allowing for fine-tuning of molecular conformation to enhance target engagement.[1][2] However, the true potential of this versatile scaffold is unlocked through strategic substitution, and no substituent has proven more impactful than fluorine.[3] This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated cyclopropane building blocks, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will explore how the simple introduction of a fluorine atom can profoundly alter the physicochemical and pharmacological properties of a molecule, ultimately influencing its journey from a promising candidate to a successful therapeutic agent.
The Allure of the Smallest Ring: Why Cyclopropanes?
The utility of the cyclopropane motif in drug design stems from several key features:
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks a portion of the molecule into a defined conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity, enhancing potency.[4][5]
-
Metabolic Stability: The strained C-C bonds of the cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their linear counterparts.[2][6]
-
Bioisosterism: Cyclopropane rings can serve as bioisosteres for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings, offering a pathway to improved physicochemical properties and novel intellectual property.[1][6]
While non-fluorinated cyclopropanes offer these inherent advantages, the strategic incorporation of fluorine can further amplify these benefits and introduce new, desirable properties.
The Fluorine Factor: A Game-Changer in Cyclopropane Chemistry
Fluorine, the most electronegative element, exerts powerful electronic effects that can dramatically alter a molecule's behavior.[7] When appended to a cyclopropane ring, these effects create a fascinating interplay of inductive and hyperconjugative forces that can be harnessed to optimize drug candidates.[7][8]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine onto a cyclopropane ring leads to predictable yet profound changes in key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Non-Fluorinated Cyclopropane | Fluorinated Cyclopropane | Rationale and Impact in Drug Design |
| Lipophilicity (LogP/LogD) | Generally lipophilic | Can be either more or less lipophilic depending on the degree and position of fluorination. Monofluorination often decreases lipophilicity, while gem-difluorination can also lead to a decrease, albeit sometimes to a lesser extent.[9][10] | Modulating lipophilicity is crucial for balancing membrane permeability and aqueous solubility. Fluorination provides a powerful handle to fine-tune this property, aiding in the optimization of oral bioavailability and cellular uptake.[11][12] |
| Metabolic Stability | Generally stable | Often exhibits enhanced metabolic stability. The strong C-F bond is resistant to cleavage, and the electron-withdrawing nature of fluorine can shield adjacent sites from oxidative metabolism.[13][14][15] | Increased metabolic stability leads to a longer in vivo half-life, potentially reducing dosing frequency and improving patient compliance. This is a key strategy for developing more robust drug candidates.[16] |
| Acidity/Basicity (pKa) | pKa of an adjacent amine is typically basic. | The pKa of a neighboring amine is generally lowered due to the strong inductive electron-withdrawing effect of fluorine.[17] | Altering the pKa can influence a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.[1] |
| Conformational Effects | Provides a rigid scaffold. | The introduction of fluorine can subtly alter bond lengths and angles within the cyclopropane ring and influence the preferred conformation of attached substituents.[8][18] | These subtle conformational changes can lead to improved binding affinity and selectivity for the target protein by optimizing the presentation of key pharmacophoric features.[13][19] |
Pharmacological Consequences: From Theory to Practice
The impact of fluorination extends beyond physicochemical properties to directly influence a molecule's pharmacological profile.
A compelling example can be found in the development of serotonin 5-HT2C receptor agonists.[13] The introduction of a fluorine atom onto the cyclopropane ring of a 2-phenylcyclopropylmethylamine scaffold was explored to enhance drug-like properties. This strategic fluorination was hypothesized to block potential sites of metabolism and improve brain penetration, both critical attributes for a centrally acting therapeutic.[13]
Another case study involves analogs of the kinase inhibitor Cabozantinib. A comparative study of cyclopropane-containing derivatives demonstrated that fluorination can significantly impact metabolic stability and inhibitory potency.[17]
Experimental Validation: Protocols for Comparison
To empirically assess the benefits of a fluorinated cyclopropane building block over its non-fluorinated counterpart, a series of standardized in vitro assays are indispensable.
Synthesis of Fluorinated Cyclopropanes
The synthesis of fluorinated cyclopropanes often requires specialized methods due to the unique reactivity of fluorine-containing precursors. A common approach involves the cyclopropanation of a fluorinated olefin.[13][20]
Caption: Generalized workflow for the synthesis of fluorinated cyclopropanes.
Assessing Metabolic Stability
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[21][22] These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[23]
Step-by-Step Protocol for Microsomal Stability Assay:
-
Preparation: Prepare stock solutions of the test compounds (both fluorinated and non-fluorinated analogs) and positive control compounds with known metabolic liabilities.
-
Incubation: Incubate the test compounds at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH as a cofactor to initiate Phase I metabolism.[24]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[23]
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess the rate of metabolism.[22]
Caption: Workflow for an in vitro metabolic stability assay.
Determining Lipophilicity (LogD)
The shake-flask method is the gold standard for determining the octanol-water distribution coefficient (LogD), which is a measure of a compound's lipophilicity at a specific pH.[][26]
Step-by-Step Protocol for Shake-Flask LogD Assay:
-
Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol. The two phases should be mutually saturated.
-
Addition of Compound: Add a known amount of the test compound to a mixture of the two phases.
-
Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[27]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as LC-MS.[]
-
Calculation: Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the shake-flask LogD determination.
Conclusion: A Strategic Choice for Optimized Drug Design
The decision to employ a fluorinated versus a non-fluorinated cyclopropane building block is a strategic one that should be guided by the specific goals of the drug discovery program. While non-fluorinated cyclopropanes provide a solid foundation of rigidity and metabolic stability, the introduction of fluorine offers an unparalleled level of control over a molecule's physicochemical and pharmacological properties. From fine-tuning lipophilicity to blocking metabolic hotspots and modulating pKa, fluorinated cyclopropanes provide a powerful toolkit for overcoming common drug development hurdles. The experimental frameworks outlined in this guide provide a clear path for the empirical validation of these advantages, empowering medicinal chemists to make data-driven decisions in their quest for safer and more effective medicines.
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Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - BJOC. (n.d.). Retrieved January 6, 2026, from [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
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Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
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Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024, August 12). Retrieved January 6, 2026, from [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC - NIH. (2025, August 29). Retrieved January 6, 2026, from [Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN. (n.d.). Retrieved January 6, 2026, from [Link]
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Versatile Fluorine-Containing Building Blocks - Encyclopedia.pub. (2022, December 30). Retrieved January 6, 2026, from [Link]
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Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18). Retrieved January 6, 2026, from [Link]
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Bioisosteric Replacements - Chemspace. (n.d.). Retrieved January 6, 2026, from [Link]
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Representative examples of FDA‐approved drugs bearing a cyclopropane motif. (n.d.). Retrieved January 6, 2026, from [Link]
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Fluorinated Cyclopropanes | Request PDF - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved January 6, 2026, from [Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - Beilstein Journals. (2025, August 29). Retrieved January 6, 2026, from [Link]
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ADME 101: Drug Metabolism Studies – Metabolic Stability - YouTube. (2024, November 22). Retrieved January 6, 2026, from [Link]
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Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved January 6, 2026, from [Link]
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LogD - Cambridge MedChem Consulting. (2019, January 12). Retrieved January 6, 2026, from [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. (2023, May 16). Retrieved January 6, 2026, from [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Retrieved January 6, 2026, from [Link]
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Validation of the Absolute Configuration of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid: A Comparative Guide to Analytical Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's absolute configuration is a cornerstone of modern drug development and chemical research. For chiral molecules such as (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry, establishing the correct three-dimensional arrangement of its atoms is not merely an academic exercise—it is a regulatory and safety imperative. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile, making stereochemical integrity paramount.[1] Different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities, a fact that mandates rigorous stereochemical control and validation.[2]
This guide provides an in-depth comparison of the principal analytical techniques available for the validation of the absolute configuration of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each method. The methodologies discussed include the definitive solid-state analysis by Single-Crystal X-ray Crystallography and powerful solution-state techniques such as Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, and Electronic Circular Dichroism (ECD).
Method 1: Single-Crystal X-ray Crystallography (SCXRD)
Often hailed as the "gold standard," SCXRD provides an unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[2][3] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with a highly ordered crystal lattice.
Core Principle & Causality
By analyzing the positions and intensities of the diffracted X-ray beams, one can generate a three-dimensional map of the electron density within the crystal.[4] This map reveals the precise location of each atom, defining bond lengths, angles, and the overall molecular conformation. For absolute configuration, the technique of anomalous dispersion is employed. When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect, known as anomalous scattering, causes slight but measurable differences in the diffraction pattern for a chiral molecule and its mirror image (enantiomer). By analyzing these differences, typically quantified by the Flack parameter, the true absolute configuration can be determined with high confidence.[5][6]
Experimental Workflow
The primary challenge in SCXRD is obtaining a single, high-quality crystal suitable for diffraction, which can be a significant bottleneck.[2][4]
Caption: Workflow for Absolute Configuration Determination via SCXRD.
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value/Range | Significance |
| Chemical Formula | C₄H₅FO₂ | Confirms molecular identity. |
| Crystal System | e.g., Orthorhombic | Describes the crystal lattice symmetry. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Flack Parameter | 0.0(1) to 0.1(2) | A value close to 0 for the modeled enantiomer confirms the assignment.[6] |
| R-factor (R₁) | < 0.05 | Indicates the goodness of fit between the model and experimental data. |
Objective Comparison
-
Strengths :
-
Limitations :
-
Crystal Requirement : The absolute prerequisite is a single, well-ordered crystal of sufficient size, which is often difficult or impossible to grow.[4][7]
-
Solid-State Conformation : The determined structure represents the molecule's conformation in the crystal lattice, which may differ from its conformation in solution where biological activity occurs.
-
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful solution-phase spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions.[5] It has emerged as a reliable alternative to SCXRD, especially when crystallization is not feasible.[2]
Core Principle & Causality
Just as chiral molecules interact differently with polarized electronic radiation (ECD), they also interact differently with polarized vibrational radiation. Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. The power of modern VCD lies in its partnership with computational chemistry. The experimental VCD spectrum of an unknown sample is compared to the theoretical spectrum of one chosen enantiomer, calculated using Density Functional Theory (DFT). A direct match in the signs and relative intensities of the VCD bands validates the absolute configuration as being the same as the calculated enantiomer; a mirror-image match indicates the opposite configuration.[2][8]
Experimental Workflow
Caption: Integrated Experimental and Computational Workflow for VCD Analysis.
Data Presentation: Experimental vs. Calculated VCD Data
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign (ΔA) | Calculated Frequency (cm⁻¹) | Calculated VCD Sign (Δε) | Vibrational Assignment |
| ~2980 | + | ~2985 | + | C-H stretch (cyclopropane) |
| ~1710 | - | ~1715 | - | C=O stretch (acid dimer) |
| ~1250 | + | ~1255 | + | C-F stretch coupled mode |
| ~1050 | + | ~1048 | + | C-C stretch / CH wag |
Note: Data are hypothetical and for illustrative purposes.
Objective Comparison
-
Strengths :
-
Solution-Phase Analysis : Applicable to samples in their native solution state, including oils and non-crystalline solids.[5]
-
Rich Structural Information : VCD spectra are rich in bands, providing multiple data points for comparison and increasing confidence in the assignment.[5]
-
No Derivatization : Analyzes the molecule directly without chemical modification.
-
-
Limitations :
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This widely accessible technique leverages the power of high-resolution NMR to distinguish between enantiomers after they have been converted into diastereomers. The fluorine atom in the target molecule makes ¹⁹F NMR a particularly sensitive and effective probe.[9][10]
Core Principle & Causality
Enantiomers have identical NMR spectra in an achiral solvent. The strategy is to react the carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form a covalent bond, creating a pair of diastereomers.[11] Diastereomers have different physical properties and exist in different chemical environments, resulting in distinct chemical shifts in their NMR spectra. By analyzing the chemical shift differences (Δδ = δS - δR) and applying an established conformational model (e.g., the Mosher model), one can deduce the absolute configuration of the original acid.[11]
Experimental Workflow
Caption: Workflow for NMR-based Configurational Assignment using a CDA.
Data Presentation: Hypothetical ¹⁹F NMR Data for Mosher's Esters
| Proton near Stereocenter | δ for (R)-Mosher's Ester (ppm) | δ for (S)-Mosher's Ester (ppm) | Δδ (δS - δR) | Predicted Sign from Model |
| H on C1 (-COOH) | -71.50 | -71.35 | +0.15 | Positive |
| H on C2 (-F) | -71.80 | -71.98 | -0.18 | Negative |
Note: Data are hypothetical. A consistent pattern of signs for protons on either side of the stereocenter is used for assignment.
Objective Comparison
-
Strengths :
-
Accessibility : High-field NMR spectrometers are widely available in research institutions.
-
High Sensitivity of ¹⁹F : The ¹⁹F nucleus provides excellent signal dispersion and sensitivity, simplifying spectral analysis.[10]
-
Small Sample Size : Can be performed on a sub-milligram scale.
-
-
Limitations :
-
Destructive : Requires irreversible chemical modification of the sample.
-
Model-Dependent : The assignment relies on the assumption that the diastereomeric complex adopts the predicted low-energy conformation. An incorrect conformational assumption can lead to an erroneous assignment.[11]
-
Potential for Racemization : The reaction conditions for derivatization could potentially cause racemization at a labile stereocenter.
-
Method 4: Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region, which corresponds to electronic transitions.[12]
Core Principle & Causality
An ECD signal is produced when a chiral molecule contains a chromophore—a light-absorbing functional group. The carboxylic acid group in the target molecule possesses a weak n→π* transition around 200-220 nm, which can produce an ECD signal (a "Cotton Effect").[13] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated for a single enantiomer using time-dependent DFT (TDDFT).[3] For molecules with weak chromophores, derivatization with a strongly absorbing group (e.g., a benzoate) can be used to induce a strong, predictable ECD signal.[12]
Objective Comparison
-
Strengths :
-
High Sensitivity : ECD is a very sensitive technique that requires a minimal amount of sample.
-
Well-Established Theory : The theoretical basis for ECD calculations is well-developed.[3]
-
-
Limitations :
-
Chromophore Requirement : The method's effectiveness is highly dependent on the presence of a suitable chromophore near the stereocenter.[3][14] The inherent chromophore of 2-fluorocyclopropane-1-carboxylic acid is weak, which may result in a low-intensity spectrum that is difficult to interpret reliably.
-
Computational Complexity : Accurate TDDFT calculations can be computationally intensive, especially for conformationally flexible molecules.[3]
-
Comparative Summary and Recommendations
| Feature | X-ray Crystallography | VCD Spectroscopy | NMR with Chiral Auxiliaries | ECD Spectroscopy |
| Sample State | Single Crystal | Solution (Solid, Oil, Liquid) | Solution | Solution |
| Reliability | Unambiguous (Gold Standard) | High (with good computation) | High (with correct model) | Moderate to High |
| Derivatization | No | No | Yes (Destructive) | Optional |
| Instrumentation | Diffractometer | VCD Spectrometer | NMR Spectrometer | CD Spectropolarimeter |
| Key Bottleneck | Crystal Growth | Computational Cost / Expertise | Model Reliability | Weak Chromophore |
| Best For... | Crystalline solids | Non-crystalline samples | Rapid, accessible analysis | Samples with strong chromophores |
Final Recommendation
For the definitive validation of the absolute configuration of This compound , a dual-pronged approach is recommended for ultimate confidence:
-
Primary Method: Single-Crystal X-ray Crystallography . Despite the potential difficulty in obtaining suitable crystals, the unambiguous nature of an SCXRD result makes it the most authoritative method. Efforts should first be directed toward crystallization.
-
Confirmatory Method: Vibrational Circular Dichroism (VCD) . If crystallization fails, or as a powerful orthogonal validation, VCD is the method of choice. It analyzes the molecule directly in its solution state, does not require a chromophore, and provides a wealth of structural data for a confident comparison with theoretical calculations. Its ability to probe the stereochemistry of molecules lacking strong UV chromophores makes it particularly well-suited for this specific target.
While NMR with chiral derivatizing agents is a valuable and accessible technique, its reliance on conformational models makes it better suited for routine screening or when SCXRD and VCD are unavailable. ECD is the least suitable for the underivatized target molecule due to the weak nature of the carboxylic acid chromophore.
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A Comparative Analysis of the Biological Activity of Fluorinated Cyclopropane Derivatives
An In-Depth Technical Guide
As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth comparison of fluorinated cyclopropane derivatives for researchers, scientists, and drug development professionals. We will explore the nuanced effects of fluorination on the cyclopropane scaffold, compare biological activities with supporting data, and provide actionable experimental protocols.
Introduction: The Strategic Alliance of Cyclopropane and Fluorine
The cyclopropane ring is a highly valued structural motif in medicinal chemistry. Its inherent ring strain and unique σ-bonding characteristics create a conformationally rigid scaffold that can mimic double bonds or serve as a small, lipophilic spacer.[1][2] This rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to a biological target and reducing entropic penalties upon binding.
Fluorine, the most electronegative element, is a powerful tool for fine-tuning drug properties.[1] Its introduction can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding interactions.[3][4] The strategic combination of these two motifs—the fluorinated cyclopropane—creates a powerful toolkit for medicinal chemists, allowing for precise modulation of a compound's physicochemical and biological profile.[4][5]
The Physicochemical Consequences of Fluorinating Cyclopropane
The introduction of fluorine onto a cyclopropane ring induces a fascinating interplay of competing electronic effects that are highly dependent on the number and stereochemical arrangement of the fluorine atoms.[1][5]
-
Inductive Electron Withdrawal (σ-Withdrawal): Due to its extreme electronegativity, fluorine pulls electron density away from the cyclopropane ring through the C-F sigma bond. This powerful inductive effect generally destabilizes the strained ring system.[1]
-
Hyperconjugative Stabilization: In certain arrangements, particularly in gem-difluorocyclopropanes, lone pairs of electrons on one fluorine atom can donate into the antibonding orbital (σ*) of the adjacent C-F bond. This anomeric-like hyperconjugation provides a significant stabilizing effect that can counteract the inductive destabilization.[1][5][6]
These competing forces allow for the precise tuning of the ring's electronic character, which in turn dictates its interactions with biological targets.
Comparative Biological Activities: Case Studies and SAR
The true impact of fluorinating cyclopropanes is best understood through direct comparison with their non-fluorinated analogues across different biological targets.
Case Study 1: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases are enzymes critical to the metabolism of neurotransmitters, making them important targets for antidepressants and neuroprotective agents. The non-fluorinated compound, tranylcypromine, is a well-known MAO inhibitor.
A study on fluorinated phenylcyclopropylamine analogues revealed that strategic fluorination significantly enhances inhibitory potency.[7] The most potent compound identified was trans-2-fluoro-2-phenylcyclopropylamine, which demonstrated a tenfold increase in potency compared to tranylcypromine.
Structure-Activity Relationship (SAR) Insights:
-
Potency Enhancement: The presence of a fluorine atom cis to the amino group was a key structural feature for increased tyramine oxidase inhibition.[7] This specific stereochemical arrangement likely orients the molecule for optimal binding within the enzyme's active site.
-
Free Amino Group: A free amino group directly attached to the cyclopropane ring was essential for activity.[7]
| Compound | Key Structural Feature | IC₅₀ vs. Tyramine Oxidase (μM) | Relative Potency |
| Tranylcypromine | Non-fluorinated | 1.0 | 1x (Reference) |
| trans-2-fluoro-2-phenylcyclopropylamine | Fluorine cis to Amino Group | 0.1 | 10x |
| 2-Fluoro-1-phenylcyclopropylmethylamine | Fluorine trans to Amino Group | Weak noncompetitive inhibitor | << 1x |
Data synthesized from Piergentili, A., et al. (2001).[7]
Case Study 2: Serotonin 5-HT₂C Receptor Agonism
The 5-HT₂C receptor is a promising target for treating obesity and CNS disorders.[8] A major challenge is designing agonists that are selective over the 5-HT₂B subtype, as 5-HT₂B agonism is linked to cardiac valvulopathy.[8]
Researchers compared fluorinated 2-phenylcyclopropylmethylamines (2-PCPMAs) to their parent compounds. While simple monofluorination resulted in comparable potency, it paved the way for a derivative with vastly improved selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Selectivity Enhancement: The derivative (+)-21b, which combines fluorination with a methyl group on the phenyl ring, exhibited high potency at 5-HT₂C with no detectable agonism at the problematic 5-HT₂B receptor.[8] This is a critical finding for developing safer therapeutics.
-
Steric Hindrance: A gem-difluorinated derivative was found to be almost inactive.[8] This suggests that the increased steric bulk of the CF₂ group is detrimental to binding in the 5-HT₂C receptor, highlighting the delicate balance between electronic modulation and steric fit.
| Compound | Key Structural Feature | 5-HT₂C EC₅₀ (nM) | 5-HT₂B Agonism | Selectivity (2B/2C) |
| (+)-1 | Non-fluorinated Parent | 5.2 | Yes | ~7 |
| (+)-21a | Monofluorinated | 4.7 | Yes | ~2 |
| (+)-21b | Monofluorinated + 3-Me | 8.0 | None Detected | > 1250 |
| 24 | gem-Difluorinated | > 4000 | N/A | N/A |
Data synthesized from Youn, J., et al. (2020).[8]
Case Study 3: Antibacterial Activity against Resistant Pathogens
The rise of drug-resistant bacteria like MRSA necessitates novel antibiotic scaffolds. A series of quinolones incorporating a fluorinated cyclopropyl moiety at the C-7 position were developed and tested.[9]
While these fluorinated compounds showed antibacterial potency comparable to their direct non-fluorinated counterpart, they were significantly more effective than existing market drugs. The lead compound, DQ-113 , emerged with potent activity against resistant Gram-positive pathogens and possessed favorable preliminary toxicological and pharmacokinetic profiles.[9] This case demonstrates that incorporating a fluorinated cyclopropane can enhance a drug's overall profile, leading to a viable clinical candidate, even if it doesn't dramatically increase in vitro potency over a direct non-fluorinated analogue.
Experimental Protocols & Workflow
Trustworthy and reproducible data is the cornerstone of drug development. Below is a generalized protocol for determining the inhibitory potential of a compound against a target enzyme, followed by a workflow diagram.
Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol describes a standard method to determine the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% (IC₅₀).
1. Reagent Preparation:
- Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) to maintain a stable pH for the enzyme.
- Enzyme Stock Solution: Prepare a concentrated stock solution of the target enzyme in the assay buffer. The final concentration used in the assay should be in the linear range of the reaction velocity.
- Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate. The final concentration should ideally be at or near the Michaelis constant (Km) for the enzyme.
- Inhibitor Stock Solutions: Prepare a series of dilutions of the fluorinated cyclopropane derivatives and non-fluorinated controls in a suitable solvent (e.g., DMSO). Typically, a 10-point, 3-fold serial dilution is performed.
2. Assay Procedure (96-well plate format):
- Add 2 µL of each inhibitor dilution (and a DMSO-only control) to separate wells of a microplate.
- Add 178 µL of assay buffer containing the enzyme to each well.
- Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 20 µL of the substrate to all wells.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The wavelength and time will be specific to the substrate and product.
3. Data Analysis:
- Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
- Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
General Workflow for Evaluating Bioactive Compounds
The following diagram illustrates the logical progression from initial compound design to lead optimization.
Conclusion and Future Outlook
The incorporation of fluorine into cyclopropane rings is a highly effective and nuanced strategy in modern drug discovery. As demonstrated, this approach can lead to dramatic increases in potency, fine-tune receptor selectivity to eliminate off-target effects, and contribute to the development of drug candidates with superior overall profiles.
The biological outcome is not universal; it is highly dependent on the specific substitution pattern, stereochemistry, and the topology of the target's binding site. The contrasting effects of monofluorination versus gem-difluorination in the 5-HT₂C agonists highlight that there is no "one-size-fits-all" rule.[8] Future success in this area will continue to rely on the synergy between rational design, based on a deep understanding of stereoelectronic effects, and empirical screening to validate hypotheses and uncover new structure-activity relationships. The fluorinated cyclopropane motif is poised to remain a valuable component in the medicinal chemist's arsenal for years to come.
References
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Piergentili, A., et al. (2001). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available at: [Link]
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Takahashi, H., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-15. Available at: [Link]
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Mondal, S., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 137-145. Available at: [Link]
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Youn, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. Available at: [Link]
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Mondal, S., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health. Available at: [Link]
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Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Request PDF. (N.D.). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]
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Request PDF. (N.D.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Available at: [Link]
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Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
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Enantiomeric excess (ee) determination of chiral fluorinated cyclopropanes
An Expert's Guide to Enantiomeric Excess (ee) Determination of Chiral Fluorinated Cyclopropanes
Introduction: The Rising Prominence of Fluorinated Cyclopropanes
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and rigid structural motifs into molecular scaffolds is a proven strategy for enhancing pharmacological properties. Fluorinated cyclopropanes are exemplary pharmacophores, merging the conformational rigidity and unique electronic nature of the cyclopropane ring with the metabolic stability and binding affinity benefits conferred by fluorine.[1][2][3] As synthetic methodologies advance to provide access to these valuable chiral building blocks, the need for robust, accurate, and efficient analytical techniques to verify their enantiomeric purity becomes paramount.[4][5] An incorrect enantiomeric excess (ee) determination can have profound implications, misguiding structure-activity relationship (SAR) studies and complicating preclinical development.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the ee of chiral fluorinated cyclopropanes. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind method selection and optimization, empowering researchers to make informed decisions for their specific analytical challenges. We will delve into the established chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and the powerful spectroscopic approach of Nuclear Magnetic Resonance (NMR), particularly leveraging the unique advantages of the ¹⁹F nucleus.
A Comparative Overview of Core Techniques
The determination of enantiomeric excess relies on converting a mixture of enantiomers, which are physically indistinguishable, into a system where they can be differentiated. This is achieved either by spatial separation (chromatography) or by creating diastereomeric environments that lead to distinct spectroscopic signals (NMR). The three principal methods employed for chiral fluorinated cyclopropanes are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of enantioseparation, utilizing a chiral stationary phase (CSP) to physically separate enantiomers.
-
Chiral Gas Chromatography (GC): A high-resolution separation technique suitable for volatile and thermally stable fluorinated cyclopropanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile method that uses chiral solvating or derivatizing agents to induce distinguishable signals for each enantiomer, with ¹⁹F NMR offering exceptional clarity for fluorinated molecules.
The choice between these techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte, the required analytical throughput, available instrumentation, and the specific question being asked.
Deep Dive I: Chiral Chromatography Methods
Chromatographic methods provide a physical separation of enantiomers, allowing for direct quantification based on detector response (e.g., peak area). The fundamental principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to different retention times.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely cited method for the ee determination of fluorinated cyclopropanes due to its broad applicability and robustness.[1][2][7]
Causality Behind Method Development: The goal is to maximize the energetic difference between the transient diastereomeric complexes formed by the (R)-analyte/CSP and (S)-analyte/CSP. This is achieved by carefully selecting the CSP and optimizing the mobile phase to fine-tune the interactions—such as hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance—that govern chiral recognition.[6]
Key Considerations for Fluorinated Cyclopropanes:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are the first choice for screening. Their helical polymer structures create chiral grooves and cavities that provide a multitude of interaction points. For fluorinated compounds, CSPs with aromatic moieties can engage in favorable π-π interactions with the cyclopropane ring or other substituents.
-
Mobile Phase Optimization: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes is critical. Normal-phase often provides better selectivity for chiral separations. The polarity of the mobile phase is carefully adjusted; a less polar mobile phase generally increases retention and enhances chiral recognition, but at the cost of longer analysis times.
-
The Fluorine Factor: The presence of fluorine can alter the molecule's dipole moment and hydrogen bonding capability. While standard polysaccharide CSPs are highly effective, specialized phases like fluorinated phenyl columns can sometimes offer unique selectivity for halogenated compounds through dipole-dipole or other specific interactions.[8]
Experimental Protocol: Chiral HPLC Method Development
-
Analyte Preparation: Dissolve a small amount of the cyclopropane sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Column Screening:
-
Begin with a set of complementary polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
-
Use a generic screening gradient in both normal-phase (Hexane/Ethanol or Hexane/Isopropanol) and polar-ionic or reversed-phase modes (Acetonitrile/Methanol with additives).
-
-
Mobile Phase Optimization:
-
Once partial separation is observed on a column, switch to isocratic conditions.
-
Systematically vary the ratio of the polar modifier (alcohol) in the mobile phase. Decreasing the alcohol content typically improves resolution (Rs) but increases retention time.
-
For basic or acidic analytes, adding small amounts of an amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) respectively can improve peak shape and resolution.
-
-
Parameter Refinement: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to optimize the balance between resolution and analysis time.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
Chiral GC is an exceptionally high-resolution technique, but its application is limited to analytes that are both volatile and thermally stable. Many fluorinated cyclopropanes, particularly smaller, less functionalized ones, are excellent candidates for this method.[9][10]
Causality Behind Method Development: Separation in GC is driven by the partitioning of the analyte between the inert carrier gas (mobile phase) and the stationary phase. In chiral GC, the stationary phase is a high-boiling liquid coated on the capillary column wall that contains a chiral selector, most commonly a cyclodextrin derivative.[11] Enantiomers are separated based on differences in the stability of the diastereomeric host-guest complexes they form with the cyclodextrin cavities.
Experimental Protocol: Chiral GC Analysis
-
Analyte Preparation: Prepare a dilute solution of the analyte (0.1-1 mg/mL) in a volatile solvent (e.g., hexane, ethyl acetate).
-
Column Selection: Choose a column with a chiral stationary phase. Derivatized β- and γ-cyclodextrins are common choices.
-
Injector and Detector Setup: Use a split/splitless injector. Set the injector temperature high enough to ensure rapid volatilization without causing thermal degradation. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
Oven Temperature Program: This is the most critical parameter for GC optimization.
-
Start with an isothermal program at a relatively low temperature (e.g., 80-100 °C) to see if separation occurs.
-
If retention times are too long or peaks are broad, develop a temperature gradient (ramp). A slow ramp rate (e.g., 1-5 °C/min) generally provides the best resolution.
-
-
Carrier Gas Flow: Optimize the flow rate of the carrier gas (e.g., Helium, Hydrogen) to achieve maximum efficiency.
-
Quantification: Integrate the peak areas and calculate ee as described for HPLC.
Comparative Data: Chromatographic Methods
| Parameter | Chiral HPLC | Chiral GC |
| Applicability | Broad; most non-volatile and semi-volatile compounds | Volatile, thermally stable compounds |
| Resolution | Good to Excellent | Excellent to Superior |
| Analysis Time | 5 - 30 minutes (typical) | 10 - 60 minutes (typical) |
| Sample Prep | Simple dissolution | Simple dissolution; derivatization sometimes needed |
| Instrumentation | Standard HPLC with UV or other detector | Standard GC with FID or MS detector |
| Common CSPs | Polysaccharide derivatives | Cyclodextrin derivatives |
Deep Dive II: ¹⁹F NMR Spectroscopy for Chiral Analysis
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it exploits the creation of a diastereomeric environment directly in the NMR tube, causing the signals of the two enantiomers to become distinct (anisochronous).[12] For fluorinated cyclopropanes, ¹⁹F NMR is an exceptionally powerful tool.
Why ¹⁹F NMR? The Causality:
-
High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H and a 100% natural abundance, making it a highly sensitive nucleus for NMR.
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range is vast (~800 ppm) compared to ¹H (~15 ppm). This leads to greater spectral dispersion, minimizing signal overlap and making even subtle differences in the chemical environment of the two enantiomers easily detectable.[13]
-
No Background Signals: With no interfering signals from solvents or the chiral agent itself (unless it is also fluorinated), the ¹⁹F spectrum is often remarkably clean, showing only the signals from the analyte.[13]
Method 1: Chiral Solvating Agents (CSAs)
This is the most common NMR method. A chiral solvating agent is an enantiopure compound that is simply added to the NMR sample. It forms weak, transient, and rapidly exchanging diastereomeric complexes with the analyte enantiomers.[14][15] Because the two diastereomeric complexes have different average structures, the fluorine nuclei in each experience slightly different magnetic environments, leading to two distinct signals.
Experimental Protocol: ee Determination by ¹⁹F NMR with a CSA
-
Analyte Preparation: Dissolve an accurate amount of the fluorinated cyclopropane in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire Reference Spectrum: Run a standard ¹⁹F NMR spectrum of the analyte alone to establish the chemical shift of the racemic signal.
-
CSA Selection and Addition:
-
Choose a CSA known to interact with the functional groups on your analyte (e.g., Pirkle's alcohol for compounds with π-systems, or chiral acids/bases).
-
Add a stoichiometric amount (e.g., 1.0 equivalent) of the CSA to the NMR tube.
-
-
Spectral Acquisition: Acquire the ¹⁹F NMR spectrum of the mixture. The signal should now be split into two peaks (or sets of peaks).
-
Optimization: If separation is poor, try increasing the concentration of the CSA, lowering the temperature, or changing the solvent. Benzene-d₆ is often used as it can promote complexation through π-stacking.
-
Quantification: Carefully integrate the two separated ¹⁹F signals. The ratio of the integrals directly corresponds to the enantiomeric ratio. Calculate ee as before.
Method 2: Chiral Derivatizing Agents (CDAs)
In this approach, the enantiomeric mixture is reacted with an enantiopure chiral derivatizing agent to form a covalent bond, resulting in a mixture of stable diastereomers.[12] These diastereomers have distinct physical properties and will, therefore, have different NMR spectra by default.
Key Considerations:
-
Reaction Requirements: The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer must not react faster than the other).
-
Agent Purity: The CDA must be of very high enantiopurity.
-
Advantage: The resulting chemical shift differences (Δδ) between diastereomers are often much larger and less sensitive to experimental conditions (temperature, concentration) than with CSAs.
Advanced NMR: Chiral Anisotropic Media
For particularly challenging separations, using chiral liquid crystals (CLCs) as the solvent can induce large separations between enantiomeric signals. The ordered, chiral environment of the CLC imposes a differential orientational ordering on the two enantiomers, leading to significant differences in their residual anisotropic NMR interactions, which are readily observed in the ¹⁹F spectrum.[16]
Workflow for Chiral NMR Method Selection
Caption: Decision process for selecting a chiral NMR method.
Head-to-Head: Choosing the Right Technique
The optimal technique is a function of the analytical need. The following decision tree and comparison table provide a framework for making this choice.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Master Comparison Table
| Feature | Chiral HPLC | Chiral GC | ¹⁹F NMR with CSA |
| Principle | Physical Separation | Physical Separation | Spectroscopic Differentiation |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (mg) |
| Sample Throughput | High (with established method) | Moderate | High (for screening) |
| Method Development | Can be time-consuming | Can be time-consuming | Often very fast |
| Robustness | High | Moderate (sensitive to temp/flow) | High (less sensitive to matrix) |
| Impurity Tolerance | Moderate (impurities can co-elute) | Moderate | High (impurities rarely interfere) |
| Sample Consumption | Non-destructive (can be collected) | Destructive | Non-destructive |
| Cost (Instrument) | Moderate to High | Moderate | High |
| Quantitative Accuracy | Excellent | Excellent | Very Good to Excellent |
Conclusion and Future Outlook
The determination of enantiomeric excess for chiral fluorinated cyclopropanes is reliably achieved using chiral HPLC, chiral GC, and ¹⁹F NMR spectroscopy. Chiral HPLC stands out as the most versatile and commonly applied technique.[1][2] Chiral GC offers unparalleled resolution for volatile analytes, while ¹⁹F NMR with chiral solvating agents provides a rapid, elegant, and impurity-tolerant method that leverages the unique properties of the fluorine nucleus.[13][16]
The choice of method should be guided by a clear understanding of the analyte's properties and the analytical goals. For routine analysis in a drug discovery setting, a well-developed HPLC method is often the most efficient. For complex crude reaction mixtures or when rapid screening is needed, ¹⁹F NMR is an invaluable tool. As new chiral stationary phases and more effective chiral solvating agents are developed, the capabilities of all three techniques will continue to expand, further ensuring the stereochemical integrity of these vital pharmaceutical building blocks.
References
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ResearchGate. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. [Link]
-
ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]
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UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
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RSC Publishing. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst. [Link]
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NIH. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PMC. [Link]
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ACS Publications. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones | Journal of the American Chemical Society. [Link]
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Wiley Online Library. Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carban. [Link]
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Organic Chemistry Portal. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]
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University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
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The Definitive Guide to Structural Analysis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is a critical cornerstone of rational drug design. The introduction of fluorine into molecular scaffolds, particularly into strained ring systems like cyclopropane, offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. The (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid moiety, with its unique blend of conformational rigidity and potent electronic effects, is an increasingly important building block in medicinal chemistry. Its stereochemistry is directly linked to biological activity, making unambiguous structural elucidation paramount.
This guide provides an in-depth, comparative analysis of the primary techniques for the structural characterization of this compound derivatives. We will delve into the nuances of single-crystal X-ray crystallography as the "gold standard," and objectively compare its performance and outputs with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling using Density Functional Theory (DFT). This guide is designed to not only present protocols but to explain the underlying principles and the rationale behind experimental choices, empowering you to select the most appropriate analytical strategy for your research.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. It directly visualizes the atomic arrangement, yielding precise bond lengths, bond angles, and absolute stereochemistry.[1] For chiral molecules like the derivatives of this compound, this technique is the most definitive method for confirming the absolute configuration of stereocenters.
The Crystallography Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.
Caption: The workflow for single-crystal X-ray crystallography analysis.
Experimental Protocol: X-ray Diffraction Analysis of a (1R,2S)-2-Fluorocyclopropane-1-carboxamide Derivative
This protocol outlines the key steps for the structural determination of a representative derivative.
1. Crystallization: The success of X-ray crystallography is critically dependent on obtaining high-quality single crystals.[2] For polar molecules like the title compounds, this can be challenging.
-
Method: Slow evaporation is a common and effective technique.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water). The ideal solvent is one in which the compound is moderately soluble.[3]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap, pierced with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[3]
-
-
Alternative Techniques: If slow evaporation is unsuccessful, consider vapor diffusion or liquid-liquid diffusion methods.[4] For particularly challenging compounds, microbatch under-oil crystallization can be an effective high-throughput screening method.[4]
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[5]
-
A preliminary data set is collected to determine the unit cell parameters and assess crystal quality.
-
A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern at numerous orientations.
3. Structure Solution and Refinement:
-
The collected diffraction intensities are processed and integrated.
-
The structure is solved using direct methods (e.g., with the SHELXT program) to overcome the phase problem.[6][7]
-
An initial molecular model is built and then refined using a least-squares minimization process (e.g., with the SHELXL program).[8][9] This process optimizes the atomic coordinates, and thermal parameters to best fit the experimental data.
-
Hydrogen atoms are typically added at calculated positions and refined using a riding model.
-
The final model is validated, and a Crystallographic Information File (CIF) is generated.
Interpreting the Results: Key Performance Indicators
The quality of a crystal structure is assessed by several parameters, most notably the R-factor and the resolution.
| Parameter | Description | Typical Value for a Good Small Molecule Structure |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution. | < 1.0 Å (ideally < 0.8 Å for publication-quality data) |
| R-factor (R1) | The residual factor, or reliability factor, measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor signifies a better fit.[6] | < 5% |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |
II. The Solution-State Perspective: NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structure and dynamics in solution, which is often more biologically relevant.[5] For fluorocyclopropane derivatives, NMR is a powerful tool for confirming stereochemistry and analyzing conformational preferences.[10]
The Power of NMR for Stereochemical Assignment
The key to using NMR for stereochemical analysis of fluorocyclopropanes lies in the analysis of coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).[10]
-
³JHH (vicinal proton-proton coupling): The magnitude of the coupling constant between protons on adjacent carbons of the cyclopropane ring is dependent on the dihedral angle between them. Generally, cis protons have a larger coupling constant than trans protons.
-
³JHF (vicinal proton-fluorine coupling): Similar to ³JHH, the coupling between a proton and the fluorine atom three bonds away is also dihedral angle-dependent and provides crucial stereochemical information.
-
Nuclear Overhauser Effect (NOE): This through-space interaction is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. An NOE between two protons on the cyclopropane ring is a strong indicator of their cis relationship.[11]
Experimental Protocol: 2D NOESY/ROESY Analysis
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the most definitive NMR method for establishing relative stereochemistry.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[12]
2. Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and coupling constants of all protons.
-
Set up a 2D NOESY or ROESY experiment. For small to medium-sized molecules (MW < 700-1200), ROESY is often preferred as the ROE is always positive, avoiding potential null-effects in NOESY.[12]
-
A key parameter is the mixing time, which should be optimized. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point for NOESY.[12]
3. Data Analysis:
-
Process the 2D spectrum and identify cross-peaks.
-
A cross-peak between two cyclopropyl protons indicates that they are in close spatial proximity, strongly suggesting a cis relationship.
-
The absence of a cross-peak suggests a trans relationship.
Caption: Logic diagram for NMR-based stereochemical assignment.
III. The In-Silico Approach: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), provide a powerful complementary tool for analyzing the conformational preferences and energetics of fluorinated cyclopropanes.[2][10][13] While X-ray crystallography gives the solid-state structure and NMR provides an average solution-state picture, DFT calculations can map the entire potential energy surface, revealing the relative stabilities of different conformers.
Predicting Conformational Preferences
For derivatives of this compound, the orientation of the carboxylic acid group relative to the cyclopropane ring is of interest. DFT calculations can predict the lowest energy conformers and the energy barriers between them.
Experimental Protocol: DFT Calculations
1. Software:
-
A quantum chemistry software package such as Gaussian is typically used.
2. Methodology:
-
The geometry of the molecule is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2] This level of theory has been shown to be reliable for organofluorine compounds.[2]
-
Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Conformational searches can be performed by systematically rotating rotatable bonds (e.g., the C-C bond connecting the carboxylic acid to the ring) and calculating the energy at each point.
IV. A Comparative Case Study: (1R,2S)-2-Fluorocyclopropane-1-carboxamide
To illustrate the synergy of these techniques, let's consider a hypothetical case study of (1R,2S)-2-Fluorocyclopropane-1-carboxamide.
Data Comparison
| Parameter | X-ray Crystallography | NMR Spectroscopy | DFT Calculations |
| Stereochemistry | Unambiguous absolute configuration | Relative stereochemistry confirmed by NOE | - |
| Conformation | Solid-state conformation | Time-averaged solution-state conformation | Gas-phase, lowest energy conformer(s) |
| C-F Bond Length | ~1.38 Å | - | ~1.39 Å |
| C1-C2 Bond Length | ~1.50 Å | - | ~1.51 Å |
| C2-C3 Bond Length | ~1.48 Å | - | ~1.49 Å |
| ³J (H_cis - H) | - | ~8-10 Hz | - |
| ³J (H_trans - H) | - | ~4-6 Hz | - |
| NOE (H_cis - H) | - | Strong correlation | - |
Note: The data in this table is representative and based on typical values for such compounds.
This comparative data highlights the strengths of each technique. X-ray crystallography provides the most precise geometric data. NMR confirms the stereochemistry in solution and provides coupling constants that reflect the solution-state geometry. DFT calculations offer a theoretical validation of the experimental findings and can explore conformations that may not be observed in the crystal or may be transient in solution.
V. Conclusion: An Integrated Approach to Structural Elucidation
The structural analysis of this compound derivatives requires a multi-faceted approach. While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry and providing high-resolution structural data, it offers a static view of the molecule. NMR spectroscopy is indispensable for confirming the structure and stereochemistry in the more biologically relevant solution state and for probing molecular dynamics. Computational chemistry provides a powerful theoretical framework for understanding conformational preferences and validating experimental results.
By integrating these three pillars of structural analysis—crystallography, spectroscopy, and computation—researchers can achieve a comprehensive and robust understanding of these important molecules, accelerating the drug discovery and development process.
VI. References
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC - NIH. Available at: [Link]
-
Solve a small-molecule structure. CCP4 wiki. Available at: [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Available at: [Link]
-
Crystal structure refinement with SHELXL. PMC - NIH. Available at: [Link]
-
Small Molecule Structure Solution and Refinement. HKL Research. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. Available at: [Link]
-
ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]
-
SHELXL - An Easy Structure - Sucrose. University of California, San Diego. Available at: [Link]
-
How do I make a crystal of highly polar compounds?. ResearchGate. Available at: [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]
-
A beginner's guide to X-ray data processing. ResearchGate. Available at: [Link]
-
Conformers of Cycloalkanes. Lumen Learning. Available at: [Link]
-
Conformational Analysis of Cycloalkanes. Scribd. Available at: [Link]
-
Crystallization of small molecules. University of Barcelona. Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. Available at: [Link]
-
Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
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NOESY and ROESY. University of Missouri. Available at: [Link]
-
Methods and Tutorials – Single Crystal Diffraction. Oak Ridge National Laboratory. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. Available at: [Link]
-
CCDC 2380728: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]
-
Cas 127199-14-8,(1S,2S)-2-Fluorocyclopropanecarboxylic acid. lookchem. Available at: [Link]
-
Single Crystal Structure Refinement (SREF). Carleton College. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
-
(1S,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid. PubChem. Available at: [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PMC - NIH. Available at: [Link]
-
Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents. Available at:
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents. Available at:
-
Journal Highlight: A community resource of experimental data for NMR / X-ray crystal structure pairs. Wiley Analytical Science. Available at: [Link]
-
1-Fluorocyclopropane-1-carboxylic acid. Georganics. Available at: [Link]
-
Biomolecular NMR: Past and future. PMC - PubMed Central. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 2-Fluorocyclopropane-Containing Compounds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the various strategies employed to enhance metabolic stability, the introduction of fluorine has become a cornerstone of rational drug design.[1][2][3][4] This guide provides an in-depth technical assessment of the 2-fluorocyclopropane moiety, a functional group of increasing importance. We will objectively compare its performance against common bioisosteric replacements, elucidate the underlying metabolic mechanisms, and provide robust experimental protocols for its evaluation.
The 2-fluorocyclopropane group serves as a unique bioisostere for common functionalities such as gem-dimethyl, ethyl, and simple cyclopropyl groups.[5][6][7] Its rigid, three-dimensional structure combined with the strong electron-withdrawing nature of fluorine can profoundly influence a molecule's conformation, pKa, and binding interactions.[6] However, its most significant contribution often lies in enhancing metabolic stability by shielding adjacent sites from enzymatic degradation.
Comparative Metabolic Stability Analysis
The primary advantage of incorporating a 2-fluorocyclopropane moiety is its ability to block sites of metabolism. Aliphatic and alicyclic groups are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[8][9] The exceptional strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to oxidative cleavage compared to a carbon-hydrogen (C-H) bond.[1][10]
Performance vs. Non-Fluorinated & Alternative Moieties
The strategic replacement of a hydrogen atom with fluorine on a cyclopropane ring can lead to a marked improvement in metabolic stability. This "metabolic shielding" effect is a key driver for its use in drug discovery.
| Moiety Comparison | Representative Compound Class | Key Parameter | Non-Fluorinated Analog | 2-Fluorocyclopropane Analog | Improvement Factor | Reference |
| H vs. F on Cyclopropane | Cabozantinib Analogs | Metabolic Stability | Good | Improved | - | [11] |
| H vs. F on Cyclopropane | Bruton's Tyrosine Kinase (Btk) Inhibitors | Human Liver Microsomes (HLM) Stability (CLint,app in mL/min/kg) | 20 | 8 | 2.5x | [12] |
| H vs. F on Cyclopropane | Bruton's Tyrosine Kinase (Btk) Inhibitors | Rat Liver Microsomes (RLM) Stability (CLint,app in mL/min/kg) | 26 | 11 | 2.4x | [12] |
| Ethyl vs. 2-Fluorocyclopropyl | Pyrroloquinolinones (Antitubulin) | Metabolic Stability (General) | Not Improved | No Improvement | - | [13] |
Note: The improvement factor is a calculated ratio for illustrative purposes. Direct head-to-head data for all bioisosteres is often compound-specific. The Pyrroloquinolinone case study highlights that while often beneficial, this modification is not universally successful and is dependent on the overall molecular context.
The data consistently demonstrates that fluorination of the cyclopropyl ring can significantly decrease the rate of metabolism. In the case of the Btk inhibitors, replacing a hydrogen with fluorine on the cyclopropyl amide resulted in a more than two-fold reduction in intrinsic clearance in both human and rat liver microsomes.[12] This directly translates to a longer predicted half-life in vivo. While direct comparative data against gem-difluorocyclopropane is sparse in the provided results, the principle of metabolic shielding by fluorine remains the same, though electronic and conformational effects may differ. It is crucial to note that the success of this strategy is not guaranteed and depends on the specific molecular scaffold and its primary metabolic pathways.[13]
Mechanisms of Metabolism & The Role of Cytochrome P450
The metabolic fate of most small-molecule drugs is governed by Phase I and Phase II enzymes, primarily located in the liver.[8] Phase I reactions, which introduce or expose functional groups, are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[8][9] Key isoforms responsible for drug metabolism include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[14][15][16]
The 2-fluorocyclopropane moiety enhances stability primarily by being a poor substrate for these CYP enzymes. The high energy of the C-F bond makes direct oxidation challenging.[10] Therefore, metabolism is sterically hindered at the site of fluorination, forcing the enzymes to act on other, more labile positions of the molecule, if any exist.
While generally stable, it is important to consider potential, albeit less common, metabolic pathways:
-
Defluorination: The enzymatic cleavage of the C-F bond is a known metabolic pathway for some fluorinated compounds, potentially leading to the formation of reactive metabolites.[14] However, this is less common with aliphatic fluorides like 2-fluorocyclopropane compared to aromatic ones.
-
Ring Opening: Cyclopropylamines, in particular, can be substrates for monoamine oxidase (MAO) or CYP450 oxidation, which may lead to ring-opening and the formation of reactive iminium ions.[7] The presence of fluorine can modulate the electronics of the adjacent amine, potentially influencing this pathway, though this requires case-by-case evaluation.
The following diagram illustrates the concept of metabolic blocking:
Caption: Metabolic shielding by 2-fluorocyclopropane.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is the industry-standard method.[8][17][18] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, including CYPs.[8] This assay measures the rate of disappearance of a parent compound over time.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[17][19]
Materials
-
Test Compounds (e.g., fluorinated and non-fluorinated analogs)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)[22]
-
NADPH Regenerating System (contains NADPH, co-factors like glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][22]
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan - compounds with known high and moderate clearance)[8]
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[8][21]
-
96-well incubation plate, centrifuge, and LC-MS/MS system.[22]
Step-by-Step Methodology
-
Preparation:
-
Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Serially dilute to an intermediate concentration in acetonitrile.[22]
-
On ice, thaw the pooled liver microsomes. Dilute them in cold phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[17][21]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[20]
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension.
-
Add the test compound (final concentration typically 1 µM) to the microsome suspension.[21]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[17]
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[17]
-
Self-Validating Control: Include a parallel incubation without the NADPH regenerating system (replace with buffer) to assess non-enzymatic degradation or chemical instability.[17][21][22]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[17][21]
-
Termination is achieved by adding a 3-5 fold volume of the ice-cold acetonitrile/internal standard quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[8][22]
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples via LC-MS/MS to quantify the remaining concentration of the parent compound at each time point. The amount is typically measured as a peak area ratio relative to the internal standard.
-
Data Analysis
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[8]
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[19]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[19]
A lower CLint value and a longer t½ indicate greater metabolic stability.[19]
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
The 2-fluorocyclopropane moiety is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability. By acting as a metabolic shield, it can effectively block CYP450-mediated oxidation, often leading to significantly improved pharmacokinetic profiles, as evidenced by lower intrinsic clearance values in in vitro assays. While not a universal solution, its judicious application, guided by robust experimental evaluation as detailed in this guide, can de-risk drug development programs and increase the likelihood of identifying durable clinical candidates. The self-validating nature of the microsomal stability assay, with its requisite controls, ensures that the data generated is reliable and directly informs on the metabolic liabilities of a compound, allowing for confident, data-driven decisions in lead optimization.
References
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem.
- Microsomal Stability Assay Protocol. AxisPharm.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
- A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. BenchChem.
- Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem.
- Microsomal Clearance/Stability Assay. Domainex.
- Microsomal Stability Assay. Creative Bioarray.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central (PMC).
- Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.
- Metabolic Stability Assay Services. BioIVT.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Journal of Medicinal Chemistry.
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI.
- Metabolic Stability Services. Eurofins Discovery.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry.
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
- Fluorine in drug discovery: Role, design and case studies.
- Cytochrome P450s and other enzymes in drug metabolism and toxicity. PubMed Central (PMC).
- Clinical Sevoflurane Metabolism and Disposition. II. The Role of Cytochrome P450 2E1 in Fluoride and Hexafluoroisopropanol Formation. Anesthesiology.
- High-throughput fluorescence assay of cytochrome P450 3A4. PubMed Central (PMC).
- Cytochrome P450 expression and related metabolism in human buccal mucosa. Carcinogenesis.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid: A Unique Chiral Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is relentless. The strategic incorporation of conformational rigidity and metabolic stability are cornerstone principles in modern drug design. Chiral cyclopropane rings, as key pharmacophores, offer a unique solution by introducing three-dimensionality and pre-organizing molecular conformations for optimal target binding.[1][2][3] When combined with the strategic placement of fluorine—an element renowned for its ability to enhance metabolic stability and modulate electronic properties—the resulting building block can be transformative.[4][5]
This guide provides an in-depth, data-driven comparison of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid, a chiral building block of increasing importance. We will benchmark its performance and properties against other relevant chiral synthons, offering field-proven insights and detailed experimental protocols for its application. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to overcome complex pharmacological challenges.
The Unique Profile of this compound
This compound (F-CPA) is more than just a functionalized cyclopropane; it is a carefully designed scaffold that merges the conformational constraints of a three-membered ring with the powerful electronic and metabolic benefits of fluorine.[6]
Key Attributes:
-
Conformational Rigidity: The cyclopropane ring severely restricts bond rotation, presenting appended functionalities in well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[7]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block this pathway, significantly extending a drug candidate's half-life.[5]
-
Modulated Acidity and Polarity: The highly electronegative fluorine atom influences the electronic properties of the entire molecule. It can lower the pKa of the adjacent carboxylic acid and introduce a dipole moment that can be exploited for specific hydrogen bonding or other non-covalent interactions within a protein's active site.[8]
The confluence of these properties makes F-CPA an attractive building block for lead optimization, offering a pathway to enhance potency, selectivity, and pharmacokinetic profiles.[6]
The Competitive Landscape: A Comparison with Alternative Building Blocks
The value of F-CPA is best understood when benchmarked against other commonly used building blocks. The choice of a building block is context-dependent, and a nuanced understanding of the alternatives is critical for rational drug design.
Alternative Scaffolds:
-
(1R,2S)-Cyclopropane-1-carboxylic acid (Non-fluorinated analogue): The direct, non-fluorinated parent structure. It provides conformational rigidity but lacks the metabolic blocking and electronic modulation offered by the fluorine atom.
-
(S)-2-Fluoropropanoic acid (Acyclic analogue): An acyclic chiral building block that contains fluorine but lacks the rigid conformational constraint of the cyclopropane ring.
-
Azetidine-2-carboxylic acid (Strained Heterocycle): A four-membered heterocyclic ring that also offers conformational constraint but introduces a nitrogen atom, altering basicity, polarity, and hydrogen bonding potential.
-
5-Methyl-1H-tetrazole (Carboxylic Acid Bioisostere): A non-classical bioisostere for the carboxylic acid group.[9] Tetrazoles mimic the acidity and planar geometry of a carboxylate but offer a different metabolic profile and lipophilicity.[10][11] They are often used to address liabilities associated with carboxylic acids, such as poor permeability or metabolic activation to reactive acyl glucuronides.[9][12]
Data-Driven Comparison
The following table summarizes key physicochemical properties, providing a quantitative basis for comparison.
| Property | (1R,2S)-2-F-CPA | (1R,2S)-CPA (non-F) | (S)-2-Fluoropropanoic acid | Azetidine-2-carboxylic acid | 5-Methyl-1H-tetrazole |
| Molecular Weight ( g/mol ) | 104.08[13] | 86.09 | 92.07 | 101.10 | 84.08 |
| pKa | ~3.8 | ~4.8 | ~2.9 | ~1.8 (acid), ~10.7 (amine) | ~4.8[11] |
| Calculated logP (cLogP) | ~0.1 | ~0.3 | ~0.2 | ~-2.0 | ~-0.5 |
| Key Structural Feature | Rigid, Fluorinated | Rigid, Non-fluorinated | Flexible, Fluorinated | Rigid, Heterocyclic | Acid Bioisostere[10] |
| Primary Advantage | Rigidity + Metabolic Stability | Conformational Constraint | Metabolic Stability | 3D Vector + H-bond donor | Improved PK Profile[12] |
Data is compiled from various sources and cheminformatic tools for comparative purposes.
This data highlights the nuanced trade-offs. F-CPA offers a balance of properties, providing rigidity without the extreme polarity of a zwitterionic scaffold like azetidine-2-carboxylic acid, and maintaining a carboxylic acid handle for straightforward synthetic elaboration, unlike a tetrazole bioisostere.
Practical Application: A Validated Protocol for Amide Coupling
The carboxylic acid moiety of F-CPA is a versatile synthetic handle, most commonly employed in amide bond formation.[14] Given that fluorine's electron-withdrawing nature can slightly decrease the nucleophilicity of nearby groups, a robust and reliable coupling protocol is essential.[15]
From our experience, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for coupling sterically demanding or electronically deactivated building blocks like F-CPA. HATU provides rapid activation and high yields while minimizing the risk of racemization at the chiral centers.[16]
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize an amide from this compound and a generic primary amine (e.g., Benzylamine).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
1M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to scavenge the acid produced during the reaction, driving the equilibrium towards the activated ester. Using 2.5 equivalents ensures all acidic species are neutralized.
-
-
Pre-activation Stirring: Stir the mixture at room temperature (20-25°C) for 20 minutes. The solution should be homogeneous. This step ensures the complete formation of the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-3 hours).
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (3x).
- Causality Note: The LiCl wash is a critical step for efficiently removing the high-boiling point solvent, DMF, from the organic layer. c. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
This self-validating protocol, with its in-process monitoring and rigorous work-up, ensures high purity and reproducibility, which are essential for synthesizing compounds destined for biological evaluation.[16]
Visualizing the Workflow
The following diagram illustrates the logical flow of the HATU-mediated coupling protocol.
Caption: Experimental workflow for HATU-mediated amide coupling of F-CPA.
Case Study: The Impact of F-CPA on Pharmacological Properties
The true test of a building block is its impact on the properties of a final bioactive molecule. The fluorocyclopropyl moiety has been successfully incorporated into numerous drug candidates, including the wide-spectrum antibacterial agent Sitafloxacin.[17]
The (1R,2S)-2-fluorocyclopropyl group at the N-1 position of the quinolone core is critical to Sitafloxacin's profile. It serves to:
-
Enhance Potency: The rigid ring orients the molecule for optimal binding to its targets, DNA gyrase and topoisomerase IV.
-
Improve Pharmacokinetics: The fluorine atom helps to block potential sites of metabolism, contributing to a favorable pharmacokinetic profile.[17]
This demonstrates how the intrinsic properties of F-CPA translate directly into tangible benefits in a clinical candidate.
Logical Impact Pathway
Caption: Logical flow from building block properties to pharmacological benefits.
Conclusion and Future Outlook
This compound stands out as a premier chiral building block that offers a potent combination of conformational constraint and metabolic stability. While alternatives exist, F-CPA provides a unique and balanced profile that is difficult to achieve with other scaffolds. Its utility is not merely theoretical but has been validated in successful drug development programs.
The provided experimental protocol for amide coupling offers a reliable and robust method for its incorporation into diverse molecular libraries. As drug discovery continues to tackle increasingly challenging biological targets, the rational application of sophisticated, multi-functional building blocks like F-CPA will be paramount. Future research will likely focus on developing even more diverse functionalized fluorocyclopropanes, further expanding the toolbox available to medicinal chemists to craft the next generation of potent, selective, and safe medicines.
References
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]
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Goris, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]
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Wang, Z., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
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Matsuo, J., Tani, Y., & Hayakawa, Y. (1995). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters. Available at: [Link]
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Brandenberg, O. F., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. Available at: [Link]
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Brandenberg, O. F., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. Available at: [Link]
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Brandenberg, O. F., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. Available at: [Link]
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D'Halluin, G., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. Available at: [Link]
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D'Halluin, G., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. Available at: [Link]
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D'hooghe, M., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
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Mondal, T., et al. (2022). Conformational preference of fluorocyclopentane. ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2021). Why is the chirality center in (1R, 2S)-2-fluorocyclopentane-1-carboxylic acid 1R and not 1S? Available at: [Link]
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Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Available at: [Link]
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Yang, D., et al. (2010). Chiral alpha-aminoxy acid/achiral cyclopropane alpha-aminoxy acid unit as a building block for constructing the alpha N-O helix. The Journal of Organic Chemistry. Available at: [Link]
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Tverezovskiy, V. V., et al. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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MDPI. (2002). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid. As a specialized reagent in medicinal chemistry and materials science, its unique chemical properties demand a rigorous and informed approach to waste management. This guide moves beyond mere compliance, aiming to instill a deep understanding of the principles behind these procedures to ensure the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Profile and Inherent Risks
This compound is not a benign laboratory chemical. Its hazard profile stems from a combination of its acidic nature, the strained cyclopropane ring, and the presence of a carbon-fluorine bond. Understanding these characteristics is fundamental to appreciating the necessity of the disposal protocols outlined herein.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]
| Identifier | Value | Source |
| CAS Number | 167073-08-7 | PubChem[1] |
| Molecular Formula | C₄H₅FO₂ | PubChem[1] |
| GHS Pictograms | Corrosion, Irritant | AK Scientific, Inc.[2], PubChem[1] |
| Signal Word | Danger | AK Scientific, Inc.[2] |
| Primary Hazards | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | AK Scientific, Inc.[2], PubChem[1] |
| Secondary Hazards | H290: May be corrosive to metals. | AK Scientific, Inc.[2] |
Causality of Hazards:
-
Corrosivity (H314): The carboxylic acid functional group makes the compound acidic and capable of causing severe chemical burns upon contact with skin or eyes.
-
Respiratory Irritation (H335): As with many volatile or dusty acidic compounds, inhalation can irritate the mucous membranes and respiratory tract.[3]
-
Carbon-Fluorine Bond Stability: The C-F bond is exceptionally strong. While this property is valuable in drug design, it also means the compound is resistant to natural degradation.[4] Improper disposal can lead to environmental persistence. High-temperature incineration is often the most effective method for complete destruction.[5][6]
Section 2: Pre-Disposal Operations: Safety and Segregation
Safe disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Engineering Controls and Personal Protective Equipment (PPE)
All handling and waste collection activities must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] The required PPE is non-negotiable and serves as the primary barrier against direct contact.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and severe burns.[8] |
| Eye Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[7][8] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental spills and splashes.[9] |
Waste Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[10] this compound waste must be collected as halogenated organic acid waste .
Step-by-Step Segregation:
-
Designate a Waste Container: Use a clearly marked, dedicated waste container compatible with acidic and halogenated organic waste (e.g., High-Density Polyethylene - HDPE).[11]
-
Collect Unused or Expired Solid Material: Carefully transfer any unwanted solid chemical into the designated hazardous waste container.
-
Collect Contaminated Solutions: Any solutions containing this acid must be poured into the designated liquid waste container. Crucially, do not mix this waste stream with bases, cyanides, or strong oxidizing agents.
-
Collect Contaminated Labware: All disposable items that have come into direct contact with the chemical (e.g., pipette tips, gloves, weighing paper, contaminated wipes) must be collected in a separate, clearly labeled solid waste container or bag.[4]
-
Rinsate Management: When rinsing non-disposable glassware, the initial rinsate (e.g., from the first one or two rinses) should be collected as hazardous waste.[12]
Section 3: Formal Disposal Protocol: From Lab to Licensed Facility
Disposal of this chemical is highly regulated by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Adherence to institutional and federal guidelines is mandatory.
Step 1: Container Selection and Management Select a robust, leak-proof container with a secure, tight-fitting lid.[10] The container must be in good condition and chemically compatible with the waste. Keep the container closed at all times except when adding waste.[13]
Step 2: Accurate and Compliant Labeling Proper labeling is a key regulatory requirement.[12] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.[13]
-
The approximate percentages of each component.
-
The date accumulation started and the date the container was filled.
-
The specific hazards (e.g., Corrosive, Irritant).
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within your laboratory. This area must be under the control of the lab personnel.[11] The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Professional Disposal Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.
-
Once the waste container is full or has been in storage for the maximum allowed time (typically six months in academic labs), contact your institution's Environmental Health & Safety (EHS) department.[10]
-
The EHS department will arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[5]
-
The ultimate disposal method will be determined by the contractor in accordance with federal and state regulations, but for fluorinated organic compounds, high-temperature incineration is a preferred and effective method for complete destruction.[5][6]
Section 4: Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical to minimizing harm.
| Emergency Scenario | Immediate Action Protocol |
| Minor Spill | Alert colleagues and restrict access to the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9] Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Ventilate the area and wash the spill site once cleanup is complete. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[5] |
Disposal Decision Workflow
The following diagram illustrates the procedural flow for managing this compound waste from generation to final disposal.
Caption: Waste management workflow for this compound.
References
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- Chapter 20: Chemical Waste Management. University of Nevada, Reno.
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- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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- This compound Entry. PubChem, National Center for Biotechnology Information.
- MSDS of (1S,2S)-2-fluorocyclopropane-1-carboxylic acid. Capot Chemical Co., Ltd.
- Safe Disposal of Perfluoro-1,10-decanedicarboxylic Acid (PFDDA) Waste. BenchChem.
- 2-Fluorocyclopropanecarboxylic acid Safety Data Sheet. Apollo Scientific.
- Cyclopropanecarboxylic acid Safety Data Sheet. Fisher Scientific.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
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- This compound Product Page. Sigma-Aldrich.
- 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
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A Senior Application Scientist's Guide to Handling (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid
Welcome to a comprehensive guide designed for the precise and safe handling of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid. In modern drug discovery and development, fluorinated organic compounds are indispensable tools for modulating the physicochemical and metabolic properties of lead candidates. However, the unique reactivity that makes them valuable also necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to build a self-validating system of safety and operational excellence.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a corrosive and irritant compound. The primary hazards stem from its acidic nature, compounded by the presence of fluorine. Upon thermal decomposition or in certain reactions, it can release highly toxic gases, including hydrogen fluoride (HF) and carbon oxides[1]. Exposure can cause severe chemical burns to the skin and eyes, and inhalation may lead to respiratory tract irritation[1][2][3].
A foundational understanding begins with its GHS (Globally Harmonized System) classification:
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][2][4]. |
| Serious Eye Damage | H314 | Causes severe eye damage[1][2][4]. |
| Respiratory Irritation | H335 | May cause respiratory irritation[2][3]. |
| Corrosive to Metals | H290 | May be corrosive to metals[1]. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled[4]. |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is critically dependent on the preceding layers of safety: engineering and administrative controls.
-
Engineering Controls : The non-negotiable primary control for handling this compound, in any quantity, is a properly functioning and certified chemical fume hood[5][6]. The fume hood's directed airflow is essential to contain and exhaust dust, aerosols, and vapors, minimizing the risk of inhalation.
-
Administrative Controls : Safe laboratory practice is a system. Always prepare a written risk assessment and a detailed Standard Operating Procedure (SOP) before beginning work. A crucial and non-negotiable rule is to avoid working with hazardous fluorinated compounds alone in the laboratory[5].
The Protective Ensemble: A Detailed Guide to PPE Selection
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and specifics of the operation. The causality is simple: as the quantity of material and the risk of splashing or aerosolization increase, the level of protection must increase proportionally.
Eye and Face Protection
-
The "Why" : This compound is designated H314, meaning it can cause severe, irreversible eye damage[1][4].
-
Standard Operation (<1g, non-splash potential) : At a minimum, chemical splash goggles that form a seal around the eyes are mandatory[5]. Standard safety glasses offer insufficient protection.
-
High-Risk Operations (>1g, splash potential, heating) : When there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles[5][6]. The face shield protects the entire face from direct contact.
Hand Protection
-
The "Why" : As a corrosive substance, direct skin contact can cause severe burns[6]. Furthermore, the potential for systemic toxicity upon dermal absorption is a key concern with fluorinated molecules.
-
Glove Selection : The choice of glove material must be based on the specific solvent being used. Consult the glove manufacturer's compatibility chart. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or submersion, heavier-duty gloves like neoprene or butyl rubber may be required.
-
The Double-Gloving Technique : For handling corrosive or readily absorbed compounds, wearing two pairs of gloves is a field-proven best practice[5]. This provides a critical time buffer in case the outer glove is compromised, allowing the user to remove it without exposing their skin.
Body Protection
-
The "Why" : Protects your skin and personal clothing from splashes and spills.
-
Standard Operation : A flame-resistant lab coat should be worn at all times and be fully buttoned[5].
-
Large-Scale Work (>10g) : For larger-scale operations or when the risk of significant splashing is high, a chemical-resistant apron worn over the lab coat is required[5].
Respiratory Protection
-
The "Why" : While the fume hood is the primary control, respiratory protection may be necessary in specific scenarios.
-
Required Scenarios : A respirator is required if engineering controls are insufficient or during emergency situations like a large spill cleanup[5].
-
Respirator Selection : A NIOSH-approved air-purifying respirator with cartridges appropriate for acid gases and organic vapors is necessary[6][7].
PPE Selection Summary
| Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Microscale (<100mg) | Chemical Splash Goggles | Single pair of appropriate chemical-resistant gloves | Flame-resistant lab coat | Not required inside fume hood |
| Bench Scale (100mg - 10g) | Chemical Splash Goggles & Face Shield | Double-gloved with appropriate chemical-resistant gloves | Flame-resistant lab coat | Readily available for emergencies |
| Spill or Maintenance | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene) | Chemical-resistant apron over lab coat | Required (Air-purifying respirator with acid gas/organic vapor cartridges) |
Workflow: PPE Decision Logic
The following diagram illustrates the logical workflow for ensuring adequate protection when planning to work with this compound.
Caption: Decision workflow for safe handling and PPE selection.
Operational Protocol: Weighing and Preparing a Solution
This protocol provides a self-validating system for safely weighing the solid compound and preparing a stock solution.
Objective : To accurately weigh 500 mg of this compound and dissolve it in a solvent.
Required Controls & PPE :
-
Certified Chemical Fume Hood
-
Chemical Splash Goggles and Face Shield
-
Double Nitrile Gloves
-
Flame-Resistant Lab Coat
Step-by-Step Procedure :
-
Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weigh paper, vial, solvent, vortex mixer) is present and the work area is clean. Don your full PPE.
-
Tare Balance : Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.
-
Aliquot Compound : Carefully open the container of this compound. Using a clean spatula, transfer approximately 500 mg of the solid to the weigh paper. Close the main container immediately.
-
Record Mass : Record the exact mass of the compound.
-
Transfer to Vial : Carefully transfer the weighed solid into a pre-labeled vial.
-
Add Solvent : Using a pipette, add the desired volume of solvent to the vial.
-
Dissolution : Cap the vial securely and mix using a vortex mixer until the solid is fully dissolved.
-
Decontamination : Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and outer gloves into the designated "Fluorinated Solid Waste" container.
-
Hand Washing : After removing PPE, wash hands thoroughly with soap and water[1][4].
Emergency and Disposal Plans
Emergency Response is Time-Critical :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Because this compound can generate HF, it is prudent to then apply 2.5% calcium gluconate gel to the affected area after flushing. Seek immediate medical attention[5].
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Small Spills (<1g) : Alert others in the area. Wearing full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite). Collect the material into a sealed, labeled container for hazardous waste disposal[4][5].
-
Large Spills : Evacuate the area immediately. Alert your institution's emergency response team[5].
Disposal Plan :
All waste containing fluorinated compounds must be segregated and collected in clearly labeled, compatible containers[5]. Never mix with other waste streams. This includes solid waste (gloves, weigh paper) and liquid waste. The final disposal must be handled as hazardous waste according to institutional and national guidelines, often involving high-temperature incineration[8][9].
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Fluoro-cyclopropane-1-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738189, this compound.
- Apollo Scientific. (2023, August 31). Safety Data Sheet: 2-Fluorocyclopropanecarboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopropanecarboxylic acid.
- Advanced ChemBlocks Inc. (n.d.). (1S,2R)-2-fluorocyclopropane-1-carboxylic acid Safety Information.
- Biosynth. (2022, June 7). Safety Data Sheet.
- West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






